N,N'-Diethyl-1,6-diaminohexane
Description
Properties
IUPAC Name |
N,N'-diethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQWVRMGQLAWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065349 | |
| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-05-5 | |
| Record name | N1,N6-Diethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,6-hexanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethylhexamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N,N'-Diethyl-1,6-diaminohexane chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N,N'-Diethyl-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diethyl-1,6-diaminohexane is a difunctional secondary amine featuring a flexible six-carbon aliphatic backbone. This structure, with ethyl groups attached to the terminal nitrogen atoms, imparts specific chemical characteristics that make it a valuable building block in organic synthesis and polymer science. Unlike its primary diamine counterpart, 1,6-hexanediamine (hexamethylenediamine), the presence of the N-ethyl groups modifies its reactivity, basicity, and steric profile, offering unique advantages in various applications. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.
Chemical Identity and Structure
Correctly identifying a chemical is the foundation of any scientific investigation. N,N'-Diethyl-1,6-diaminohexane is known by several names and is cataloged under various international identifiers.
-
IUPAC Name : N1,N6-diethylhexane-1,6-diamine
-
Common Synonyms : N,N'-Diethylhexamethylenediamine, 1,6-Bis(ethylamino)hexane[1]
-
CAS Registry Number : 13093-05-5[2]
-
Molecular Formula : C₁₀H₂₄N₂[1]
-
Molecular Weight : 172.32 g/mol [1]
The molecular structure consists of a central hexamethylene chain that provides flexibility, flanked by two secondary amine groups.
Caption: Workflow for Curing Epoxy Resin with a Diamine Agent.
Conclusion
N,N'-Diethyl-1,6-diaminohexane is a chemically versatile difunctional amine. Its properties—notably its strong nucleophilicity, flexible aliphatic backbone, and the steric and electronic effects of its N-ethyl substituents—make it a valuable component in synthetic chemistry. From creating specialty polymers with tailored properties to acting as a ligand in coordination chemistry, its utility is broad. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- Benchchem. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent.
- Sigma-Aldrich. N,N'-Dimethyl-1,6-hexanediamine 98.
- ChemBK. 1,6-Diaminohexane.
- Tokyo Chemical Industry (India) Pvt. Ltd. N,N'-Diethyl-1,6-diaminohexane.
- PubChem. N,N-Diethylethylenediamine.
- The Good Scents Company. Hexamethylenediamine (CAS 124-09-4): Odor profile, Properties, & IFRA compliance.
- NOAA. N,N-DIETHYLETHYLENEDIAMINE - CAMEO Chemicals.
- PMC.
- Santa Cruz Biotechnology. N,N′-Diethyl-1,6-diaminohexane, CAS 13093-05-5.
- Carl ROTH.
- Wikipedia. Hexamethylenediamine.
- NIST. N,N'-Diethyl-1,6-hexanediamine - WebBook.
- Echemi.
- Sigma-Aldrich.
- Fisher Scientific.
- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
Sources
"N,N'-Diethyl-1,6-diaminohexane CAS number 13093-05-5"
An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane
Abstract
N,N'-Diethyl-1,6-diaminohexane (CAS No. 13093-05-5) is a symmetrical secondary diamine that presents significant utility as a versatile building block and cross-linking agent in polymer chemistry and organic synthesis. Its structure, featuring a flexible six-carbon aliphatic chain capped by two nucleophilic ethylamino groups, imparts unique properties to the materials and molecules derived from it. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the compound's physicochemical properties, present a robust analytical workflow for its characterization, outline a representative synthetic methodology, discuss its primary applications, and provide critical safety and handling protocols. The causality behind experimental choices is emphasized throughout to ensure both scientific integrity and practical applicability.
Core Molecular Profile and Physicochemical Properties
N,N'-Diethyl-1,6-diaminohexane, also known as 1,6-Bis(ethylamino)hexane, is a member of the polyamine family.[1] Its molecular structure is foundational to its chemical reactivity and physical characteristics. The two secondary amine groups provide sites for nucleophilic attack, hydrogen bonding, and salt formation, while the hexamethylene spacer offers conformational flexibility and influences the material properties of derived polymers.
Caption: 2D Structure of N,N'-Diethyl-1,6-diaminohexane.
A summary of its key properties is presented below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 13093-05-5 | [2][3][4][5] |
| Molecular Formula | C₁₀H₂₄N₂ | [2][3][4] |
| Molecular Weight | 172.31 g/mol | [2][3] |
| IUPAC Name | N¹,N⁶-diethylhexane-1,6-diamine | [5] |
| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 228 °C | [6] |
| Purity | Typically >97% (GC) |
Synthesis and Purification: A Methodological Approach
While multiple synthetic routes are conceivable, a common and reliable laboratory-scale approach involves the direct N-alkylation of 1,6-diaminohexane. This method provides good control over the degree of substitution.
Principle of Synthesis: Nucleophilic Substitution The synthesis hinges on the nucleophilicity of the primary amine groups of 1,6-diaminohexane, which attack an ethylating agent, such as ethyl bromide or ethyl iodide. A non-nucleophilic base is required to scavenge the HBr or HI byproduct, preventing the protonation and deactivation of the starting diamine. The stoichiometry must be carefully controlled to favor disubstitution and minimize over-alkylation to the quaternary ammonium salt.
Sources
- 1. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N,N'-DIETHYL-1,6-DIAMINOHEXANE CAS#: 13093-05-5 [amp.chemicalbook.com]
- 3. N,N'-Diethyl-1,6-hexanediamine [webbook.nist.gov]
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- 5. N,N'-Diethyl-1,6-diaminohexane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 [sigmaaldrich.com]
An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane: Molecular Structure, Properties, and Analytical Characterization
This technical guide provides a comprehensive overview of N,N'-Diethyl-1,6-diaminohexane, a diamine of significant interest in polymer science and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, physicochemical properties, and a validated protocol for its characterization.
Introduction and Industrial Relevance
N,N'-Diethyl-1,6-diaminohexane, also known by its IUPAC name N,N'-Diethylhexane-1,6-diamine, is a symmetrically substituted aliphatic diamine. Its structure, featuring a flexible hexamethylene chain capped by two secondary amine groups, imparts unique properties that make it a valuable building block in various chemical applications. Primarily, it is utilized in the synthesis of polymers, including polyamides and polyurethanes, where it acts as a monomer or a curing agent. The ethyl substituents on the terminal nitrogens influence the reactivity and the physical properties of the resulting polymers, such as their flexibility, thermal stability, and solubility. Its applications extend to the preparation of epoxy resin compositions and photopolymeric resins[1].
Molecular Structure and Physicochemical Properties
The fundamental characteristics of N,N'-Diethyl-1,6-diaminohexane are dictated by its molecular structure. A thorough understanding of this structure is paramount for predicting its behavior in chemical reactions and for its effective application.
Molecular Formula and Weight
The chemical formula for N,N'-Diethyl-1,6-diaminohexane is C₁₀H₂₄N₂[2][3]. Based on this, the molecular weight can be calculated as follows:
-
Carbon (C): 10 atoms × 12.011 amu/atom = 120.11 amu
-
Hydrogen (H): 24 atoms × 1.008 amu/atom = 24.192 amu
-
Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu
Total Molecular Weight: 172.316 amu
This value is consistent with the molecular weight of 172.31 g/mol provided by various chemical suppliers and databases[1][2][4].
Structural Representation
The structure of N,N'-Diethyl-1,6-diaminohexane consists of a central six-carbon aliphatic chain (hexane). A secondary amine group is attached to the first and sixth carbon atoms of this chain. Each nitrogen atom is further bonded to an ethyl group.
Caption: A typical workflow for the synthesis and characterization of N,N'-Diethyl-1,6-diaminohexane.
Conclusion
N,N'-Diethyl-1,6-diaminohexane is a versatile chemical intermediate with a well-defined molecular structure and predictable physicochemical properties. Its utility in polymer chemistry and organic synthesis is underscored by the need for reliable analytical methods to confirm its identity and purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, ensuring both the quality of their starting materials and the integrity of their scientific outcomes.
References
-
National Institute of Standards and Technology (NIST). N,N'-Diethyl-1,6-hexanediamine. [Link]
Sources
"N,N'-Diethyl-1,6-diaminohexane safety and handling precautions"
An In-Depth Technical Guide to the Safety and Handling of N,N'-Diethyl-1,6-diaminohexane
Authored by: Gemini, Senior Application Scientist
Foreword: This guide is intended for researchers, scientists, and drug development professionals who handle N,N'-Diethyl-1,6-diaminohexane. The information herein is a synthesis of available safety data and established best practices for handling corrosive aliphatic amines. Given the limited publicly available, in-depth toxicological data for this specific compound, a conservative approach grounded in the principles of chemical safety for analogous compounds is strongly advised.
Chemical Identification and Physicochemical Properties
N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine with the chemical structure shown below. Understanding its physical properties is foundational to its safe handling, as these characteristics influence its behavior under various laboratory conditions.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | N1,N6-diethylhexane-1,6-diamine | - |
| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [1] |
| CAS Number | 13093-05-5 | |
| Molecular Formula | C10H24N2 | |
| Molecular Weight | 172.32 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 228 °C | |
| Specific Gravity | 0.83 g/cm³ (at 20°C) | |
| Refractive Index | 1.45 | |
| Sensitivity | Air Sensitive | [1] |
The relatively high boiling point suggests that at room temperature, the vapor pressure is low, reducing the immediate inhalation hazard compared to more volatile amines. However, its classification as "Air Sensitive" necessitates specific storage and handling protocols to prevent degradation and the formation of potentially hazardous byproducts.[1]
Hazard Identification and GHS Classification
N,N'-Diethyl-1,6-diaminohexane is classified as a hazardous substance. The primary and most severe risk associated with this chemical is its corrosivity.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |
Source: Tokyo Chemical Industry (TCI) and Aaronchem Safety Information.[1]
2.1. The Causality of Corrosivity in Aliphatic Amines
The corrosive nature of N,N'-Diethyl-1,6-diaminohexane stems from the basicity of its two amine functional groups. Like other amines, the lone pair of electrons on the nitrogen atoms readily accepts protons, acting as a Brønsted-Lowry base. When in contact with tissue, the amine can cause saponification of fats and extraction of membrane lipids, leading to rapid cell death and deep, painful chemical burns. The resulting tissue damage can be severe and may not be immediately apparent.
2.2. Inhalation and Ingestion Hazards
While specific inhalation toxicity data is not available, as a corrosive substance, inhalation of its aerosols or vapors (especially if heated) is likely to cause severe irritation and potential damage to the respiratory tract. Ingestion would be expected to cause severe burns to the mouth, throat, and gastrointestinal system.
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not a passive step but an active system of defense. The rationale is to create a complete barrier between the researcher and the chemical, assuming that contact will occur.
Experimental Protocol: PPE Selection and Donning
-
Risk Assessment: Before entering the lab, assess the scale of the experiment. Milligram-scale transfers have different potential exposures than multi-gram syntheses.
-
Hand Protection:
-
Selection: Choose gloves rated for protection against corrosive amines. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or risk of immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[2] Always consult the glove manufacturer's compatibility chart.
-
Integrity Check: Before every use, inflate each glove with air to check for pinholes or defects. Discard if compromised.
-
Double Gloving: For operations with a higher risk of splashes, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles are mandatory at all times.[2]
-
Enhanced Protection: When handling quantities greater than a few milliliters, or when there is any risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[2] This protects the entire face from splashes and is critical for preventing severe facial burns.
-
-
Body Protection: A flame-resistant laboratory coat is required. For larger-scale work, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the legs, and wear closed-toe shoes made of a non-porous material.
-
Respiratory Protection: All handling of N,N'-Diethyl-1,6-diaminohexane should be performed inside a certified chemical fume hood to control vapor exposure.[3] If there is a potential for aerosol generation and engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors/amines should be used, as part of a comprehensive respiratory protection program.
Safe Handling and Storage Protocols
4.1. Engineering Controls
-
Ventilation: Always handle N,N'-Diethyl-1,6-diaminohexane in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2]
4.2. Handling Procedures
-
Inert Atmosphere: As the material is air-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions.[1]
-
Avoid Incompatibles: Do not allow the chemical to come into contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Violent reactions can occur.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent splashes. Avoid pouring.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[6]
4.3. Storage
-
Store in a tightly sealed container, preferably under an inert atmosphere.
-
Keep in a cool, dry, and well-ventilated area designated for corrosive chemicals.
-
Store away from incompatible substances, particularly acids and oxidizers.[4][7]
-
The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures: A Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
5.1. First Aid Measures
The immediate priority is to remove the chemical from the affected area.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of water for at least 15-20 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]
5.2. Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading the vapor to other areas.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (with caution): For small spills, once absorbed, the material can be cautiously neutralized with a weak acid (e.g., citric acid solution). This should only be done by trained personnel.
-
Collect: Carefully collect the absorbed and neutralized material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution.
5.3. Firefighting Measures
-
N,N'-Diethyl-1,6-diaminohexane is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[7]
-
Unsuitable Media: Do not use a direct, high-pressure water jet, as it may spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Classification: N,N'-Diethyl-1,6-diaminohexane should be treated as corrosive hazardous waste.
-
Procedure: Collect waste material in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal company.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,6-diaminohexane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162081, N-Acetyl-1,6-diaminohexane.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N'-Diethyl-1,6-diaminohexane.
- Sigma-Aldrich. (n.d.). N,N'-Dimethyl-1,6-hexanediamine 98.
- Carolina Biological Supply Company. (2024). Safety Data Sheet: 1,6-Hexanediamine.
- Echemi. (n.d.). N,N′-Dicinnamylidene-1,6-hexanediamine Safety Data Sheets.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1,6-Diaminohexane-15N2.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N,N'-Diethyl-1,6-diaminohexane.
- Aaronchem. (n.d.). N,N'-Diethyl-1,6-diaminohexane.
- MG Chemicals. (2025). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Hexamethylene Diamine.
- Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine.
- Fisher Scientific. (2010). Safety Data Sheet: 1,6-Diaminohexane.
- National Toxicology Program. (1991). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Foreword: Charting the Unseen - The Imperative of Lipophilicity
An In-Depth Technical Guide to the Lipophilicity of N,N'-Diethyl-1,6-diaminohexane
In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It dictates how a molecule is absorbed, distributed, metabolized, and excreted (ADME) and influences its ability to permeate biological membranes to reach its target.
This guide focuses on a specific molecule: N,N'-Diethyl-1,6-diaminohexane. As a diamine, its behavior is intrinsically linked to the pH of its environment, making a nuanced understanding of its lipophilicity not just beneficial, but essential. This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It moves beyond mere definitions to provide a practical framework for both the experimental determination and computational prediction of this crucial parameter. We will explore the causal relationships behind methodological choices, establish self-validating experimental protocols, and ground our discussion in authoritative scientific principles.
Molecular Profile: N,N'-Diethyl-1,6-diaminohexane
N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine featuring a six-carbon chain flanked by two secondary ethylamine groups.[1][2] Its structure is foundational to its chemical behavior and, consequently, its lipophilicity.
Table 1: Physicochemical Properties of N,N'-Diethyl-1,6-diaminohexane
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13093-05-5 | [3][4][5] |
| Molecular Formula | C10H24N2 | [1][3] |
| Molecular Weight | 172.31 g/mol | [1][3] |
| Appearance | Colorless to light yellow/orange liquid | [2] |
| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [2] |
| SMILES | CCNCCCCCCNCC |[6] |
Theoretical Foundations: Understanding Lipophilicity for Ionizable Compounds
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7] The distinction between these two is paramount for an ionizable molecule like N,N'-Diethyl-1,6-diaminohexane.
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (un-ionized) form of a compound in a biphasic system, typically n-octanol and water, at equilibrium.[8] It is an intrinsic property of the molecule, independent of pH. LogP = log10 ( [Solute]octanol / [Solute]water )
-
LogD (Distribution Coefficient): This is a more practical and physiologically relevant measure for ionizable compounds. It describes the ratio of the total concentration of a compound (both neutral and ionized forms) between the two phases at a specific pH.[9][10] For a basic compound like our target molecule, the LogD value will change significantly with pH.
The two amine groups in N,N'-Diethyl-1,6-diaminohexane are basic and will be protonated to varying degrees depending on the pH of the aqueous environment.[11][12] This equilibrium directly impacts the molecule's overall charge and, therefore, its partitioning behavior. At low pH, both amines will be protonated (BH2++), rendering the molecule highly polar and hydrophilic (low logD). As the pH increases, the molecule will be deprotonated first to a monocationic form (BH+) and then to the neutral form (B), leading to an increase in lipophilicity (higher logD).[13]
Caption: pH-dependent ionization states of a diamine.
Experimental Determination of Lipophilicity
While numerous methods exist, we will focus on the two most relevant techniques for characterizing a novel compound: the gold-standard Shake-Flask method and the high-throughput HPLC-based approach.
The Shake-Flask Method (OECD 107): The Gold Standard
The shake-flask method is the traditional and most reliable technique for directly measuring partition coefficients.[14][15] It is considered the benchmark against which other methods are validated.[10][16]
Causality Behind the Protocol: The core principle is to allow the analyte to partition between two pre-saturated, immiscible liquid phases (n-octanol and a buffered aqueous solution) until equilibrium is reached.[9] Pre-saturation of the solvents is a critical step to ensure that the properties of the two phases do not change during the experiment. The concentration of the analyte is then measured in each phase to calculate the logD value.
Detailed Experimental Protocol:
-
Preparation of Phases:
-
Prepare a suitable aqueous buffer (e.g., 0.1 M phosphate buffer) at the desired pH (e.g., pH 7.4 to mimic physiological conditions).[10]
-
Combine n-octanol and the aqueous buffer in a large separation funnel (approx. 1:1 v/v).
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase separately. This prevents volume changes during the main experiment.
-
-
Partitioning Experiment:
-
Prepare a stock solution of N,N'-Diethyl-1,6-diaminohexane in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[10]
-
In a series of glass vials with PTFE-lined caps, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).
-
Spike the system with a small volume of the analyte stock solution to achieve a final concentration that is detectable in both phases.
-
Gently invert the vials at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this can range from a few minutes to several hours; preliminary experiments are needed to determine this). Avoid vigorous shaking which can lead to emulsion formation.[15]
-
-
Phase Separation & Analysis:
-
Centrifuge the vials at low speed to ensure a clean separation of the two phases.
-
Carefully withdraw an aliquot from each phase for analysis. To avoid cross-contamination, which can be an issue with viscous n-octanol, it is wise to use separate sampling tools for each phase.[14]
-
Quantify the concentration of N,N'-Diethyl-1,6-diaminohexane in each aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or Gas Chromatography (GC), depending on the compound's properties.
-
Calculate the LogD at the specific buffer pH using the measured concentrations.
-
Caption: Workflow for the Shake-Flask LogD determination method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a much faster, higher-throughput alternative for estimating lipophilicity.[9][17] The method is indirect and relies on correlating a compound's retention time on a hydrophobic stationary phase (like C18) with the known logP/D values of a set of standard compounds.[18]
Causality Behind the Protocol: The principle is that the more lipophilic a compound is, the more strongly it will interact with the non-polar stationary phase and the longer it will be retained on the column. By running a series of calibrants with known lipophilicity, a calibration curve can be generated that relates retention time (or more accurately, the capacity factor, k') to logP/D. The logD of the unknown compound can then be interpolated from its retention time.[19] This method is particularly powerful for determining logD across a range of pH values by simply changing the mobile phase buffer.[20]
Detailed Experimental Protocol:
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV or MS detector.
-
Prepare a series of aqueous mobile phases using buffers at various pH values (e.g., from pH 3 to pH 10) to characterize the full logD profile.
-
The organic mobile phase is typically acetonitrile or methanol.
-
-
Calibration:
-
Select a set of 5-7 standard compounds with well-documented logP values that span a relevant range (e.g., -1 to 5).
-
For a chosen mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous Buffer pH 7.4), inject each standard and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.[21]
-
Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0.
-
Plot logP (for non-ionizable standards) or logD (for ionizable standards at that pH) versus log(k'). This will generate a linear calibration curve.
-
-
Sample Analysis:
-
Dissolve N,N'-Diethyl-1,6-diaminohexane in the mobile phase.
-
Inject the sample using the same chromatographic conditions as the standards and record its retention time.
-
Calculate its capacity factor, k'.
-
Using the calibration curve, determine the logD value of N,N'-Diethyl-1,6-diaminohexane at the specific mobile phase pH.
-
Repeat the process with mobile phases of different pH values to generate a logD vs. pH profile.
-
Computational Prediction of Lipophilicity
Computational models allow for the prediction of logP before a compound is even synthesized, making them invaluable tools in early-stage drug discovery.[8] These methods are generally faster but less accurate than experimental measurements.[22]
Methodologies:
-
Fragment-based/Atomic Methods (e.g., ALOGP, ClogP): These are the most common approaches. They work by dissecting the molecule into its constituent atoms or functional fragments. Each fragment has a pre-assigned lipophilicity value derived from experimental data on a large set of molecules. The overall logP is calculated by summing these values and applying correction factors for intramolecular interactions.[8][9]
-
Property-based Methods: These models use whole-molecule descriptors (like molecular surface area, polarizability, etc.) to build quantitative structure-property relationship (QSPR) models that correlate these properties with experimentally determined logP values.[23]
-
Machine Learning/Deep Learning: More recent approaches use advanced algorithms, such as deep neural networks, trained on vast datasets of known molecules and their experimental logP values to predict the lipophilicity of new structures.[24]
It is crucial to note that different algorithms can produce significantly different predicted values.[25] Therefore, it is best practice to use multiple prediction tools and treat the output as an estimate to be confirmed experimentally.
Table 2: Comparison of Lipophilicity Determination Methods
| Parameter | Shake-Flask Method | RP-HPLC Method | Computational Prediction |
|---|---|---|---|
| Principle | Direct measurement of partitioning | Correlation of retention time | Calculation from structure |
| Output | LogD (at specific pH) / LogP | LogD (at specific pH) / LogP | LogP (of neutral form) |
| Accuracy | High ("Gold Standard")[10][14] | Good to High (requires calibration)[17] | Low to Medium (estimate)[22] |
| Throughput | Low | High[18] | Very High |
| Sample Req. | mg quantities[14] | µg quantities | None (in silico)[8] |
| Key Advantage | High accuracy and reliability | Speed, low sample use, pH profiling | Predictive power before synthesis |
| Key Limitation | Labor-intensive, potential for emulsions[15] | Indirect method, requires standards | Accuracy varies by method/chemotype |
Conclusion: A Synergistic Approach
Determining the lipophilicity of N,N'-Diethyl-1,6-diaminohexane requires a multi-faceted approach. Due to its ionizable nature, characterizing its logD profile across a range of physiological pH values is far more informative than determining a single logP value. For a definitive characterization, the recommended workflow is to first use computational methods to obtain an initial estimate. This can guide the design of experimental studies. Subsequently, an HPLC-based method can be employed to rapidly map the logD-pH profile. Finally, for critical applications such as regulatory submissions, the shake-flask method should be used to precisely determine the logD at a key pH, such as 7.4. By integrating these methodologies, researchers can build a comprehensive and reliable understanding of this molecule's lipophilic character, a critical step in unlocking its full potential in drug development and other scientific applications.
References
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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Chiang, C. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. [Link]
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Faller, B., & Ertl, P. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Ingenta Connect. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. [Link]
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CHI. (2024). CHI LogD Assay. [Link]
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Wilson, Z. E., et al. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 10134-10140. [Link]
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Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58701. [Link]
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Sanyal, S., et al. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(10), 875-885. [Link]
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Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
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Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
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Stenutz, R. (n.d.). 1,6-diaminohexane. [Link]
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Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 46(6), 2497-2508. [Link]
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Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(4), 1184-1196. [Link]
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PubChem. (n.d.). N-Acetyl-1,6-diaminohexane. [Link]
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NIST. (n.d.). N,N'-Diethyl-1,6-hexanediamine. [Link]
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Stahl, G. L., et al. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285-2286. [Link]
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ResearchGate. (2010). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
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Anglès, d'., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2236-2245. [Link]
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Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of Inorganic Biochemistry, 131, 1-9. [Link]
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University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
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The Chemistry Student. (2023). How does pH Affect Amino Acids?. [Link]
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Wikipedia. (n.d.). Hexamethylenediamine. [Link]
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Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
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Stalińska, J., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 29(8), 1735. [Link]
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Stalińska, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(13), 5183. [Link]
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PubChem. (n.d.). N,N-diethyl-5-(2-fluorophenoxy)pentan-1-amine. [Link]
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An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane: A Versatile Diamine Building Block
Abstract
N,N'-Diethyl-1,6-diaminohexane is a symmetrically substituted aliphatic diamine that serves as a crucial building block in contemporary chemical synthesis. Characterized by a flexible six-carbon backbone flanked by two secondary amine functionalities, this molecule offers unique steric and electronic properties that distinguish it from its primary diamine analogue, 1,6-hexanediamine. The presence of ethyl groups on the nitrogen atoms imparts increased solubility in organic media, modifies hydrogen bonding capabilities, and influences the reactivity and ultimate properties of the resulting materials. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of N,N'-Diethyl-1,6-diaminohexane, with a focus on its utility in polymer science, coordination chemistry, and as an intermediate in fine chemical manufacturing. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile monomer.
Introduction: The Strategic Advantage of N-Alkylated Diamines
In the realm of chemical synthesis, diamines are fundamental building blocks, most notably for the production of polyamides, polyurethanes, and epoxy resins. The workhorse of this class is often 1,6-hexanediamine (also known as hexamethylenediamine), a key monomer for Nylon 6,6. However, the introduction of alkyl substituents onto the nitrogen atoms, as seen in N,N'-Diethyl-1,6-diaminohexane, unlocks a new tier of molecular design.
The ethyl groups in N,N'-Diethyl-1,6-diaminohexane introduce several critical modifications:
-
Reduced Hydrogen Bonding: Unlike primary amines, the secondary amines in this molecule have only one N-H bond each. This reduction in hydrogen bonding sites disrupts the tight packing seen in polymers derived from primary diamines, often leading to lower melting points, increased solubility, and greater flexibility in the final polymer chain.
-
Enhanced Nucleophilicity: The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen atoms, enhancing their nucleophilicity.
-
Steric Influence: The ethyl groups provide steric hindrance that can direct reaction pathways and influence the final conformation of macromolecules and coordination complexes.
This guide will explore the synthesis and practical applications of this unique building block, demonstrating its value in creating materials with tailored properties.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key properties of N,N'-Diethyl-1,6-diaminohexane are summarized in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 13093-05-5[1][2][3][4][5][6] |
| Molecular Formula | C10H24N2[1][3][7] |
| Molecular Weight | 172.31 g/mol [1][7] |
| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine[2] |
| Appearance | Colorless to light orange/yellow clear liquid[2] |
| Boiling Point | 228 °C[4] |
| Density | 0.83 g/mL[4] |
| Purity | >97.0% (GC)[2] |
| pKa | 11.08 ± 0.19 (Predicted)[4] |
Safety and Handling
N,N'-Diethyl-1,6-diaminohexane is a corrosive compound that requires careful handling to ensure laboratory safety.[2]
-
Hazards: Causes severe skin burns and eye damage.[2] May cause respiratory irritation. Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Work in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Wash skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[10] Keep the container tightly closed and store in a cool, dark, and dry place, preferably under an inert atmosphere as it can be air-sensitive.[2][9]
-
First Aid:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2]
-
Synthesis of N,N'-Diethyl-1,6-diaminohexane
The most common and efficient methods for synthesizing N,N'-disubstituted diamines involve the alkylation of a primary diamine. Reductive amination offers a high-yield, controlled approach.
Synthetic Pathway: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. In this context, it involves the reaction of a primary amine (1,6-hexanediamine) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the secondary amine. By using a stoichiometry of at least two equivalents of the aldehyde, both primary amine groups are converted to diethylamino groups.
Caption: Reductive amination pathway for N,N'-Diethyl-1,6-diaminohexane.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over carbonyls, and does not require acidic conditions that can be problematic with other borohydrides.
Materials:
-
1,6-Hexanediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Aldehyde Addition: Slowly add acetaldehyde (2.2 eq.) to the stirred solution. The slight excess ensures complete reaction of both primary amine groups. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.5 eq.) in DCM. Add this slurry portion-wise to the reaction mixture at 0 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude liquid via vacuum distillation to yield N,N'-Diethyl-1,6-diaminohexane as a clear liquid.
Applications as a Diamine Building Block
The unique structure of N,N'-Diethyl-1,6-diaminohexane makes it a valuable component in several areas of chemical science.
Polymer Chemistry: Crafting Novel Polyamides and Polyurethanes
The most significant application of this diamine is in polymer synthesis. When reacted with diacyl chlorides or diisocyanates, it forms polyamides and polyurethanes, respectively.
Mechanism Insight: Unlike 1,6-hexanediamine, which forms the highly crystalline and rigid Nylon 6,6, the ethyl groups in N,N'-Diethyl-1,6-diaminohexane disrupt the intermolecular hydrogen bonding that allows for tight chain packing. This results in polymers that are more amorphous, have lower melting points, and exhibit enhanced solubility in common organic solvents. This property is highly desirable for applications requiring solution-based processing, such as in coatings, adhesives, and membranes.
Caption: Polycondensation to form a substituted polyamide.
Experimental Protocol: Synthesis of a Substituted Polyamide
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
Adipoyl chloride
-
Anhydrous chloroform (or other suitable solvent)
-
Triethylamine (as an acid scavenger)
Procedure:
-
Dissolve N,N'-Diethyl-1,6-diaminohexane (1 eq.) and triethylamine (2.2 eq.) in anhydrous chloroform in a flask. Causality Note: Triethylamine is essential to neutralize the HCl byproduct of the condensation reaction, driving the equilibrium towards the product.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate funnel, prepare a solution of adipoyl chloride (1 eq.) in anhydrous chloroform.
-
Add the adipoyl chloride solution dropwise to the stirred diamine solution. A precipitate (the polymer) will form immediately.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours to ensure high molecular weight is achieved.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove triethylamine hydrochloride and unreacted monomers, and dry it under vacuum.
Coordination Chemistry and Metal Chelation
The two secondary amine groups separated by a flexible hexyl chain make N,N'-Diethyl-1,6-diaminohexane an effective bidentate or bridging ligand for various metal ions. It can form stable chelate rings, and the nature of the N-ethyl substituents can influence the coordination geometry and the electronic properties of the resulting metal complex. These complexes can find applications in catalysis, materials science, and as model systems for bioinorganic studies.
Intermediate for Fine and Specialty Chemicals
The reactive secondary amine groups serve as handles for further chemical modification. This allows N,N'-Diethyl-1,6-diaminohexane to be used as a scaffold to build more complex molecules. For instance, its analogue N,N'-dimethyl-1,6-hexanediamine has been functionalized to create monomers for dental resins, highlighting the potential for creating specialized materials.[11][12] Such derivatives are explored for applications ranging from curing agents for epoxy resins to components in photopolymeric compositions.[4]
Conclusion
N,N'-Diethyl-1,6-diaminohexane is more than just a substituted version of a commodity chemical; it is a strategic building block that enables fine-tuning of material properties. By disrupting hydrogen bonding and modifying the steric and electronic environment of the nitrogen centers, it allows for the rational design of polymers with enhanced solubility and flexibility. Its utility as a ligand in coordination chemistry and as a versatile intermediate further broadens its applicability. For researchers and developers in polymer science and fine chemical synthesis, N,N'-Diethyl-1,6-diaminohexane represents a valuable tool for innovation, enabling the creation of next-generation materials with precisely controlled characteristics.
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Safety Data Sheet 1,6-Hexanediamine. Carolina Biological Supply Company. Available at: [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Available at: [Link]
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One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. PubMed. Available at: [Link]
-
Synthesis and Photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a Polymerizable Amine Coinitiator for Dental Restorations. PubMed. Available at: [Link]
-
Synthesis of dialkyl hexamethylene-1,6-dicarbamate from 1,6-hexamethylenediamine and alkyl carbamate over FeCl3 as catalyst. ScienceDirect. Available at: [Link]
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N,N'-Diethyl-1,6-diaminohexane RAW API (IP Grade, Greater than 99% Purity). IndiaMART. Available at: [Link]
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A Technical Guide to the Reactivity and Applications of N,N'-Diethyl-1,6-diaminohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diethyl-1,6-diaminohexane is a symmetrically substituted secondary diamine that presents a unique combination of nucleophilicity, steric hindrance, and structural flexibility. As a derivative of the common industrial chemical 1,6-hexanediamine, its N,N'-diethyl substitution significantly modulates its reactivity profile, making it a valuable building block in polymer chemistry, a versatile ligand in coordination complexes, and a strategic linker in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its fundamental physicochemical properties, core reactivity principles, and practical applications, supported by detailed experimental protocols and mechanistic diagrams. We aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their respective fields, from materials science to pharmaceutical development.
Introduction and Molecular Overview
N,N'-Diethyl-1,6-diaminohexane, also known as N,N'-diethylhexane-1,6-diamine, belongs to the class of aliphatic secondary amines. Its structure is characterized by a flexible six-carbon (hexyl) backbone capped at both ends by diethylamino groups [-(CH₂)₆(NHEt)₂]. This configuration distinguishes it from its parent primary diamine, 1,6-hexanediamine, in several critical ways:
-
Reduced Basicity and Nucleophilicity: The electron-donating ethyl groups slightly increase the electron density on the nitrogen atoms. However, the steric bulk of these groups can hinder the approach of electrophiles, often leading to a different reactivity and selectivity profile compared to less substituted amines.
-
Hydrogen Bonding Capability: Unlike tertiary amines, each nitrogen atom retains one proton, allowing it to act as a hydrogen bond donor. This property influences its solubility, boiling point, and its interactions in protic solvents or with other functional groups.
-
Structural Flexibility: The hexyl chain provides significant conformational freedom, allowing the molecule to adopt various spatial arrangements to accommodate different reactants or chelate with metal centers.
These features make N,N'-Diethyl-1,6-diaminohexane a subject of interest for applications requiring controlled reactivity and specific molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is paramount before its use in any application.
Physical and Chemical Properties
The following table summarizes the key identifying and physical properties of N,N'-Diethyl-1,6-diaminohexane.
| Property | Value | Source(s) |
| CAS Number | 13093-05-5 | |
| Molecular Formula | C₁₀H₂₄N₂ | |
| Molecular Weight | 172.31 g/mol | |
| Boiling Point | 235-238 °C (Predicted) | |
| Density | 0.823 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow liquid (Typical) | |
| IUPAC Name | N1,N6-diethylhexane-1,6-diamine | |
| Common Synonyms | N,N'-Diethyl-1,6-hexanediamine, N,N'-Diethylhexane-1,6-diamine |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A triplet for the methyl protons (-CH₃), a quartet for the methylene protons of the ethyl group (-CH₂-CH₃), and multiplets for the methylene groups of the hexyl chain (-CH₂-). The N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the ethyl methylene carbon, and the three unique carbons of the hexyl chain, providing a clear carbon fingerprint of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups. A characteristic N-H stretching absorption is expected in the region of 3300-3500 cm⁻¹. C-H stretching absorptions for the aliphatic groups will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 172.3. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of ethyl or propyl fragments.
Core Reactivity Profile
The reactivity of N,N'-Diethyl-1,6-diaminohexane is dominated by the nucleophilic character of its secondary amine groups. The presence of two such groups allows it to act as a bifunctional reactant, ideal for polymerization and for creating bridged molecular structures.
Nucleophilic Substitution and Addition Reactions
The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers. This is the foundational principle behind its most common applications.
-
Acylation: It reacts with acyl chlorides or anhydrides to form stable N,N'-diacyl diamides. This reaction is fundamental in the synthesis of polyamides. The steric hindrance from the ethyl groups may require slightly more forcing conditions (e.g., heating or the use of a catalyst) compared to primary amines.
-
Reaction with Epoxides: As a diamine, it is an effective curing agent for epoxy resins. Each N-H bond can participate in the ring-opening of an epoxide molecule. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, resulting in a durable, cross-linked polymer network. This bifunctionality allows it to link two different epoxy chains, leading to a robust thermoset material.
-
Reaction with Isocyanates: The reaction with diisocyanates is a cornerstone of polyurethane and polyurea chemistry. The amine groups add across the C=N double bond of the isocyanate group to form urea linkages. Because N,N'-Diethyl-1,6-diaminohexane has two reactive sites, its reaction with a diisocyanate leads to the formation of a polyurea polymer.
Polymerization Reactions
The bifunctional nature of N,N'-Diethyl-1,6-diaminohexane makes it an excellent monomer for step-growth polymerization.
This workflow illustrates the reaction with a diisocyanate, such as Hexamethylene Diisocyanate (HDI), to form a polyurea.
Caption: Mechanism of Urea Linkage Formation.
Experimental Protocol: Synthesis of a Polyamide
This section provides a representative, self-validating protocol for synthesizing a polyamide via interfacial polymerization using N,N'-Diethyl-1,6-diaminohexane and a diacyl chloride (e.g., Sebacoyl Chloride).
Objective
To synthesize a polyamide film at the interface of two immiscible liquids. The success of the reaction is validated by the formation of the solid polymer film.
Materials
-
N,N'-Diethyl-1,6-diaminohexane (0.01 mol)
-
Sebacoyl Chloride (0.01 mol)
-
Sodium Hydroxide (NaOH) (0.02 mol)
-
Deionized Water (50 mL)
-
Hexane (or other suitable organic solvent) (50 mL)
-
250 mL Beaker
-
Glass rod or tweezers
Step-by-Step Procedure
-
Prepare the Aqueous Phase: In the 250 mL beaker, dissolve the N,N'-Diethyl-1,6-diaminohexane and sodium hydroxide in 50 mL of deionized water.
-
Causality: The diamine is the nucleophile (Monomer A). The NaOH is crucial as an acid scavenger to neutralize the HCl gas that is produced as a byproduct of the reaction. This drives the equilibrium towards the product.
-
-
Prepare the Organic Phase: In a separate container, dissolve the sebacoyl chloride in 50 mL of hexane.
-
Causality: Sebacoyl chloride is the electrophile (Monomer B). Using an organic solvent in which the diamine is poorly soluble creates the immiscible interface required for this type of polymerization.
-
-
Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase, minimizing mixing. A polymer film will form instantly at the interface between the two layers.
-
Trustworthiness: The immediate formation of a visible solid film serves as a primary validation that the reaction is proceeding as expected.
-
-
Extract the Polymer: Using tweezers or a glass rod, gently grasp the center of the polymer film and pull it upwards. A continuous rope or sheet of polyamide can be drawn from the interface.
-
Wash and Dry: Wash the collected polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Allow the polymer to dry completely in a fume hood or a low-temperature oven.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Sebacoyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide is caustic. Handle with care.
Applications and Future Outlook
The unique reactivity of N,N'-Diethyl-1,6-diaminohexane lends itself to several specialized applications:
-
Epoxy Curing Agents: It is used to cross-link epoxy resins in coatings, adhesives, and composite materials where a specific cure rate and final material properties (like flexibility and impact resistance) are desired.
-
Polymer Synthesis: As demonstrated, it is a valuable monomer for producing specialty polyamides and polyureas with modified properties, such as lower melting points and increased solubility in organic solvents compared to polymers made from primary diamines.
-
Linkers in Organic and Pharmaceutical Synthesis: In drug development and complex molecule synthesis, bifunctional linkers are essential. The defined length of the hexyl chain and the reactive handles at each end make this molecule a candidate for tethering two different molecular fragments, such as a targeting moiety and a therapeutic agent.
The future development of materials and molecules based on N,N'-Diethyl-1,6-diaminohexane will likely focus on leveraging the steric and electronic effects of the N-ethyl groups to fine-tune polymer properties and to control the geometry and reactivity of complex molecular architectures.
References
Methodological & Application
Application Note and Protocol: Synthesis of Novel Polyamides from N,N'-Diethyl-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of novel polyamides derived from the N-substituted monomer, N,N'-diethyl-1,6-diaminohexane. The presence of ethyl groups on the nitrogen atoms of the diamine component disrupts the traditional hydrogen bonding observed in conventional polyamides like Nylon 6,6, leading to polymers with potentially altered solubility, thermal properties, and mechanical behavior. This guide will explore two primary synthesis methodologies: interfacial polymerization and solution polymerization. We will delve into the mechanistic underpinnings of these techniques, provide step-by-step experimental protocols, and outline methods for the comprehensive characterization of the resulting polymers.
Introduction: The Significance of N-Substituted Polyamides
Polyamides are a cornerstone of polymer science, with applications ranging from textiles and engineering plastics to advanced biomedical materials. The properties of polyamides are largely dictated by the strong intermolecular hydrogen bonds formed between the amide linkages of adjacent polymer chains.[1][2] By introducing substituents on the nitrogen atom of the amide group, this hydrogen bonding network is disrupted, leading to significant changes in the polymer's characteristics. N-substituted polyamides often exhibit increased solubility in common organic solvents, lower melting points, and greater flexibility compared to their unsubstituted counterparts.[3][4]
N,N'-diethyl-1,6-diaminohexane is a commercially available diamine that serves as an excellent building block for creating such modified polyamides. The resulting polymers are expected to possess unique properties that could be advantageous in applications requiring solution processability, such as coatings, membranes, and matrices for drug delivery.
Mechanistic Insights into Polyamide Synthesis
The formation of polyamides occurs through a condensation polymerization reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride.[5]
Reaction with Diacyl Chlorides
The reaction between a diamine and a diacyl chloride is a rapid and generally irreversible process that forms an amide bond with the elimination of hydrogen chloride (HCl).[2][6]
n H₂(CH₂)₆NH₂ + n ClOC(CH₂)ₓCOCl → [-NH(CH₂)₆NHCO(CH₂)ₓCO-]n + 2n HCl
Due to the high reactivity of acyl chlorides, this reaction can be performed at low temperatures. The liberated HCl must be neutralized by a base to prevent the protonation of the unreacted amine groups, which would render them unreactive.
Considerations for N,N'-Diethyl-1,6-diaminohexane
The ethyl groups on the nitrogen atoms of N,N'-diethyl-1,6-diaminohexane introduce steric hindrance, which can reduce the reactivity of the amine groups compared to an unsubstituted diamine like 1,6-diaminohexane. This steric hindrance may necessitate slightly more forcing reaction conditions or longer reaction times to achieve high molecular weight polymers. Furthermore, the resulting tertiary amide bond will lack the hydrogen atom necessary for hydrogen bonding.
Experimental Protocols
This section details two robust methods for the synthesis of polyamides from N,N'-diethyl-1,6-diaminohexane: interfacial polymerization and solution polymerization. Adipoyl chloride (hexanedioyl dichloride) is used as a representative diacyl chloride, which would result in a polyamide analogous to Nylon 6,6.
Method 1: Interfacial Polymerization
Interfacial polymerization is a powerful technique where the polymerization reaction occurs at the interface between two immiscible liquids.[6][7] This method is particularly useful for rapid polymer synthesis at low temperatures.
Diagram of Interfacial Polymerization Workflow:
Caption: Workflow for Solution Polymerization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | 172.31 | 4.31 g |
| Adipoyl chloride | 111-50-2 | 183.03 | 4.58 g |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.06 g |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 100 mL |
| Methanol | 67-56-1 | 32.04 | 500 mL |
Protocol:
-
Reaction Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Prepare Diamine Solution: In the flask, dissolve 4.31 g (0.025 mol) of N,N'-diethyl-1,6-diaminohexane and 5.06 g (0.050 mol) of triethylamine (as an HCl scavenger) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Prepare Diacyl Chloride Solution: In a separate beaker, dissolve 4.58 g (0.025 mol) of adipoyl chloride in 50 mL of anhydrous NMP.
-
Addition of Diacyl Chloride: Transfer the adipoyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, continue stirring at 0 °C for 2 hours. Then, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Precipitation and Isolation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with methanol and then with deionized water to remove triethylamine hydrochloride and any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Characterization of the Synthesized Polyamide
Comprehensive characterization is crucial to understand the structure and properties of the newly synthesized polyamide.
Table of Characterization Techniques:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the amide bond formation (C=O stretch around 1630-1680 cm⁻¹), and the absence of N-H stretching bands (around 3300 cm⁻¹) which are present in unsubstituted polyamides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeat unit. The integration of proton signals can confirm the stoichiometry of the monomers in the polymer chain. [1] |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is crucial for understanding the success of the polymerization. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and the melting temperature (Tm), if any. The absence of a distinct melting point would indicate an amorphous polymer, which is expected due to the lack of hydrogen bonding. [4] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by determining the decomposition temperature. |
| Solubility Tests | Assessment of the polymer's solubility in a range of organic solvents (e.g., NMP, DMAc, THF, chloroform). Increased solubility is an expected outcome of N-substitution. [3] |
Expected Results and Discussion
The polyamide synthesized from N,N'-diethyl-1,6-diaminohexane and adipoyl chloride is expected to be an amorphous material due to the disruption of interchain hydrogen bonding by the N-ethyl groups. This should result in a polymer that is readily soluble in polar aprotic solvents like NMP and DMAc, and potentially in less polar solvents like chloroform, a characteristic not typical of traditional nylons.
The thermal properties will also be significantly affected. The glass transition temperature (Tg) is expected to be lower than that of Nylon 6,6, and a sharp melting point will likely be absent. The thermal stability, as determined by TGA, will provide insights into the strength of the polymer backbone.
Safety Precautions
-
Diacyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
N,N'-diethyl-1,6-diaminohexane and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.
-
NMP is a reproductive toxin. Avoid inhalation and skin contact.
Conclusion
The synthesis of polyamides using N,N'-diethyl-1,6-diaminohexane offers a versatile platform for creating novel polymers with tailored properties. The protocols outlined in this application note provide a robust starting point for researchers to explore these materials. The disruption of hydrogen bonding through N-substitution is a key design element that can lead to enhanced solubility and processability, opening up new avenues for the application of polyamides in diverse scientific and industrial fields.
References
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- Hsiao, S. H., & Yang, C. P. (1996). Synthesis and properties of new soluble aromatic polyamides and polyimides based on N,N'-bis(4-aminophenyl)-N,N'-diphenyl-4,4'-biphenyldiamine. Journal of Polymer Science Part A: Polymer Chemistry, 34(12), 2407-2416.
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Kind, T., & Forrest, M. S. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01489-20. [Link]
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Al-Masri, M. A., & El-Gaby, M. S. A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. International Journal of Molecular Sciences, 13(8), 10336–10349. [Link]
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Carroll, C. (2024). Formation of Polyamides. Save My Exams. [Link]
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Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
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Scott, A. H., Scheiber, D. J., Curtis, A. J., Lauritzen, J. I., Jr, & Hoffman, J. D. (1962). Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 66A(4), 269–305. [Link]
- Scott, A. H., Scheiber, D. J., Curtis, A. J., Lauritzen, J. I., & Hoffman, J. D. (1962). Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 269.
- Larras, F., Fache, F., & Guégan, P. (2018). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie, 21(11), 1049-1057.
- Samanta, S., Eodice, P. A., & Gross, R. A. (2013). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Polymer, 54(3), 1151-1158.
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Ji, J., & Ghosh, R. (2010). Experiment 6: Interfacial polymerization of Nylon 6,10. ResearchGate. [Link]
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Shishkov, I. V., Kopitsa, G. P., Nifant'ev, I. E., & Ivchenko, P. V. (2019). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 11(12), 2026. [Link]
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Dong, H., Wu, L., Zhang, L., Chen, H., & Gao, C. (2015). Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer. ACS Applied Materials & Interfaces, 7(44), 24617–24625. [Link]
- Scott, A. H., Scheiber, D. J., Curtis, A. J., Lauritzen, J. I., & Hoffman, J. D. (1961). Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide. Journal of Research of the National Bureau of Standards Section A Physics and Chemistry, 65A(3), 185.
-
Greenchemicals. (n.d.). Polyamides: synthesis and properties. Greenchemicals. [Link]
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Li, S., Wang, Z., Wang, J., & Wang, S. (2019). Interfacial Polymerization on Polyethersulfone Ultrafiltration Membrane to Prepare Nanofiltration Layers for Dye Separation. Polymers, 11(10), 1584. [Link]
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LibreTexts Chemistry. (2023). 1.4.12: Condensation Polymers. LibreTexts. [Link]
- Dauletov, Y., Baimenov, A., & Kudaibergenov, S. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Fibers and Polymers, 19(10), 2020-2027.
- Siddiqa, A., & Ahmad, S. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
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Application Notes & Protocols: The Strategic Use of N,N'-Diethyl-1,6-diaminohexane as a Reactive Chain Extender in Polyurethane-Urea Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of N,N'-Diethyl-1,6-diaminohexane in the synthesis of high-performance polyurethane-urea (PUU) elastomers. We will explore the fundamental reaction chemistry, the unique influence of this secondary diamine on reaction kinetics and final polymer properties, and present detailed, field-proven protocols for laboratory-scale synthesis.
Introduction: The Role of Chain Extenders in Polyurethane Architecture
Polyurethanes are a remarkably versatile class of polymers, deriving their wide range of properties from a segmented block copolymer structure. This structure consists of alternating "soft segments" and "hard segments".
-
Soft Segments: Typically composed of long-chain polyols (e.g., polyethers, polyesters), these amorphous domains impart flexibility and elastomeric properties to the material.
-
Hard Segments: Formed from the reaction of a diisocyanate with a short-chain "chain extender," these domains are responsible for the polymer's strength, hardness, and thermal stability through physical crosslinking via hydrogen bonding.[1]
The choice of chain extender is a critical decision point in polyurethane formulation, directly influencing the final properties of the elastomer.[2] While diols are common, diamines are used to introduce highly stable urea linkages (-NH-CO-NH-), forming polyurethane-urea (PUU) systems. The hydrogen bonding in urea groups is significantly stronger than in urethane groups, leading to enhanced mechanical properties and thermal resistance.[3][4]
N,N'-Diethyl-1,6-diaminohexane is a C6 aliphatic diamine where each nitrogen atom is secondary, bonded to an ethyl group. This specific structure offers a unique kinetic and morphological profile compared to its primary diamine analogue, 1,6-hexanediamine (HMDA).
The Causality of Choice: Why N,N'-Diethyl-1,6-diaminohexane?
The selection of N,N'-Diethyl-1,6-diaminohexane is a deliberate choice to modulate reactivity and final polymer morphology.
2.1. Kinetic Control: The reaction between an amine and an isocyanate is exceptionally fast, often nearly instantaneous, especially with primary aliphatic amines.[5][6] This can be problematic in applications like casting or reaction injection molding (RIM), where a manageable "pot life" is necessary for the liquid polymer to fill the mold before gelling. The ethyl groups on N,N'-Diethyl-1,6-diaminohexane introduce steric hindrance around the nitrogen atoms. This steric shield moderates the reactivity with the isocyanate group, slowing down the gelling process and providing a wider processing window compared to linear primary diamines.[7]
2.2. Morphological Disruption: The bulky ethyl groups also disrupt the symmetry and packing efficiency of the hard segments. In a PUU synthesized with a linear diamine like HMDA, the hard segments can pack into highly ordered, crystalline domains, resulting in a stiff, high-modulus material. The ethyl groups in a N,N'-Diethyl-1,6-diaminohexane-based PUU interfere with this crystalline packing. This disruption can lead to:
-
Increased Flexibility: A less crystalline hard segment results in a softer, more flexible elastomer.
-
Improved Elasticity: The disruption can enhance the elastomeric recovery properties of the material.
-
Enhanced Toughness: The combination of strong urea linkages with disrupted crystallinity can lead to materials with high toughness and abrasion resistance.[2]
Below is a diagram illustrating the fundamental reactions involved in forming a polyurethane-urea elastomer.
Caption: Core reaction pathways in a two-step polyurethane-urea synthesis.
Material Properties & Data
The physical properties of the chain extender are fundamental to its handling and reaction stoichiometry.
Table 1: Physicochemical Properties of N,N'-Diethyl-1,6-diaminohexane
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13093-05-5 | [8] |
| Molecular Formula | C₁₀H₂₄N₂ | |
| Molecular Weight | 172.31 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~245 °C |
| Hazards | Causes severe skin burns and eye damage (Corrosive) |[8] |
The choice of chain extender significantly alters the final properties of the polyurethane elastomer. The following table provides an expected comparison based on the principles of polymer chemistry.
Table 2: Comparative Impact of Different Chain Extenders on PU Properties
| Property | 1,4-Butanediol (Diol) | 1,6-Hexamethylenediamine (Primary Diamine) | N,N'-Diethyl-1,6-diaminohexane (Secondary Diamine) |
|---|---|---|---|
| Primary Linkage | Urethane | Urea | Urea |
| Reactivity with NCO | Moderate (requires catalyst) | Very High | High (but slower than primary) |
| Processing Window | Long | Very Short | Moderate |
| Hard Segment H-Bonding | Moderate | Very Strong | Strong (disrupted) |
| Expected Hardness | Moderate to High | Very High | Moderate |
| Expected Modulus | High | Very High | Lower than Primary Diamine |
| Expected Flexibility | Moderate | Low | High |
Experimental Protocol: Two-Step Synthesis of a PUU Elastomer
The two-step, or "prepolymer," method is highly recommended as it allows for precise control over the polymer architecture and results in a more uniform distribution of hard segments.[1][9] This protocol details the synthesis of a tough, flexible elastomer.
4.1. Materials & Equipment
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW = 1000 g/mol , dried under vacuum at 100°C for 4 hours.
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).
-
Chain Extender: N,N'-Diethyl-1,6-diaminohexane.
-
Solvent (optional, for viscosity control): Anhydrous Dimethylacetamide (DMAc).
-
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer/thermocouple.
-
Heating mantle.
-
Vacuum pump and oven.
-
Degassing chamber (vacuum desiccator).
-
Casting mold (e.g., Teflon or release-agent-coated steel).
-
4.2. Workflow Diagram
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Application Note & Protocol: High-Fidelity Acylation of N,N'-Diethyl-1,6-diaminohexane
Document ID: AN-2026-01-ACYL
Abstract & Introduction
N,N'-Diethyl-1,6-diaminohexane is a key bifunctional monomer and chemical intermediate whose utility is frequently expanded through the modification of its secondary amine functionalities.[1][2] The acylation of these amino groups to form the corresponding diamide is a fundamental transformation that introduces new functional handles, alters solubility, and serves as a cornerstone for the synthesis of advanced polymers, ligands, and specialty chemicals. This document provides a comprehensive, field-tested protocol for the di-acylation of N,N'-Diethyl-1,6-diaminohexane using an acyl chloride. The methodology is grounded in the principles of nucleophilic acyl substitution, often conducted under Schotten-Baumann or related conditions.[3] We will delve into the mechanistic rationale behind the procedural choices, offering insights to ensure high yield, purity, and reproducibility for researchers in organic synthesis and materials science.
Reaction Principle & Mechanism
The acylation of a secondary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[4][5] This reaction is highly efficient but requires careful control to manage its exothermicity and prevent side reactions.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6] This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, a good leaving group.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base present in the reaction mixture. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] This final step yields the neutral amide product and the hydrochloride salt of the base.
Caption: Nucleophilic Addition-Elimination Mechanism.
Materials & Equipment
Reagents
-
N,N'-Diethyl-1,6-diaminohexane (MW: 172.32 g/mol )
-
Acyl Chloride (e.g., Acetyl Chloride, MW: 78.50 g/mol )
-
Triethylamine (TEA), anhydrous (MW: 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Condenser and inert gas line (Nitrogen or Argon)
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol details the di-acylation of N,N'-Diethyl-1,6-diaminohexane. The stoichiometry is designed to ensure complete conversion of both secondary amine groups.
Reaction Setup & Execution
Caption: Experimental workflow for diamine acylation.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N,N'-Diethyl-1,6-diaminohexane (1.0 eq) and anhydrous triethylamine (2.2-2.5 eq) in anhydrous dichloromethane (DCM).
-
Expertise Note: Anhydrous conditions are paramount. Acyl chlorides react violently with water, which would consume the reagent and generate acidic byproducts.[8] Triethylamine acts as an organic-soluble base to neutralize the HCl formed during the reaction.[9] A slight excess ensures that all generated acid is scavenged.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Expertise Note: The reaction between an amine and an acyl chloride is highly exothermic. Initial cooling is a critical safety and quality control measure to prevent runaway reactions and the formation of degradation byproducts.[10]
-
-
Addition of Acylating Agent: Dissolve the acyl chloride (2.2 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Expertise Note: Slow, controlled addition is essential to maintain a low temperature and prevent localized concentration gradients, which can lead to side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicates conversion.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expertise Note: This step neutralizes any remaining acyl chloride and the triethylamine hydrochloride salt formed during the reaction. Be cautious as CO₂ gas may evolve if excess acyl chloride is present.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Expertise Note: The water washes remove water-soluble salts. The final brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific acyl group used but is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Quantitative Data Summary
The following table provides an example calculation for a 10 mmol scale reaction.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mmol) | Amount Required |
| N,N'-Diethyl-1,6-diaminohexane | 172.32[1] | 1.0 | 10.0 | 1.72 g |
| Acetyl Chloride | 78.50[13] | 2.2 | 22.0 | 1.73 g (1.57 mL) |
| Triethylamine (TEA) | 101.19 | 2.5 | 25.0 | 2.53 g (3.49 mL) |
| Dichloromethane (DCM) | - | - | - | ~100 mL |
Safety & Handling
-
Acyl Chlorides: Acyl chlorides such as acetyl chloride are highly flammable, corrosive, and severe lachrymators.[13][14] They react violently with water, alcohols, and bases.[8][15] All manipulations must be performed in a certified chemical fume hood.
-
Amines: N,N'-Diethyl-1,6-diaminohexane may be corrosive and an irritant. Avoid skin and eye contact.
-
General Precautions: Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[15] Ensure all glassware is dry before use. An emergency safety shower and eyewash station should be readily accessible.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. (2025).
- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides.
- YouTube. Acylation of Amines, Part 1: with Acyl Halides. (2021).
- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines.
- Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
- Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
- Fisher Scientific. Acetyl chloride - SAFETY DATA SHEET. (2010).
- INCHEM. ICSC 0210 - ACETYL CHLORIDE.
- ACS Publications. General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes.
- NJ.gov. Hazardous Substance Fact Sheet - Acetyl Chloride.
- PMC. Diamine Biosynthesis: Research Progress and Application Prospects. (2020).
- Benchchem. Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate.
- Sigma-Aldrich. N,N'-Dimethyl-1,6-hexanediamine 98.
- Arkat USA. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Sigma-Aldrich. SAFETY DATA SHEET - Acetyl chloride. (2025).
- Benchchem. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent.
- PMC - NIH. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography.
- Organic Syntheses Procedure. SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES.
- PMC - NIH. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides.
- Santa Cruz Biotechnology. N,N′-Diethyl-1,6-diaminohexane, CAS 13093-05-5.
- Sigma-Aldrich. N,N'-Diethyl-1,6-diaminohexane.
- PubChem. N-Acetyl-1,6-diaminohexane.
- NIST WebBook. N,N'-Diethyl-1,6-hexanediamine.
- Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.
- PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (2013).
- AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015).
- PMC - NIH. Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. (2023).
- ResearchGate. SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
- MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023).
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Application Notes & Protocols: N,N'-Diethyl-1,6-diaminohexane for Macrocycle Synthesis and Metal Chelation
Abstract
This technical guide provides a comprehensive overview of the utility of N,N'-Diethyl-1,6-diaminohexane as a versatile building block for the synthesis of tetraaza macrocycles. We present detailed, field-tested protocols for a two-step synthesis involving high-dilution macrocyclization to form a diamide-diether macrocycle, followed by its reduction to the corresponding tetraazamacrocycle. Furthermore, we outline a standard methodology for evaluating the metal chelation properties of the synthesized macrocycle using UV-Vis spectrophotometry. This document is intended for researchers in synthetic chemistry, materials science, and drug development, offering expert insights into the causality behind experimental choices and robust, self-validating protocols.
Introduction: The Strategic Value of N,N'-Diethyl-1,6-diaminohexane
N,N'-Diethyl-1,6-diaminohexane (DEAH) is an aliphatic secondary diamine featuring a flexible hexamethylene spacer. Its structure is particularly advantageous for the construction of macrocyclic ligands. The ethyl groups on the nitrogen atoms provide steric bulk, which can influence the conformational properties of the resulting macrocycle and its metal complexes. The six-carbon chain offers the requisite flexibility for the ligand to encapsulate a variety of metal ions, while the secondary amine functionalities are ideal nucleophiles for cyclization reactions and, after synthesis, serve as key coordination sites for metal chelation.[1] The resulting tetraazamacrocycles are of significant interest due to their ability to form stable complexes with transition metals, finding applications in catalysis, medical imaging, and as therapeutic agents.[2][3]
| Property | Value | Source |
| CAS Number | 13093-05-5 | [4][5] |
| Molecular Formula | C10H24N2 | [4] |
| Molecular Weight | 172.32 g/mol | [4] |
| Appearance | Liquid | - |
| Boiling Point | ~235-237 °C | - |
Part 1: Synthesis of a Diamide-Diether Macrocycle via High-Dilution Condensation
The foundational step in creating a robust metal chelator from DEAH is the synthesis of a macrocyclic precursor. A common and effective strategy is the condensation of the diamine with a dicarboxylic acid chloride to form a macrocyclic diamide.
Principle of High-Dilution Macrocyclization
The synthesis of medium-to-large ring systems is entropically disfavored and faces significant competition from intermolecular polymerization.[6][7] To favor the desired intramolecular ring-closing reaction, the high-dilution principle is employed.[8][9] By maintaining very low concentrations of the reactants, the probability of two different molecules encountering each other (leading to polymer) is drastically reduced, while the probability of the two ends of the same molecule finding each other (leading to macrocycle) remains constant.[8] This is practically achieved by the slow, simultaneous addition of the two reactants into a large volume of solvent using syringe pumps.
Experimental Protocol: Synthesis of Macrocycle 1
This protocol details the [2+2] condensation of N,N'-Diethyl-1,6-diaminohexane (DEAH) and diglycolyl dichloride to yield the 18-membered diamide-diether macrocycle.
Materials:
-
N,N'-Diethyl-1,6-diaminohexane (DEAH), (Purity ≥98%)
-
Diglycolyl dichloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate, anhydrous
-
Syringe pumps (2)
-
Three-neck round-bottom flask (e.g., 3 L) equipped with a magnetic stirrer and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. In the 3 L three-neck flask, place 1.5 L of anhydrous DCM and a magnetic stir bar.
-
Reactant Preparation:
-
Prepare Solution A: In a 100 mL flask, dissolve DEAH (1.72 g, 10 mmol) and triethylamine (2.23 g, 22 mmol, ~3.0 mL) in 200 mL of anhydrous DCM. Expert Insight: Triethylamine acts as an HCl scavenger, neutralizing the acid produced during the acylation reaction and preventing the protonation of the diamine reactant.
-
Prepare Solution B: In a separate 100 mL flask, dissolve diglycolyl dichloride (1.71 g, 10 mmol) in 200 mL of anhydrous DCM.
-
-
High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirring DCM in the main reaction flask over a period of 8-10 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours to ensure complete cyclization.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), water (1 x 200 mL), and saturated sodium bicarbonate solution (2 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure diamide macrocycle 1 .
Workflow for Macrocycle Synthesis
Caption: Reduction of the diamide to the tetraaza macrocycle.
Part 3: Evaluation of Metal Chelation
The ability of the synthesized tetraaza macrocycle 2 to chelate metal ions can be investigated using various techniques. UV-Vis spectrophotometry is a straightforward and powerful method to determine the stoichiometry of the metal-ligand complex.
Principle of the Mole-Ratio Method
The mole-ratio method is used to determine the stoichiometry of a metal-ligand complex. [10]In this technique, the concentration of one component (e.g., the macrocycle ligand) is held constant while the concentration of the other (the metal ion) is systematically varied. [11]The absorbance of the solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole ratio of metal to ligand will show two linear regions that intersect at the mole ratio corresponding to the stoichiometry of the complex. [10]
Protocol: UV-Vis Titration for Complex Stoichiometry
This protocol describes the determination of the binding stoichiometry between macrocycle 2 and a metal ion, such as Copper(II).
Materials:
-
Tetraaza macrocycle 2
-
Copper(II) perchlorate hexahydrate, Cu(ClO4)2·6H2O
-
Methanol, spectroscopic grade
-
Volumetric flasks and micropipettes
-
UV-Vis Spectrophotometer with cuvettes
Procedure:
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of macrocycle 2 in methanol.
-
Prepare a 1.0 mM stock solution of Cu(ClO4)2·6H2O in methanol.
-
-
Wavelength Scan:
-
Prepare a solution containing a 1:1 molar ratio of macrocycle 2 and Cu(II).
-
Scan the absorbance from 300-900 nm to find the wavelength of maximum absorbance (λmax) for the complex, which is distinct from the ligand alone.
-
-
Titration Series:
-
Prepare a series of solutions (e.g., in 10 mL volumetric flasks).
-
To each flask, add a constant amount of the macrocycle 2 stock solution (e.g., 1.0 mL, for a final concentration of 0.1 mM).
-
Add varying amounts of the Cu(II) stock solution to create metal-to-ligand mole ratios from 0:1 to 2:1 (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, 2.0 mL).
-
Dilute each solution to the final volume (10 mL) with methanol.
-
-
Measurement:
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance (Y-axis) versus the mole ratio ([Cu(II)]/[Ligand]) (X-axis).
-
The plot will consist of two linear portions. Extrapolate these lines until they intersect. The mole ratio at the intersection point indicates the stoichiometry of the formed complex (e.g., an intersection at 1.0 suggests a 1:1 complex). [12][13][14]
-
Diagram of Metal Chelation
Caption: The tetraaza macrocycle chelating a central metal ion.
References
-
Shakir, M., Mohamed, A. K., Nasman, O. S. M., & Varkey, S. P. (n.d.). Synthesis and Characterization of 14-to 16-Membered Tetraazamacrocyclic Transition Metal Complexes Bearing Diamide Groups. Taylor & Francis Online. Available from: [Link]
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(n.d.). Synthesis and characterization of 18-to 22-membered tetraazamacrocycles and their tin complexes. Available from: [Link]
-
Frontiers. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Available from: [Link]
-
Wikipedia. (n.d.). High dilution principle. Available from: [Link]
-
PNAS. (n.d.). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Available from: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available from: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available from: [Link]
-
Nature. (2011). Contemporary strategies for peptide macrocyclization. Available from: [Link]
-
MDPI. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Chemosensors. Available from: [Link]
-
Chemistry LibreTexts. (2024). 7.2: UV/Vis and IR Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of New Tetraaza Macrocyclic Ligands with Cyclohexane Rings and Their Ni(II) and Cu(II) Complexes. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Wordpress. Available from: [Link]
-
McKendree University. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. Available from: [Link]
-
NIH. (n.d.). Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers. PMC. Available from: [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum for the titration of SB ligand with Cu(II).... Available from: [Link]
-
ACS Publications. (n.d.). Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. Simple, convenient procedure for the conversion of amides to the corresponding amines. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (n.d.). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Available from: [Link]
-
RSC Publishing. (2023). Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper(II): synthesis, characterizations, and its catalytic application in Click reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Available from: [Link]
-
Wiley Online Library. (n.d.). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal. Available from: [Link]
-
Semantic Scholar. (2022). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Available from: [Link]
-
PubMed Central. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Available from: [Link]
-
Korea Science. (n.d.). Synthesis and Characterization of Various Di-N-Functionalized Tetraaza Macrocyclic Copper(II) Complexes. Available from: [Link]
-
Semantic Scholar. (n.d.). The synthesis of bi(poly)- and macrocyclic derivatives of trans-diaminocyclohexane (microreview). Available from: [Link]
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"experimental procedure for condensation polymerization with N,N'-Diethyl-1,6-diaminohexane"
Application Note & Protocol
Topic: Experimental Procedure for Condensation Polymerization of N,N'-Diethyl-1,6-diaminohexane
Abstract
This document provides a detailed protocol for the synthesis of a novel polyamide via interfacial condensation polymerization. The procedure utilizes N,N'-Diethyl-1,6-diaminohexane and a suitable diacyl chloride, such as sebacoyl chloride. The ethyl substituents on the diamine monomer are intended to modify the physicochemical properties of the resulting polymer, such as increasing solubility in common organic solvents and altering thermal characteristics compared to unsubstituted nylons.[1] This guide is designed for researchers in materials science and polymer chemistry, offering a comprehensive walkthrough from reagent preparation to polymer characterization and safety considerations.
Introduction: The Rationale for N-Substituted Polyamides
Polyamides, commonly known as nylons, are a cornerstone of polymer science, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties arise from the strong intermolecular hydrogen bonding between the amide (-CO-NH-) linkages of adjacent polymer chains.[2][3] The classic synthesis, such as that for Nylon 6,10, involves the reaction of a diamine (e.g., 1,6-diaminohexane) with a diacyl chloride (e.g., sebacoyl chloride).[4][5]
However, the very hydrogen bonding that imparts strength also renders many traditional polyamides insoluble in common solvents, complicating their processing and characterization.[1][6] A strategic approach to enhance solubility is to introduce N-alkyl substituents onto the diamine monomer.[1] In this protocol, we utilize N,N'-Diethyl-1,6-diaminohexane. The ethyl groups attached to the nitrogen atoms sterically hinder the formation of traditional hydrogen bonds, thereby disrupting chain packing and potentially increasing the polymer's solubility and lowering its melting point, without drastically compromising its thermal stability.
The chosen method, interfacial polymerization, is a rapid and highly effective technique for producing high molecular weight polyamides at room temperature.[7][8][9] The reaction occurs at the interface of two immiscible liquids—an aqueous phase containing the diamine and an organic phase containing the diacyl chloride—circumventing the need for high temperatures and strict stoichiometry control typical of bulk polymerization.[7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the polyamide is a classic example of a step-growth condensation polymerization. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of N,N'-Diethyl-1,6-diaminohexane attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently combines with a proton from the amine to form hydrogen chloride (HCl) as a byproduct.[2]
To drive the reaction to completion, this HCl byproduct must be neutralized. In the interfacial setup, a base such as sodium hydroxide (NaOH) is added to the aqueous phase to act as an acid scavenger, converting the HCl into sodium chloride (NaCl) and water.[2]
Reaction Scheme: n H₅C₂-NH-(CH₂)₆-NH-C₂H₅ + n Cl-CO-(CH₂)₈-CO-Cl → [-N(C₂H₅)-(CH₂)₆-N(C₂H₅)-CO-(CH₂)₈-CO-]ₙ + 2n HCl
Detailed Experimental Protocol
This protocol details the unstirred interfacial polymerization method, famously known as the "nylon rope trick," adapted for N,N'-Diethyl-1,6-diaminohexane.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| N,N'-Diethyl-1,6-diaminohexane | 250 mL Beaker (tall form preferred) |
| Sebacoyl chloride | 100 mL Graduated cylinders (x2) |
| Sodium hydroxide (NaOH), pellets | Glass stirring rod or forceps |
| Hexane (or Dichloromethane) | Weighing balance |
| Distilled or Deionized Water | Magnetic stirrer and stir bar (optional) |
| Ethanol or Methanol (for washing) | Fume hood |
| Personal Protective Equipment (PPE) | Vacuum oven or desiccator |
Reagent Preparation
Table 1: Reagent Solution Parameters
| Parameter | Aqueous Phase | Organic Phase |
| Monomer | N,N'-Diethyl-1,6-diaminohexane | Sebacoyl chloride |
| Concentration | ~0.4 M | ~0.2 M |
| Solvent | Distilled Water | Hexane |
| Volume | 50 mL | 50 mL |
| Additive | 1.0 g Sodium Hydroxide (NaOH) | N/A |
Step 1: Preparation of the Aqueous Diamine Phase
-
In a chemical fume hood, place a 250 mL beaker on a weighing balance and tare.
-
Weigh 3.45 g of N,N'-Diethyl-1,6-diaminohexane into the beaker.
-
Add 50 mL of distilled water to the beaker.
-
Carefully add 1.0 g of sodium hydroxide pellets to the solution.
-
Stir gently with a glass rod until all components are fully dissolved. Caution: The dissolution of NaOH is exothermic.
Step 2: Preparation of the Organic Diacyl Chloride Phase
-
In the fume hood, measure 50 mL of hexane into a 100 mL graduated cylinder.
-
Using a glass pipette, measure approximately 2.1 mL of sebacoyl chloride and add it to the hexane.
-
Mix gently to ensure a homogeneous solution.
Interfacial Polymerization Procedure
-
Place the beaker containing the aqueous diamine solution on a flat, stable surface inside the fume hood. Ensure there is no agitation.
-
Carefully and slowly pour the organic phase (sebacoyl chloride solution) down the inner wall of the beaker containing the aqueous phase. Tilt the beaker to minimize disturbance at the liquid-liquid interface.[10]
-
Two distinct layers will form, and a thin film of the polyamide will instantly appear at the interface.[8]
-
Using forceps or a hooked glass rod, gently grasp the center of the polymer film.
-
Continuously and steadily, pull the polymer film upwards out of the solution. A continuous "rope" of the polyamide will be formed as fresh reactants diffuse to the interface and react.[4]
-
Wind the polymer rope onto a glass rod or a small spool. Avoid pulling too quickly, which may break the rope.
Polymer Work-up and Purification
-
After collecting the polymer, wash the rope thoroughly by immersing it in a beaker of distilled water to remove any NaOH, NaCl, and unreacted diamine.
-
Subsequently, wash the polymer with ethanol or methanol to remove unreacted sebacoyl chloride and hexane.
-
Press the polymer gently to remove excess washing solvent.
-
Allow the polymer to air-dry in the fume hood, then place it in a vacuum oven at a low temperature (e.g., 50-60°C) for several hours to ensure all solvent has been removed.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and characterization of N-diethyl substituted polyamide.
Characterization Methods
The synthesized polyamide should be characterized to confirm its structure and evaluate its properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will confirm the formation of the polyamide. Look for the disappearance of the primary amine N-H bands (if any residual starting material exists) and the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ and the C-N stretching band.[11]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) will determine the polymer's thermal stability and decomposition temperature. Differential Scanning Calorimetry (DSC) can be used to identify the glass transition temperature (Tg) and melting temperature (Tm), which are expected to differ from unsubstituted analogs.[11][12]
-
Solubility Tests: The solubility of the polymer should be tested in a range of solvents (e.g., NMP, DMF, DMSO, chloroform, THF) to assess the effect of the N-ethyl substitution on processability.[6][11]
-
Viscosity Measurements: The inherent viscosity of a dilute solution of the polymer can provide a relative measure of its molecular weight.[11]
Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
N,N'-Diethyl-1,6-diaminohexane: This compound is corrosive and can cause skin and eye burns.[13] Avoid inhalation and direct contact.
-
Sebacoyl Chloride: Highly corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture, releasing HCl gas. Handle with extreme care.[14]
-
Sodium Hydroxide (NaOH): Caustic and can cause severe chemical burns.[14]
-
Hexane: A flammable liquid and its vapors can be irritating to the respiratory system.[10][14] Keep away from ignition sources.
All waste materials should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
References
-
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health. Available at: [Link]
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Interfacial Polymerization. (n.d.). MIT OpenCourseWare. Available at: [Link]
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Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts. Available at: [Link]
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Interfacial Polymerization. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. (2010). ResearchGate. Available at: [Link]
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Synthesis and characterization of new polyamides derived from substituted 4,4′-azodianilines. (2014). ResearchGate. Available at: [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India. Available at: [Link]
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Polymers: Demonstration 3 - The Formation of the Wonder Polymer. (n.d.). University of Massachusetts Lowell. Available at: [Link]
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Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2015). SciELO Brasil. Available at: [Link]
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Organic Polymers: The Synthesis of Nylon. (n.d.). College of the Canyons. Available at: [Link]
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How can I synthesize polyamide from diacid chloride? (2017). ResearchGate. Available at: [Link]
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Safety Data Sheet - 1,6-diaminohexane. (2023). Carl ROTH. Available at: [Link]
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Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. (2021). MDPI. Available at: [Link]
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Polymers: How to Make Nylon. (2012). Available at: [Link]
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Synthesis of Polyamide. (n.d.). Scribd. Available at: [Link]
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Nylon Rope Trick. (2002). University of Washington. Available at: [Link]
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How to Synthesize Nylon. (2004). AZoM.com. Available at: [Link]
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Condensation Polymers. (2023). Chemistry LibreTexts. Available at: [Link]
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Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2018). MDPI. Available at: [Link]
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Application Notes and Protocols for the Use of N,N'-Diethyl-1,6-diaminohexane in the Preparation of Specialty Polymers
Introduction: The Strategic Advantage of N-Alkylation in Polymer Design
In the landscape of advanced polymer synthesis, monomer selection is the cornerstone of material innovation. While traditional diamines like 1,6-diaminohexane have been instrumental in the development of conventional polyamides and polyurethanes, the introduction of N-alkylation offers a powerful tool for tuning polymer properties. N,N'-Diethyl-1,6-diaminohexane is a prime example of such a strategically modified monomer. The presence of ethyl groups on the nitrogen atoms introduces steric hindrance that systematically disrupts the intermolecular hydrogen bonding and chain packing characteristic of their unsubstituted counterparts. This disruption is not a flaw; it is a design feature that allows for the creation of specialty polymers with enhanced solubility, lower melting points, and modified mechanical properties, making them suitable for a range of high-performance applications where processability and specific performance characteristics are paramount.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of N,N'-Diethyl-1,6-diaminohexane in the synthesis of specialty polyamides and polyurethanes. The focus is on the causality behind experimental choices and the predictable influence of the N-diethyl substitution on the final polymer properties.
PART 1: Specialty Polyamides from N,N'-Diethyl-1,6-diaminohexane
The incorporation of N,N'-diethyl-1,6-diaminohexane into a polyamide backbone fundamentally alters the material's properties. The ethyl groups prevent the formation of the strong hydrogen bonds that give traditional nylons their high crystallinity and melting points.[1][2] The result is a more amorphous polymer with significantly improved solubility in a wider range of organic solvents.[1][3][4] This enhanced solubility is a critical advantage for applications requiring solution-based processing, such as coatings, films, and membranes.
Synthesis of a Soluble, Low-Melting Point Polyamide via Interfacial Polycondensation
Interfacial polymerization is a robust method for synthesizing polyamides at low temperatures.[5] The reaction occurs at the interface between two immiscible liquid phases, one containing the diamine and the other containing a diacid chloride. This technique is particularly well-suited for the synthesis of high molecular weight polymers.
The following protocol details the synthesis of a specialty polyamide from N,N'-Diethyl-1,6-diaminohexane and adipoyl chloride.
Experimental Workflow: Interfacial Polyamide Synthesis
Caption: Workflow for interfacial polymerization.
Protocol 1: Synthesis of Poly(N,N'-diethyl-1,6-hexamethylene adipamide)
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
-
Acetone
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 4.31 g (0.025 mol) of N,N'-Diethyl-1,6-diaminohexane and 2.0 g (0.05 mol) of NaOH in 100 mL of distilled water. The NaOH is crucial to neutralize the HCl by-product of the condensation reaction.
-
Prepare the Organic Phase: In a separate 150 mL beaker, dissolve 4.58 g (0.025 mol) of adipoyl chloride in 100 mL of hexane.
-
Initiate Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A polymeric film will form instantly at the interface.
-
Isolate the Polymer: Using forceps, grasp the center of the polymer film and slowly pull it from the beaker as a continuous "rope." Wind the polymer onto a glass rod or a mechanical stirrer.
-
Purify the Polymer: Wash the collected polymer thoroughly with a 50:50 mixture of water and acetone to remove unreacted monomers, oligomers, and salts. Repeat the washing step.
-
Dry the Polymer: Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.
Expected Polymer Properties:
| Property | Expected Value/Characteristic | Rationale |
| Appearance | White to off-white, non-brittle solid | Amorphous nature due to N-ethyl groups. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) and some chlorinated solvents. | Disruption of hydrogen bonding by N-ethyl groups enhances solubility.[1][3] |
| Melting Point (Tm) | Significantly lower than Nylon 6,6 (typically >260°C). Expected to be in the range of 150-200°C. | Steric hindrance from ethyl groups reduces crystallinity and lowers the melting point.[1] |
| Glass Transition (Tg) | Expected to be in the range of 50-80°C. | The flexible aliphatic backbone and the presence of ethyl groups contribute to a relatively low Tg. |
PART 2: Specialty Polyurethanes and Poly(urethane-urea)s
The reaction of N,N'-Diethyl-1,6-diaminohexane with diisocyanates or their equivalents opens pathways to poly(urethane-urea)s and non-isocyanate polyurethanes (NIPUs) with unique characteristics. The secondary amine functionality of N,N'-diethyl-1,6-diaminohexane leads to the formation of urea linkages when reacted with isocyanates. These polymers can exhibit a combination of flexibility from the soft segments and hardness from the urea groups.
Synthesis of a Poly(urethane-urea) Elastomer
This protocol describes the synthesis of a segmented poly(urethane-urea) elastomer. A prepolymer with isocyanate end-groups is first synthesized from a polyol and a diisocyanate. This prepolymer is then chain-extended with N,N'-Diethyl-1,6-diaminohexane. The diamine acts as a chain extender, reacting with the isocyanate groups to form hard urea segments within the polymer backbone.[6]
Reaction Scheme: Poly(urethane-urea) Synthesis
Caption: Two-step synthesis of poly(urethane-urea).
Protocol 2: Synthesis of a Poly(urethane-urea) via Prepolymer Method
Materials:
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
N,N'-Diethyl-1,6-diaminohexane
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 50 g (0.025 mol) of PTMG (previously dried under vacuum at 100°C for 4 hours). Heat to 70°C and add 12.5 g (0.05 mol) of MDI. The NCO/OH ratio should be 2:1. Add one drop of DBTDL catalyst if desired to accelerate the reaction. Stir the mixture at 80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
-
Chain Extension: Cool the prepolymer to room temperature and dissolve it in 150 mL of anhydrous DMAc. In a separate flask, prepare a solution of 4.31 g (0.025 mol) of N,N'-Diethyl-1,6-diaminohexane in 50 mL of anhydrous DMAc.
-
Polymerization: Vigorously stir the prepolymer solution and add the diamine solution dropwise over 30 minutes. An increase in viscosity will be observed. Continue stirring for an additional 2-3 hours at room temperature.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of water.
-
Purification and Drying: Wash the precipitated polymer with water and then methanol. Dry the final poly(urethane-urea) in a vacuum oven at 60°C.
Expected Polymer Properties:
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Tough, elastic solid | Segmented block copolymer structure with soft polyether segments and hard urea segments.[6] |
| Solubility | Soluble in polar aprotic solvents like DMAc, DMF. | The N-ethyl groups can help to improve solubility compared to unsubstituted diamine chain extenders. |
| Mechanical Properties | Elastomeric behavior with high elongation at break. | The combination of flexible polyether soft segments and hard urea segments imparts elasticity. |
| Thermal Properties | Two distinct glass transitions (Tg) may be observed, corresponding to the soft and hard segments. | Microphase separation of the soft and hard segments is characteristic of these block copolymers. |
Non-Isocyanate Polyurethane (NIPU) Synthesis
Growing environmental and safety concerns regarding isocyanates have driven the development of non-isocyanate routes to polyurethanes.[7][8][9] One promising method involves the reaction of diamines with cyclic carbonates. The reaction of N,N'-Diethyl-1,6-diaminohexane with a bis(cyclic carbonate) will yield a poly(hydroxyurethane), a class of NIPUs. The secondary amine reactivity might be lower than that of primary amines, potentially requiring a catalyst or elevated temperatures.[10]
Protocol 3: Synthesis of a Poly(hydroxyurethane) from a Bis(cyclic carbonate)
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
A suitable bis(cyclic carbonate) monomer (e.g., derived from the reaction of a diepoxide with CO2)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
1,8-Diazabicycloundec-7-ene (DBU) or other suitable catalyst
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve equimolar amounts of N,N'-Diethyl-1,6-diaminohexane and the bis(cyclic carbonate) monomer in anhydrous DMSO or DMF.
-
Catalysis and Polymerization: Add a catalytic amount of DBU (e.g., 1-5 mol%). Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the progress of the reaction by observing the increase in viscosity.
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer in a non-solvent such as methanol or water.
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 70°C).
Expected Polymer Properties:
| Property | Expected Value/Characteristic | Rationale |
| Structure | Linear polymer with repeating hydroxyurethane linkages. | The ring-opening of the cyclic carbonate by the amine groups forms the characteristic β-hydroxyurethane structure.[10] |
| Properties | The presence of hydroxyl groups along the polymer backbone can increase hydrophilicity and provide sites for further functionalization. The thermal and mechanical properties will be dependent on the specific bis(cyclic carbonate) used. | The pendant hydroxyl groups can form hydrogen bonds, influencing the polymer's properties. |
Safety and Handling Considerations
N,N'-Diethyl-1,6-diaminohexane, like many aliphatic amines, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle this chemical in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
N,N'-Diethyl-1,6-diaminohexane is a versatile monomer that provides a strategic pathway to specialty polyamides and polyurethanes with tailored properties. By leveraging the effects of N-alkylation to control intermolecular forces and chain packing, researchers can develop polymers with enhanced solubility and processability. The protocols provided herein serve as a foundation for the synthesis and exploration of these advanced materials. Further optimization of reaction conditions and comonomer selection will undoubtedly lead to the development of novel polymers for a wide array of applications, from advanced coatings and films to innovative biomaterials.
References
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO.
- Functional Arom
- Liou, G.-S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Journal of Polymer Science: Part A: Polymer Chemistry, 40, 2564–2574.
- Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. (n.d.). PMC.
- One-Pot Non-Isocyanate Synthesis of Sequence-Controlled Poly(hydroxy urethane)s from a Bis(six-membered cyclic carbonate) and Two Different Diamines. (n.d.). DOI.
- New Method for the Synthesis of Polyamides. (2024, June 3). ChemistryViews.
- Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming | Macromolecules. (2024, March 26).
- Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. (2025, August 7).
- A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. (2022, May 16). PMC.
- Non‐Isocyanate‐Based Polyurethanes Derived upon the Reaction of Amines with Cyclocarbonate Resins. (2025, August 6).
- Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. (n.d.).
- Nitro-substituted polyamides: A new class of transparent and highly refractive materials | Request PDF. (2025, August 6).
- Elastic iV-Substituted Polyamides. (n.d.). American Chemical Society.
- Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyan
- CO 2 -derived non-isocyanate polyurethanes (NIPUs)
- ACS Applied Polymer Materials Ahead of Print. (n.d.).
- Polyamides. (n.d.).
- Synthesis and characterization of new polyamides derived from alanine and valine deriv
- Polyurethane synthesis and classific
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
- Polyurethane cationomers synthesized from 4,4′-methylenebis(phenyl isocyanate), polyoxypropylene glycol and N-alkyldiethanoloamines - Chemical structures and free surface energies and its components. (2025, August 7).
- Diastereoisomeric diversity dictates reactivity of epoxy groups in limonene dioxide polymerization. (2018, April 11).
- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.).
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). MDPI.
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (n.d.). MDPI.
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021, September 13). PMC.
- i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYAN
- Synthesis and properties of soluble colorless poly(amide–imide)s based on N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide and various aromatic diamines. (2025, August 6).
- Diamine. (n.d.). Wikipedia.
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (n.d.). Polymer Chemistry (RSC Publishing).
- A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. (n.d.).
- Properties & Uses of Polyamide | Applic
- Approaches to Ladder Structures. VII. Polycondensation of Aromatic Diamino Dicarboxylic Acids with Dimethylformamide and Phosphorus Pentoxide. (n.d.). DTIC.
- Polar, functionalized diene-based material. III. Free-radical polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes | Semantic Scholar. (2000, November 15).
- Introduction to Polyurethane Chemistry. (2021, May 19).
- Synthesis and Photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)
- On the Properties of New Polyurethane Fast-Curing Polymer M
- What Are Polyamide Properties? - Chemistry For Everyone. (2025, July 29). YouTube.
- Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). Polymer Chemistry (RSC Publishing).
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- Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters | Request PDF. (n.d.).
- Preparation and properties of polyurethane coatings based on acrylic polyols and trimer of isophorone diisocyanate | Request PDF. (2025, August 10).
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Application Notes and Protocols: N,N'-Diethyl-1,6-diaminohexane in Coordination Chemistry
Introduction: The Unique Role of N,N'-Diethyl-1,6-diaminohexane as a Coordination Ligand
N,N'-Diethyl-1,6-diaminohexane is a versatile chelating ligand in coordination chemistry. Its structure, featuring two secondary amine donor groups separated by a flexible hexamethylene backbone, allows it to coordinate with a single metal center to form a stable nine-membered chelate ring or to bridge two metal centers, facilitating the formation of dinuclear or polynuclear complexes. The ethyl substituents on the nitrogen atoms introduce moderate steric hindrance and enhance the lipophilicity of the resulting metal complexes compared to its unsubstituted or methyl-substituted analogs.
These structural features—flexibility, donor strength, and steric/electronic influence—make N,N'-Diethyl-1,6-diaminohexane a valuable building block for constructing coordination compounds with tailored properties for applications in catalysis, materials science, and as models for metalloenzyme active sites. Diamine and its derivatives are a significant class of organic compounds with highly flexible N,N-donor atoms that can coordinate to various metal ions, leading to a diverse range of metal coordination compounds with potential catalytic activities.[1] This guide provides an in-depth exploration of its coordination behavior and detailed protocols for the synthesis and characterization of its metal complexes, with a focus on copper(II) as a representative metal ion.
Part 1: Synthesis and Coordination Behavior
The coordination of N,N'-Diethyl-1,6-diaminohexane to a metal ion is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The flexible nature of the -(CH₂)₆- chain allows the ligand to adopt various conformations to satisfy the geometric preferences of the metal center.
Key Considerations for Synthesis:
-
Metal-to-Ligand Ratio: A 1:1 molar ratio often favors the formation of mononuclear complexes, [M(L)X₂], where L is the diamine ligand and X is an anionic ligand (e.g., Cl⁻, NO₃⁻). Ratios with excess metal or ligand can lead to the formation of bridged dinuclear or polynuclear structures.
-
Solvent Choice: Alcohols such as methanol or ethanol are commonly used as they can dissolve both the amine ligand and many metal salts. The choice of solvent can also influence the final structure, as solvent molecules may coordinate to the metal center.
-
Counter-ion Effect: The nature of the anion from the metal salt can impact the coordination geometry. Weakly coordinating anions like ClO₄⁻ or BF₄⁻ are less likely to bind to the metal center, leaving coordination sites available for the diamine ligand or solvent molecules. In contrast, anions like halides (Cl⁻, Br⁻) or acetate can coordinate to the metal, influencing the overall structure and properties of the complex.[1][2]
Diagram of Coordination Modes
The flexibility of the hexamethylene chain allows for different binding modes, which is a key feature of this ligand class.
Caption: Potential coordination modes of N,N'-Diethyl-1,6-diaminohexane.
Part 2: Application Note & Protocol: Synthesis of a Copper(II) Complex
Copper(II) complexes are widely studied due to their diverse coordination geometries, interesting magnetic properties, and catalytic activity.[1][3] This section provides a detailed protocol for the synthesis of a representative complex, Dichloro(N,N'-diethyl-1,6-diaminohexane)copper(II).
Rationale for Experimental Design
-
Reactants: Copper(II) chloride dihydrate is chosen as the metal source due to its stability, solubility in ethanol, and the coordinating ability of the chloride ions. N,N'-Diethyl-1,6-diaminohexane serves as the chelating ligand.
-
Solvent: Ethanol is an ideal solvent, facilitating the dissolution of both reactants and allowing for easy precipitation of the product upon cooling or solvent evaporation.
-
Stoichiometry: A 1:1 molar ratio is employed to favor the formation of a mononuclear, four-coordinate complex.
-
Temperature: Gentle heating is used to ensure the complete dissolution of reactants and to overcome any kinetic barriers to complex formation. The reaction is not heated excessively to prevent potential decomposition.
-
Isolation: The product is isolated by filtration. The choice to wash with cold ethanol minimizes loss of the product, while a diethyl ether wash aids in drying the final solid product by removing residual ethanol.
Detailed Experimental Protocol
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N'-Diethyl-1,6-diaminohexane (C₁₀H₂₄N₂)
-
Absolute Ethanol
-
Diethyl Ether
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Reactant Solutions:
-
In a 100 mL Schlenk flask, dissolve 1.0 mmol of Copper(II) chloride dihydrate in 20 mL of absolute ethanol. Stir until a clear blue-green solution is formed.
-
In a separate beaker, dissolve 1.0 mmol of N,N'-Diethyl-1,6-diaminohexane in 10 mL of absolute ethanol.
-
-
Reaction:
-
While stirring the copper(II) chloride solution, add the ligand solution dropwise over 5-10 minutes at room temperature.
-
A color change from blue-green to a deeper blue or purple is expected, indicating complex formation.
-
Attach a reflux condenser and gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.
-
Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Wash the solid with diethyl ether (2 x 10 mL) to facilitate drying.
-
-
Drying:
-
Dry the product under vacuum for several hours to remove all residual solvent.
-
Record the final mass and calculate the percentage yield.
-
Characterization (Self-Validation)
To confirm the identity and purity of the synthesized complex, the following characterization techniques are essential.
| Technique | Expected Result/Observation | Purpose |
| FT-IR Spectroscopy | Shift in N-H stretching and bending frequencies compared to the free ligand. Appearance of new low-frequency bands (400-500 cm⁻¹) corresponding to Cu-N vibrations.[2] | Confirms coordination of the nitrogen atoms to the copper center. |
| UV-Visible Spectroscopy | A broad d-d transition band in the visible region (typically 500-700 nm), shifted from the position of the solvated Cu(II) ion. | Provides information about the coordination environment and geometry of the Cu(II) center. |
| Elemental Analysis (CHN) | Experimental percentages of C, H, and N should match the calculated values for the proposed formula [Cu(C₁₀H₂₄N₂)Cl₂]. | Determines the empirical formula and purity of the complex. |
| Magnetic Susceptibility | A magnetic moment consistent with one unpaired electron for a d⁹ Cu(II) center (approx. 1.73 B.M.). | Confirms the oxidation state of the copper ion. |
Part 3: Potential Applications in Catalysis
While specific catalytic applications for N,N'-diethyl-1,6-diaminohexane complexes are not extensively documented, complexes of related N,N'-disubstituted diamines, particularly with copper, have shown significant promise. These ligands are crucial in copper-catalyzed reactions like C-N and C-P bond formation.[4] The role of the diamine ligand is often to prevent the formation of less reactive copper species and to generate a species that is kinetically competent for the catalytic cycle.[4]
Hypothetical Catalytic Workflow: Oxidation of Alcohols
Copper(II)-diamine complexes are known to catalyze the aerobic oxidation of primary alcohols to aldehydes. The N,N'-diethyl-1,6-diaminohexane complex synthesized above could be explored as a catalyst for such transformations.
Caption: A generalized workflow for the catalytic oxidation of an alcohol.
Protocol: Screening for Catalytic Activity
Objective: To test the efficacy of [Cu(C₁₀H₂₄N₂)Cl₂] as a catalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde.
Procedure:
-
To a reaction vial, add the synthesized copper complex (e.g., 5 mol%), benzyl alcohol (1.0 mmol), a base such as K₂CO₃ (2.0 equiv), and a suitable solvent (e.g., toluene, 5 mL).
-
Seal the vial and stir the mixture vigorously at a set temperature (e.g., 80-100 °C) under an atmosphere of air or oxygen (using a balloon).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (or after a set time, e.g., 24 hours), quench the reaction, filter off the solids, and analyze the crude product to determine the conversion and selectivity for benzaldehyde.
Rationale: This screening protocol allows for a rapid assessment of catalytic activity. The base is crucial for deprotonating the alcohol, facilitating its coordination to the metal. Toluene is a common solvent for oxidation reactions due to its high boiling point and relative inertness. Monitoring by GC provides quantitative data on substrate conversion and product formation.
Conclusion
N,N'-Diethyl-1,6-diaminohexane presents a compelling profile as a chelating and bridging ligand in coordination chemistry. Its long, flexible backbone and N-ethyl groups provide a unique combination of steric and electronic properties. While the dedicated literature on this specific ligand remains nascent, the principles of coordination chemistry and the extensive research on analogous diamine systems provide a robust framework for its exploration. The protocols detailed herein for the synthesis, characterization, and catalytic screening of its copper(II) complex offer a solid foundation for researchers and drug development professionals to unlock the potential of this versatile ligand in creating novel metal-based catalysts and materials.
References
- Benchchem. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent.
- NIH. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand.
- Sigma-Aldrich. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4.
- PubMed Central (PMC). New Dinuclear Macrocyclic Copper(II) Complexes as Potentially Fluorescent and Magnetic Materials.
- Tokyo Chemical Industry (India) Pvt. Ltd. N,N'-Diethyl-1,6-diaminohexane 13093-05-5.
- Tokyo Chemical Industry Co., Ltd. (APAC). N,N'-Diethyl-1,6-diaminohexane | 13093-05-5.
- Sigma-Aldrich. N,N'-Diethyl-1,6-diaminohexane.
- PubMed Central (PMC) - NIH. Diamine Ligands in Copper-Catalyzed Reactions.
- MDPI. Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N'-Dibenzylethylenediamine Ligand.
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- 1. Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N’-Dibenzylethylenediamine Ligand | MDPI [mdpi.com]
- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dinuclear Macrocyclic Copper(II) Complexes as Potentially Fluorescent and Magnetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N'-Diethyl-1,6-diaminohexane as a Precursor for Advanced Dental Resin Formulations
Introduction: Overcoming the Challenge of Leachable Components in Dental Composites
Modern dental restorative materials rely heavily on light-cured, resin-based composites. The polymerization of these resins is typically initiated by a two-component system upon exposure to visible light, most commonly blue light. This system comprises a photosensitizer, such as camphorquinone (CQ), and a co-initiator, which is usually a tertiary amine.[1][2] When irradiated, the photosensitizer absorbs energy and enters an excited state. It then interacts with the amine co-initiator, which acts as an electron donor, to generate the free radicals necessary to initiate the polymerization of methacrylate monomers.[2]
While effective, this system has a significant drawback. Conventional tertiary amines, like ethyl-4-dimethylaminobenzoate (EDMAB), are small, non-polymerizable molecules.[3] Their mobility within the cured resin matrix allows them to leach out into the oral environment over time. This leaching can lead to several adverse effects, including:
-
Biocompatibility Concerns: Leached amines can cause local and systemic toxicity, pulpal irritation, and allergic reactions.[1][4]
-
Material Degradation: The loss of the co-initiator can compromise the long-term stability and mechanical properties of the restoration.[5][6]
-
Discoloration: Tertiary amines are susceptible to oxidation, which can cause the dental composite to yellow over time, compromising aesthetics.
A promising solution to this problem is the development of polymerizable co-initiators . These are larger molecules that have the essential tertiary amine functionality but are also equipped with polymerizable groups (e.g., methacrylates). This dual functionality allows them to participate in the polymerization reaction and become covalently bonded into the polymer network.[7] Consequently, their mobility is eliminated, significantly reducing leaching and improving both the biocompatibility and durability of the final restoration.
This document outlines the application of N,N'-Diethyl-1,6-diaminohexane as a chemical precursor for the synthesis of a novel, polymerizable amine co-initiator. We will draw parallels with the successful synthesis and application of a similar molecule, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), which has been shown to be a viable alternative to conventional systems.[7] The protocols detailed below provide a roadmap for synthesizing this advanced co-initiator and incorporating it into high-performance dental resin formulations.
Section 1: Synthesis of a Novel Polymerizable Co-initiator
The core of this application is the transformation of N,N'-Diethyl-1,6-diaminohexane, a simple diamine, into a functional monomer that can act as a co-initiator. The proposed molecule, which we will term N,N'-Diethyl-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDEH) , will be synthesized by reacting the secondary amine groups of the precursor with a molecule containing a methacrylate group. This protocol is based on the established synthesis of the dimethyl analog.[7][8]
Proposed Synthesis Pathway
The synthesis involves a Michael addition reaction, a well-established method in organic chemistry.
Caption: Proposed synthesis of the NDEH polymerizable co-initiator.
Detailed Synthesis Protocol
Objective: To synthesize N,N'-Diethyl-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDEH).
Materials:
-
2-(Methacryloyloxy)ethyl acrylate
-
Ethanol, anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of N,N'-Diethyl-1,6-diaminohexane in 100 mL of anhydrous ethanol.
-
Addition of Reactant: Slowly add 0.2 mol of 2-(Methacryloyloxy)ethyl acrylate dropwise to the stirred solution over a period of 60 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Purification - Washing: Dissolve the resulting oil in 150 mL of diethyl ether and transfer it to a separatory funnel. Wash the solution three times with 50 mL of 5% sodium bicarbonate solution, followed by three washes with 50 mL of deionized water.
-
Purification - Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Final Product: Remove the diethyl ether by rotary evaporation to yield the final product, NDEH, as a viscous liquid.
Characterization
To confirm the successful synthesis of NDEH, the following characterization is essential:
-
FTIR Spectroscopy: Verify the disappearance of the N-H stretch from the secondary amine precursor and the appearance of characteristic peaks for the ester carbonyl (C=O) and vinyl (C=C) groups of the methacrylate moieties.
-
¹H NMR Spectroscopy: Confirm the chemical structure by identifying the proton signals corresponding to the ethyl groups, the hexane backbone, and the newly added methacryloxy ethyl groups. Integration of the peaks should confirm the correct ratio of protons.
Section 2: Formulation and Curing of Dental Resins
Once synthesized and characterized, the NDEH monomer can be incorporated into a dental resin formulation. This section provides a protocol for preparing and photopolymerizing an experimental resin and a control.
Materials for Resin Formulation
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Experimental Co-initiator: Synthesized NDEH
-
Control Co-initiator: Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Inert filler particles (e.g., silanized barium glass, 0.7 μm average particle size) [Optional, for creating a composite]
Protocol for Resin Paste Preparation
This protocol describes the preparation of a 10g batch of resin paste. All procedures should be performed under yellow light to prevent premature polymerization.
Caption: Workflow for preparing the dental resin paste.
Procedure:
-
Monomer Base: In a light-proof beaker, combine Bis-GMA and TEGDMA in a 70:30 weight ratio. Gently heat to 60°C while stirring until a homogeneous, clear solution is obtained. Let it cool to room temperature.
-
Initiator System: Add Camphorquinone to the monomer mix at a concentration of 0.5 wt%. Stir until completely dissolved.
-
Co-initiator Addition:
-
Experimental Group (NDEH): Add the synthesized NDEH at a concentration of 1.0 wt%.
-
Control Group (EDMAB): Add EDMAB at a concentration of 1.0 wt%.
-
-
Mixing: Stir the mixture thoroughly until all components are fully dissolved and the solution is uniform.
-
(Optional) Filler Addition: To create a composite, incrementally add silanized filler particles to the resin, mixing thoroughly after each addition, until a filler loading of 70 wt% is achieved. This will result in a thick, uniform paste.
-
Degassing: Place the paste in a vacuum centrifuge for 10 minutes to remove any entrapped air bubbles.
-
Storage: Transfer the final resin paste into an opaque syringe and store at 4°C until use.
Section 3: Evaluation Protocols for Cured Resins
After preparing the resin pastes, standardized specimens must be fabricated and cured to evaluate their physical and mechanical properties. This allows for a direct comparison between the performance of the novel NDEH-containing resin and the conventional EDMAB control.
Specimen Preparation and Curing
-
Place the uncured resin paste into stainless steel molds of specific dimensions depending on the test (e.g., 25x2x2 mm for flexural strength, 5x2 mm for hardness).
-
Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material and create smooth surfaces.
-
Cure the specimens using a dental LED curing unit (e.g., output >1000 mW/cm², wavelength ~470 nm) for 40 seconds on both the top and bottom surfaces.
-
Remove the cured specimens from the molds and store them in deionized water at 37°C for 24 hours before testing.[11]
Mechanical Properties Testing
The mechanical integrity of a dental restorative is critical for its clinical success.[12][13]
A. Flexural Strength and Modulus (ISO 4049)
-
Method: Use a three-point bending test setup on a universal testing machine. The cured rectangular specimens (25x2x2 mm) are placed on two supports, and a load is applied to the center until fracture.
-
Significance: Flexural strength indicates the material's resistance to fracture under bending loads, simulating chewing forces. The flexural modulus measures the material's stiffness.
B. Vickers Microhardness
-
Method: Press a diamond indenter with a specific load onto the polished surface of a cured disc-shaped specimen (5x2 mm). The dimensions of the resulting indentation are measured to calculate the hardness value.
-
Significance: Hardness relates to the material's resistance to surface indentation and wear.
| Property | Control Resin (EDMAB) | Experimental Resin (NDEH) | Significance |
| Flexural Strength (MPa) | ~120 MPa | Expected: ≥ 120 MPa | Indicates resistance to fracture |
| Flexural Modulus (GPa) | ~8 GPa | Expected: ≥ 8 GPa | Measures stiffness |
| Vickers Hardness (VHN) | ~60 VHN | Expected: ≥ 60 VHN | Indicates wear resistance |
| Table 1: Expected mechanical properties based on literature values for similar resin systems. Actual results must be determined experimentally. |
Physical Properties Testing
Water sorption and solubility are key indicators of a material's stability in the wet oral environment.[6][7]
A. Water Sorption and Solubility (ISO 4049)
-
Method:
-
Prepare disc-shaped specimens (15x1 mm) and dry them in a desiccator until a constant mass (m1) is achieved.
-
Immerse the discs in deionized water at 37°C for 7 days.
-
After 7 days, remove the discs, blot them dry, and weigh them (m2).
-
Re-dry the discs in the desiccator to a constant mass (m3).
-
-
Calculations:
-
Water Sorption (µg/mm³): (m2 - m3) / Volume
-
Solubility (µg/mm³): (m1 - m3) / Volume
-
-
Significance: High water sorption can lead to hydrolytic degradation and expansion of the composite, while high solubility indicates the loss of material components. The NDEH system is expected to show lower solubility due to the covalent bonding of the amine.
| Property | Control Resin (EDMAB) | Experimental Resin (NDEH) | Significance |
| Water Sorption (µg/mm³) | < 40 | Expected: Similar to control | Measures water uptake |
| Solubility (µg/mm³) | < 7.5 | Expected: Lower than control | Measures material loss and leaching |
| Table 2: Expected physical properties based on ISO 4049 standards and literature. A key advantage of NDEH should be reduced solubility. |
Degree of Conversion (DC%)
-
Method: Use Fourier Transform Infrared Spectroscopy (FTIR) with an ATR accessory. A spectrum of the uncured paste is taken, followed by spectra of the cured material at various time points. The DC is calculated by measuring the decrease in the peak height of the aliphatic C=C bond (~1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C bond (~1608 cm⁻¹).
-
Significance: A high degree of conversion is essential for achieving optimal mechanical properties and biocompatibility, as it minimizes the amount of unreacted, leachable monomer.[1] The NDEH co-initiator is expected to achieve a DC comparable to the EDMAB control.[7]
Conclusion and Future Perspectives
The use of N,N'-Diethyl-1,6-diaminohexane as a precursor for a novel, polymerizable co-initiator represents a significant step towards developing safer and more durable dental restorative materials. By covalently locking the amine co-initiator into the polymer backbone, the primary cause of leaching and subsequent biocompatibility issues associated with conventional amine systems can be effectively addressed. The protocols provided herein offer a comprehensive framework for the synthesis, formulation, and evaluation of dental resins incorporating this advanced monomer. Experimental validation is expected to confirm that this approach yields materials with comparable or superior mechanical properties, improved stability, and enhanced biocompatibility, making it a highly promising avenue for future research and development in dental materials science.
References
-
Nie, J., & Bowman, C. N. (2002). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. Biomaterials, 23(4), 1221–1226. [Link]
-
Gao, J., Wang, Y., & Li, Y. (2013). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Journal of Dentistry, 41(9), 814–821. [Link]
-
Pop, A. M., et al. (2023). Evaluation of the Mechanical Properties of Different Dental Resin-Based Materials After Submersion in Acidic Beverages. Medicina, 59(4), 746. [Link]
-
Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (2017). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 3(4), 34-38. [Link]
-
Alrahlah, A. (2013). Physical, Mechanical and Surface Properties of Dental Resin-composites. Semantic Scholar. [Link]
-
Chu, Y., Tong, Y., Zhang, T., & Huang, F. (2012). Mechanical properties of dental composite resins containing nanodiamond of different diameters. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 21(1), 19-22. [Link]
-
Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(24), e01639-20. [Link]
-
Noble, A. (2020). The Biocompatibility of Various Dental Materials. Touro Scholar. [Link]
-
Kołodziejczak, A., & Lapiński, M. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(17), 4776. [Link]
-
Lee, J. H., & Lim, B. S. (2006). New Aromatic tert‐Amines for Application as Photoinitiator Components in Photocurable Dental Materials. Macromolecular Symposia, 245-246(1), 473-479. [Link]
-
The University of Manchester. (n.d.). Physical, Mechanical and Surface Properties of Dental Resin-composites. Retrieved from [Link]
-
Al-Sammarraie, M. S., & Al-Khateeb, E. (2016). Surface and Mechanical Properties of Different Dental Composites. International Journal of Medical Research & Health Sciences, 5(7), 319-326. [Link]
-
Tsirogianni, M., Moutsatsou, P., & Chatzidai, S. (2012). Biocompatibility of Resin-based Dental Materials. European Journal of Dentistry, 6(4), 479–488. [Link]
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- 4. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
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- 13. Mechanical properties of dental composite resins containing nanodiamond of different diameters [journal.bit.edu.cn]
Application Notes and Protocols: N,N'-Diethyl-1,6-diaminohexane as a Cross-Linking Agent in Epoxy Resins
Introduction: The Critical Role of Cross-Linking in Epoxy Resin Performance
Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] These attributes are not inherent to the base epoxy monomers but are developed through a chemical process known as curing or cross-linking.[1] This process involves the reaction of the epoxy resin with a hardening agent, transforming the liquid resin into a rigid, three-dimensional network.[1] The choice of curing agent is paramount as it dictates the final properties of the cured material. Among the various classes of hardeners, aliphatic amines are widely utilized for their reactivity at ambient or slightly elevated temperatures.[3]
This document provides a detailed technical guide on the application of N,N'-Diethyl-1,6-diaminohexane as a specialized cross-linking agent for epoxy resins. We will delve into the underlying chemistry, provide step-by-step protocols for formulation and curing, and discuss the anticipated performance characteristics of the resulting thermoset. This guide is intended for researchers and scientists in materials science and drug development who are seeking to leverage the unique properties imparted by this particular diamine hardener.
Understanding N,N'-Diethyl-1,6-diaminohexane: Structure and Functionality
N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine with the chemical structure illustrated below. Its key features as a cross-linking agent are the two secondary amine groups located at the ends of a flexible six-carbon chain. The ethyl groups attached to the nitrogen atoms introduce steric hindrance, which modulates the reactivity compared to its primary amine counterpart, 1,6-diaminohexane (hexamethylenediamine).[1][4] This structural nuance allows for greater control over the curing process and can influence the final network architecture.
The curing of epoxy resins with amine hardeners proceeds via a step-growth ring-opening polymerization.[2] Each amine hydrogen can react with an epoxide ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond.[1] The presence of two reactive amine groups on N,N'-Diethyl-1,6-diaminohexane allows it to act as a bridge, linking multiple epoxy resin molecules together to form a highly cross-linked network.[1]
Curing Mechanism and Network Formation
The reaction between an epoxy group and a secondary amine, such as N,N'-Diethyl-1,6-diaminohexane, is a nucleophilic addition. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a covalent bond. A proton is then transferred to the oxygen atom, resulting in a hydroxyl group. This reaction is autocatalytic, meaning the hydroxyl groups generated during the curing process can accelerate subsequent reactions.[5]
The curing process can be visualized as follows:
Caption: Curing mechanism of epoxy resin with N,N'-Diethyl-1,6-diaminohexane.
The flexible hexane chain of the cross-linker imparts a degree of toughness to the cured resin, while the diethyl substitution can influence properties such as glass transition temperature (Tg) and chemical resistance.[4] The final cross-link density, which is a critical determinant of the material's properties, can be controlled by the stoichiometric ratio of the epoxy resin to the amine hardener.[6][7]
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) based resin. The epoxy equivalent weight (EEW) of the resin must be known.
-
Cross-linking Agent: N,N'-Diethyl-1,6-diaminohexane. The amine hydrogen equivalent weight (AHEW) must be calculated.
-
Solvent (Optional): A suitable solvent like acetone or MEK for viscosity reduction, if necessary.
-
Mixing Equipment: A mechanical stirrer or a planetary centrifugal mixer.
-
Curing Oven: A programmable oven with precise temperature control.
-
Molds: Molds of appropriate material (e.g., silicone or PTFE) for casting specimens for testing.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory.[8][9]
Protocol 1: Stoichiometric Calculation and Formulation
The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties.[10] The ideal mix ratio is typically based on a 1:1 molar ratio of epoxy groups to amine hydrogens.
-
Determine the Epoxy Equivalent Weight (EEW): This value is usually provided by the resin manufacturer and represents the weight of resin in grams that contains one mole of epoxy groups.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of N,N'-Diethyl-1,6-diaminohexane:
-
Molecular Weight of N,N'-Diethyl-1,6-diaminohexane (C10H24N2) = 172.32 g/mol .
-
Number of active amine hydrogens = 2 (one for each secondary amine group).
-
AHEW = Molecular Weight / Number of active hydrogens = 172.32 / 2 = 86.16 g/equivalent .
-
-
Calculate the Mixing Ratio: The parts by weight of hardener per 100 parts of resin (phr) can be calculated using the following formula:
-
phr = (AHEW / EEW) * 100
-
Table 1: Example Formulation Calculation
| Parameter | Value |
| Epoxy Resin EEW | 190 g/eq |
| N,N'-Diethyl-1,6-diaminohexane AHEW | 86.16 g/eq |
| Calculated phr | 45.35 |
Protocol 2: Preparation and Curing of the Epoxy Resin System
-
Pre-heating: If the epoxy resin is highly viscous, gently warm it to 40-50°C to reduce its viscosity for easier mixing.[11]
-
Weighing: Accurately weigh the epoxy resin and the calculated amount of N,N'-Diethyl-1,6-diaminohexane into a suitable mixing vessel.
-
Mixing: Mix the components thoroughly until a homogeneous mixture is obtained. For critical applications, use a planetary centrifugal mixer to ensure a bubble-free mixture. The mixing time will depend on the volume and viscosity of the components.
-
Degassing (Optional but Recommended): Place the mixed resin in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentration points in the cured material.
-
Casting: Pour the mixed and degassed resin into the pre-heated molds.
-
Curing: Transfer the molds to a pre-heated curing oven. The curing schedule will depend on the desired properties and the reactivity of the system. A typical two-stage curing process is recommended to achieve optimal cross-linking.
Table 2: Recommended Curing Schedule
| Stage | Temperature (°C) | Time (hours) |
| Initial Cure | 80 | 2 |
| Post-Cure | 120 | 3 |
The initial lower temperature cure allows for gradual gelation and minimizes internal stresses, while the higher temperature post-cure promotes the completion of the cross-linking reactions, leading to enhanced thermal and mechanical properties.[12]
Caption: A typical experimental workflow for epoxy resin curing and analysis.
Characterization and Expected Properties
The properties of the cured epoxy resin should be characterized using standard techniques to ensure they meet the application requirements.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the extent of cure.[13][14] The Tg is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. For a well-cured system using N,N'-Diethyl-1,6-diaminohexane, a distinct Tg should be observed. The absence of a residual exotherm in a second DSC scan indicates a complete cure.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the cured resin.[14]
Mechanical Properties
Standard mechanical tests should be performed according to ASTM or ISO standards.[12][15]
-
Tensile Testing: Measures the tensile strength, modulus, and elongation at break.
-
Flexural Testing: Determines the flexural strength and modulus.
-
Hardness Testing: Measures the surface hardness of the cured material.
Table 3: Anticipated Properties of Epoxy Resin Cured with N,N'-Diethyl-1,6-diaminohexane
| Property | Expected Range | Test Method |
| Glass Transition Temperature (Tg) | 100 - 150 °C | ASTM D3418[14] |
| Tensile Strength | 60 - 80 MPa | ASTM D638 |
| Flexural Modulus | 2.5 - 3.5 GPa | ASTM D790 |
| Shore D Hardness | 80 - 90 | ASTM D2240 |
Note: These are typical values and can vary depending on the specific epoxy resin used and the curing conditions.
Troubleshooting and Expert Insights
-
Incomplete Curing: If the resin remains tacky or soft after the recommended curing schedule, it could be due to incorrect stoichiometry, insufficient mixing, or a low curing temperature. Verify calculations and ensure thorough mixing. An increase in the post-cure temperature or time may be necessary.
-
Brittleness: While the flexible hexane chain of the cross-linker is expected to improve toughness, a highly cross-linked network can still be brittle. Adjusting the stoichiometry to be slightly off-ratio (e.g., amine-rich) can sometimes improve flexibility, though this may come at the expense of other properties like chemical resistance.
-
Exotherm Control: The reaction between amines and epoxides is exothermic.[3] For large batches, the heat generated can lead to a rapid increase in temperature, potentially causing degradation or the formation of voids. Using a staged curing process with a lower initial temperature helps to manage the exotherm.
Safety Precautions
N,N'-Diethyl-1,6-diaminohexane, like many amines, can be corrosive and may cause skin and eye irritation.[16][17] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9][16][17]
Conclusion
N,N'-Diethyl-1,6-diaminohexane serves as a valuable cross-linking agent for epoxy resins, offering a balance of reactivity and flexibility. By carefully controlling the formulation and curing process as outlined in these protocols, researchers can develop high-performance thermoset materials with tailored properties for a wide range of applications. The insights provided into the curing mechanism and expected material characteristics will aid in the successful implementation of this versatile hardener.
References
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- 34. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in N,N'-Diethyl-1,6-diaminohexane Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
The synthesis of N,N'-Diethyl-1,6-diaminohexane, a key building block in various chemical applications, presents unique challenges in achieving high yield and purity. This guide provides practical, field-tested insights into troubleshooting common issues and optimizing reaction outcomes. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N,N'-Diethyl-1,6-diaminohexane?
A1: There are two principal methods for the synthesis of N,N'-Diethyl-1,6-diaminohexane:
-
Direct Alkylation of 1,6-Diaminohexane: This is a classical approach involving the reaction of 1,6-diaminohexane with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base.[1] While straightforward, this method is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products, which complicates purification and reduces the yield of the desired N,N'-disubstituted product.
-
Reductive Amination: This is generally the preferred method for achieving higher selectivity and yield. It involves a two-step process in a single pot:
-
First, the reaction of 1,6-diaminohexane with acetaldehyde to form a di-imine intermediate.
-
Second, the in-situ reduction of the di-imine using a suitable reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.[2][3] A more advanced approach involves the reductive amination of dicarboxylic acids, such as adipic acid, which can be a greener and more efficient route.[4][5]
-
Q2: How can I effectively monitor the progress of my reaction?
A2: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): An excellent initial method for qualitatively tracking the consumption of starting materials and the appearance of products. A co-spot of the starting material and the reaction mixture is crucial for accurate assessment.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, desired product, and byproducts. This is particularly useful for optimizing reaction conditions to maximize the product-to-byproduct ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the N-H protons of the starting diamine and the appearance of the ethyl group signals (a characteristic quartet and triplet) on the product.
Q3: What are the critical safety considerations when working with 1,6-diaminohexane and its derivatives?
A3: 1,6-Diaminohexane is a corrosive and toxic substance.[6][7] Inhalation of high concentrations can cause severe headaches, and skin contact can lead to necrosis.[6] N,N'-Diethyl-1,6-diaminohexane is also corrosive and can cause severe skin burns and eye damage.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, immediately wash the affected area with plenty of water.[7]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of N,N'-Diethyl-1,6-diaminohexane in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and I'm observing a significant amount of unreacted 1,6-diaminohexane. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to several factors. Let's break down the potential causes based on the synthetic route.
For Direct Alkylation Reactions:
-
Cause 1: Insufficient Base: The alkylation reaction generates hydrohalic acid (HBr or HI), which protonates the amine starting material, rendering it non-nucleophilic. If the base is not strong enough or is present in insufficient quantity, the reaction will stop.
-
Solution: Ensure at least two equivalents of a suitable base (e.g., potassium carbonate, triethylamine) are used to neutralize the acid produced for the di-alkylation. A stronger, non-nucleophilic base can also be employed.
-
-
Cause 2: Poor Quality Alkylating Agent: The ethyl halide may have degraded.
-
Solution: Use a freshly opened bottle of the ethylating agent or purify it by distillation before use.
-
-
Cause 3: Suboptimal Temperature: Alkylation reactions often require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for byproduct formation via GC or TLC. Refluxing in a suitable solvent like acetonitrile or ethanol is a common practice.
-
For Reductive Amination Reactions:
-
Cause 1: Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose upon exposure to moisture or acidic conditions.
-
Solution: Use freshly purchased, high-purity NaBH₄. If the reaction is run in an acidic medium for imine formation, the pH must be carefully adjusted before the addition of the borohydride.
-
-
Cause 2: Inefficient Imine Formation: The initial condensation between the diamine and acetaldehyde is an equilibrium process.
-
Solution: Ensure the removal of water formed during this step. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Cause 3: Catalyst Poisoning (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting materials or solvent.
-
Solution: Use high-purity starting materials and solvents. Ensure the reaction setup is free from potential catalyst poisons like sulfur compounds.
-
Issue 2: Poor Selectivity and Formation of Multiple Byproducts
Q: My final product is a complex mixture containing mono-ethylated and over-alkylated (tri- and tetra-ethylated) species. How can I improve the selectivity for the desired N,N'-diethyl product?
A: This is the principal challenge in the direct alkylation route. The product, N,N'-Diethyl-1,6-diaminohexane, can itself act as a nucleophile and react further with the ethylating agent.
-
Solution 1: Control Stoichiometry and Addition Rate: Use a precise stoichiometry of the ethylating agent (slightly over 2 equivalents). Crucially, add the ethylating agent slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic primary amine groups of the starting material over the secondary amine groups of the product.
-
Solution 2: Choice of Solvent and Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation is often slightly higher. The choice of solvent can also influence the relative nucleophilicity of the different amine species.
-
Solution 3: Switch to Reductive Amination: This is the most effective solution. The reductive amination pathway is inherently more selective. The reaction with acetaldehyde will proceed on both primary amine groups to form the di-imine, which is then reduced. This pathway avoids the stepwise addition of ethyl groups and the associated over-alkylation problem.
Workflow for Troubleshooting Poor Selectivity
Caption: Decision workflow for addressing poor selectivity in N,N'-Diethyl-1,6-diaminohexane synthesis.
Issue 3: Difficulty in Product Purification
Q: I have a crude product, but I am struggling to isolate pure N,N'-Diethyl-1,6-diaminohexane. What purification strategies are most effective?
A: The purification strategy depends heavily on the nature of the impurities.
-
Impurity: Unreacted 1,6-Diaminohexane and Mono-ethylated Product
-
Solution: Acid/Base Extraction: Before distillation, perform a liquid-liquid extraction. The diethyl product is significantly less polar and has a different pKa compared to the starting material. A carefully controlled pH wash can selectively protonate and remove the more basic starting material and mono-substituted amine into an aqueous layer.
-
-
Impurity: Over-alkylated Byproducts and Starting Material
-
Solution: Fractional Vacuum Distillation: N,N'-Diethyl-1,6-diaminohexane has a boiling point of approximately 228 °C. The starting material, 1,6-diaminohexane, boils at 204-205 °C.[6] Over-alkylated products will have higher boiling points. A fractional distillation column under reduced pressure (vacuum) is essential to separate these components effectively without causing decomposition at high temperatures.
-
Data on Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,6-Diaminohexane | 116.20 | 204-205[6] |
| N,N'-Diethyl-1,6-diaminohexane | 172.32 | 228 |
| N,N,N'-Triethyl-1,6-diaminohexane | 200.37 | > 230 (estimated) |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Recommended for High Yield)
This protocol is designed to maximize yield and selectivity, minimizing the formation of complex mixtures.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-diaminohexane (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetaldehyde (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the di-imine.
-
-
Reduction:
-
Cool the reaction mixture again to 0-5 °C in an ice bath.
-
In small portions, carefully add sodium borohydride (NaBH₄) (2.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After all the NaBH₄ has been added, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to make the solution basic (pH > 12) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by fractional vacuum distillation to yield pure N,N'-Diethyl-1,6-diaminohexane.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination synthesis of N,N'-Diethyl-1,6-diaminohexane.
References
-
Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01582-20. Available from: [Link]
-
1,6-Diaminohexane. ChemBK. Available from: [Link]
-
An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. ResearchGate. Available from: [Link]
-
Safety Data Sheet: 1,6-diaminohexane. Carl ROTH. Available from: [Link]
-
Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. National Institutes of Health. Available from: [Link]
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Help! No reaction between reactants in my chem experiment for school. (Nylon 6,6 formation). Reddit. Available from: [Link]
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Amines. NCERT. Available from: [Link]
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Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. ACS Publications. Available from: [Link]
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A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. Available from: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available from: [Link]
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1.4.12: Condensation Polymers. Chemistry LibreTexts. Available from: [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. Available from: [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing). Available from: [Link]
-
N,N'-Diethyl-1,6-diaminohexane RAW API (IP Grade, Greater than 99% Purity). IndiaMART. Available from: [Link]
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Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). Available from: [Link]
-
Available Synple Chem Reagent Cartridges. Synple Chem. Available from: [Link]
-
A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available from: [Link]
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2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. ACS Publications. Available from: [Link]
-
Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion. PubMed. Available from: [Link]
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available from: [Link]
-
Hexamethylenediamine. PubChem. Available from: [Link]
- Preparation method of hexamethylenediamine. Google Patents.
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Technical Support Center: Troubleshooting Low Conversion in N,N'-Diethyl-1,6-diaminohexane Polymerization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting assistance for challenges encountered during the polymerization of N,N'-Diethyl-1,6-diaminohexane. Our goal is to equip you with the scientific rationale and practical solutions to overcome low conversion rates and achieve your desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: I am observing significantly lower than expected conversion in my N,N'-Diethyl-1,6-diaminohexane polymerization. What are the most common initial factors to investigate?
Low conversion in step-growth polymerization, such as the synthesis of polyamides from N,N'-Diethyl-1,6-diaminohexane, often points to a few fundamental experimental parameters. Before delving into more complex possibilities, it is crucial to verify the following:
-
Monomer Purity: The presence of monofunctional impurities in either the diamine or the diacid/diacyl chloride monomer will act as a chain terminator, drastically limiting the final molecular weight and, consequently, the conversion.[1][2] It is imperative to use monomers of the highest possible purity.
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the reacting functional groups.[3][4] An excess of one monomer will lead to a rapid depletion of the other, leaving chain ends of a single type and preventing further polymer growth.
-
Presence of Moisture: Water can hydrolyze diacyl chlorides, converting them to dicarboxylic acids, which are generally less reactive, or interfere with the reactivity of the amine groups.[5] This disrupts the stoichiometry and can inhibit the reaction. All reactants, solvents, and glassware must be scrupulously dried.
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to resolving specific issues that can lead to low conversion.
Issue 1: The reaction seems to stall at a low molecular weight, as indicated by Gel Permeation Chromatography (GPC).
Q: Why is my polymerization of N,N'-Diethyl-1,6-diaminohexane yielding only low molecular weight oligomers?
A: Several factors can contribute to premature termination of polymer chain growth. Beyond the initial checks mentioned in the FAQs, consider the following possibilities related to the specific structure of N,N'-Diethyl-1,6-diaminohexane:
Reduced Reactivity due to Steric Hindrance:
The ethyl groups on the nitrogen atoms of N,N'-Diethyl-1,6-diaminohexane are a key structural feature that can significantly impact its reactivity. These alkyl groups create steric hindrance around the amine's reactive sites.[6][7] This steric bulk can slow down the rate of amidation compared to a primary diamine like 1,6-diaminohexane.[8]
-
Causality: The bulky ethyl groups can physically obstruct the approach of the diacid or diacyl chloride monomer to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack and amide bond formation. This effect becomes more pronounced as the polymer chain grows and molecular mobility decreases.
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions or thermal degradation of the monomers or the resulting polymer.[9][10] For sterically hindered monomers, a careful optimization of the reaction temperature is crucial. It needs to be high enough to overcome the activation energy barrier imposed by steric hindrance but not so high as to cause degradation.
-
Reaction Time: Due to the reduced reactivity of the secondary diamine, longer reaction times may be necessary to achieve high conversion compared to polymerizations with primary diamines.
Experimental Protocol: Verifying Monomer Purity and Stoichiometry
-
Monomer Purity Verification:
-
N,N'-Diethyl-1,6-diaminohexane: Analyze the purity of the diamine using Gas Chromatography-Mass Spectrometry (GC-MS) to detect any volatile impurities. Quantitative ¹H NMR spectroscopy can also be used to confirm the structure and identify any non-volatile organic impurities.
-
Diacid/Diacyl Chloride: For diacids, purity can be assessed by titration or melting point determination. For diacyl chlorides, which are often more reactive and susceptible to hydrolysis, it is recommended to purify them by distillation or recrystallization immediately before use.
-
-
Precise Stoichiometric Measurement:
-
Use a high-precision analytical balance to weigh the monomers.
-
If dissolving the monomers in a solvent, ensure complete dissolution before mixing.
-
For highly viscous or solid monomers, consider preparing stock solutions and transferring them via calibrated syringes.
-
Issue 2: The reaction mixture changes color, and the final polymer is discolored, suggesting side reactions.
Q: What potential side reactions could be occurring during the polymerization of N,N'-Diethyl-1,6-diaminohexane that would lead to low conversion and discoloration?
A: The presence of color in the final polymer often indicates the occurrence of undesirable side reactions, which can consume functional groups and inhibit polymerization.
Oxidation of the Amine:
Secondary amines can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of colored byproducts and the loss of reactive amine groups.
-
Mitigation: It is critical to conduct the polymerization under an inert atmosphere, such as dry nitrogen or argon, to exclude oxygen.
Thermal Degradation:
At excessively high temperatures, the monomers or the newly formed amide linkages can undergo thermal degradation, leading to chain scission and the formation of colored, unsaturated species.[9]
-
Mitigation: Determine the thermal stability of your monomers using Thermogravimetric Analysis (TGA) to establish a safe upper-temperature limit for the polymerization.
Workflow for Investigating Side Reactions
Caption: Troubleshooting workflow for discoloration and low conversion.
Issue 3: I'm using a diacid as a co-monomer, and the reaction is very slow with low conversion.
Q: Should I be using a catalyst for the polymerization of N,N'-Diethyl-1,6-diaminohexane with a dicarboxylic acid?
A: The direct amidation of a dicarboxylic acid with an amine is a relatively slow reaction that requires high temperatures to drive off the water byproduct and shift the equilibrium towards polymer formation. The reduced nucleophilicity of the secondary amine in N,N'-Diethyl-1,6-diaminohexane can further slow down this reaction.
Using a More Reactive Monomer:
A common strategy to increase the reaction rate is to use a more reactive derivative of the dicarboxylic acid, such as a diacyl chloride . The reaction between a diacyl chloride and an amine is much faster and is typically carried out at lower temperatures.[11]
Catalysis for Direct Amidation:
If using a dicarboxylic acid is necessary, certain catalysts can promote the reaction. For instance, some catalysts are designed to facilitate the dehydrogenative coupling of diols and diamines, which is an alternative route to polyamides.[8] While not a direct catalyst for the condensation of a diacid and a diamine, this highlights that catalytic routes for polyamide synthesis exist. For the direct reaction of diacids and diamines, activating agents can be employed.[5]
Data Summary: Reactivity of Co-monomers
| Co-monomer | Typical Reaction Temperature | Byproduct | Relative Reactivity |
| Dicarboxylic Acid | High (>200 °C) | Water | Low to Moderate |
| Diacyl Chloride | Low (0 °C to room temp) | HCl | High |
Issue 4: How can I accurately determine the extent of my polymerization reaction and quantify unreacted N,N'-Diethyl-1,6-diaminohexane?
Q: What analytical techniques are best suited for monitoring the conversion of N,N'-Diethyl-1,6-diaminohexane polymerization?
A: A multi-faceted analytical approach is often the most effective way to assess the success of your polymerization.
Monitoring Polymer Growth:
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is the primary technique for determining the molecular weight distribution of your polymer.[12][13][14][15][16] An increase in molecular weight over time is a direct indication of polymer chain growth. Low conversion will be evident from a low average molecular weight and a significant fraction of oligomers.
-
¹H NMR Spectroscopy: By integrating the signals corresponding to the polymer backbone and the monomer end groups, you can estimate the degree of polymerization.
Quantifying Unreacted Monomers:
-
¹H NMR Spectroscopy: After quenching the reaction, the crude product can be analyzed by ¹H NMR. The presence of sharp, well-defined peaks corresponding to the N,N'-Diethyl-1,6-diaminohexane monomer can be compared to the broader signals of the polymer to estimate the amount of unreacted monomer.
-
Colorimetric Assays: Techniques like the ninhydrin test can be used to quantify the concentration of primary and secondary amine groups.[17][18][19] A high concentration of amine groups in the final product suggests low conversion.
Experimental Protocol: GPC Analysis of Polyamides
-
Solvent Selection: Polyamides can be challenging to dissolve. Hexafluoroisopropanol (HFIP) is an effective solvent for GPC analysis of many polyamides at near-ambient temperatures.[12][13][14]
-
Sample Preparation: Dissolve a small, known amount of the final polymer product in the GPC eluent. Ensure complete dissolution, filtering the solution if necessary to remove any particulates.
-
Calibration: Use a set of well-characterized polymer standards (e.g., polymethylmethacrylate, PMMA) to calibrate the GPC columns.
-
Data Analysis: The GPC software will generate a molecular weight distribution curve, from which you can obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Low Mn and Mw values are indicative of low conversion.
Logical Relationship Diagram for Troubleshooting
Caption: Logical map for diagnosing causes of low polymerization conversion.
References
-
Agilent Technologies. (n.d.). Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chromatography. Agilent. Retrieved from [Link]
-
American Chemical Society. (n.d.). Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC. ACS. Retrieved from [Link]
- Bello, A., et al. (2001). MOLECULAR WEIGHT DISTRIBUTION OF POLYAMIDES BY GPC-VISCOMETRY. A COMPARISON BETWEEN HIGH TEMPERATURE AND LOW TEMPERATURE ELUANTS.
-
MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Retrieved from [Link]
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ResearchGate. (2001). Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants. ResearchGate. Retrieved from [Link]
-
PubMed. (1991). Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2019). Troubleshooting step growth polymerization. Reddit. Retrieved from [Link]
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Quantum Analytics. (2024). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Quantum Analytics. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NCBI. Retrieved from [Link]
-
MDPI. (2019). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Diamine. Wikipedia. Retrieved from [Link]
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University of Waterloo. (2007). TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Retrieved from [Link]
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ResearchGate. (1984). 15N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Step-growth polymerization. Wikipedia. Retrieved from [Link]
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University of Southern Mississippi. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. University of Southern Mississippi. Retrieved from [Link]
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ACS Publications. (2026). ACS Applied Polymer Materials Ahead of Print. ACS Publications. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Royal Society of Chemistry. Retrieved from [Link]
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The Gu Lab. (n.d.). Step-Growth Polymerization. The Gu Lab. Retrieved from [Link]
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ResearchGate. (2017). Results of optimizing polymerization conditions based on BD. ResearchGate. Retrieved from [Link]
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ResearchGate. (2012). Steric hindrance of the neighboring groups in opposition to hydrogen.... ResearchGate. Retrieved from [Link]
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SparkNotes. (n.d.). Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. SparkNotes. Retrieved from [Link]
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MDPI. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). N,N'-Diethyl-1,6-hexanediamine. NIST. Retrieved from [Link]
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Taylor & Francis. (2000). Condensation (Step-Reaction) Polymerization. Taylor & Francis. Retrieved from [Link]
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ResearchGate. (1979). Determination of the amino end groups in polyamide 6 and 6,6 with ninhydrin. ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Metabolic pathways for 1,6-diaminohexane. The black arrow represents.... ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). Thermal Degradation of Polymer and Polymer Composites. ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Wikipedia. (n.d.). Hexamethylenediamine. Wikipedia. Retrieved from [Link]
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MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). Quantification and stability of surface amine groups on silica nanoparticles using solution NMR. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Retrieved from [Link]
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Scholars Junction. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. Retrieved from [Link]
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PubChem. (n.d.). Hexamethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. MDPI. Retrieved from [Link]
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ResearchGate. (2025). Impact of charge homogeneity on ion selectivity in polyamide membranes. ResearchGate. Retrieved from [Link]
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TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NCBI. Retrieved from [Link]
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Technical Support Center: Optimizing Condensation Reactions for N,N'-Diethyl-1,6-diaminohexane
Welcome to the technical support center for the optimization of condensation reactions involving N,N'-Diethyl-1,6-diaminohexane. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the specific challenges associated with this sterically hindered diamine. Our approach is rooted in established principles of polymer chemistry, adapted to the unique reactivity of N,N'-disubstituted monomers.
Introduction: The Challenge of Steric Hindrance
N,N'-Diethyl-1,6-diaminohexane is a valuable monomer for the synthesis of specialty polyamides with modified properties, such as improved solubility and a lower melting point, compared to their unsubstituted counterparts like Nylon 6,6. However, the presence of ethyl groups on the nitrogen atoms introduces significant steric hindrance. This steric bulk can dramatically reduce the nucleophilicity of the amine groups, making the condensation reaction with dicarboxylic acids or their derivatives more challenging. Consequently, achieving high conversion and high molecular weight polymers requires careful optimization of the reaction conditions.
This guide will walk you through the key considerations for optimizing these reactions, from selecting the right co-monomer and catalyst to troubleshooting common issues like low yield and incomplete polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with N,N'-Diethyl-1,6-diaminohexane and a dicarboxylic acid so slow or giving a low yield?
A1: The primary reason is the steric hindrance caused by the ethyl groups on the nitrogen atoms. This bulkiness impedes the approach of the amine to the electrophilic carbonyl carbon of the dicarboxylic acid, thus slowing down the reaction rate. To overcome this, you may need to employ more reactive dicarboxylic acid derivatives, such as acid chlorides, and/or use catalysts to enhance the reaction rate.
Q2: What is the best type of co-monomer to use with N,N'-Diethyl-1,6-diaminohexane?
A2: For laboratory-scale synthesis where high reactivity is desired to overcome the steric hindrance of the diamine, diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride) are generally more effective than dicarboxylic acids.[1][2] The acid chloride is a much stronger electrophile, leading to a faster and often more complete reaction. The reaction with diacid chlorides also produces HCl as a byproduct, which must be neutralized with a base.[2][3]
Q3: What are the recommended solvents for this reaction?
A3: The choice of solvent is critical for ensuring that the monomers and the growing polymer chain remain in solution. Poor solubility of the polymer can lead to premature precipitation and limit the final molecular weight.[4] Polar aprotic solvents are generally preferred. Good options include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
Anisole (can be effective for improving solubility and catalyst activity)[4]
For interfacial polymerization, a two-phase system is used, typically with the diamine dissolved in an aqueous base and the diacid chloride in a non-polar organic solvent like hexane or cyclohexane.[1][5]
Q4: Do I need a catalyst for the condensation of N,N'-Diethyl-1,6-diaminohexane?
A4: While the reaction with a highly reactive diacid chloride may proceed without a catalyst, for less reactive systems or to improve the reaction rate and yield, a catalyst is often beneficial. For reactions with dicarboxylic acids, catalysts that activate the carboxylic acid are particularly useful. Examples include:
-
Phosphite derivatives (e.g., Yamazaki's reagent): These can be used for direct polycondensation.[6]
-
Carbodiimides (e.g., DCC, EDC): These are commonly used as coupling agents in amide bond formation.
-
Lewis acids: Certain Lewis acids can activate the carbonyl group of the carboxylic acid.
Q5: How can I monitor the progress of the reaction?
A5: Several analytical techniques can be employed:
-
FTIR Spectroscopy: Monitor the disappearance of the N-H stretch of the secondary amine and the appearance of the amide C=O stretch.
-
¹H NMR Spectroscopy: Track the disappearance of the reactant peaks and the emergence of new peaks corresponding to the polymer backbone.
-
Viscosity Measurements: An increase in the viscosity of the reaction mixture indicates polymer chain growth.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Reactivity: Steric hindrance of the diamine and/or low reactivity of the diacid. 2. Poor Stoichiometry: Inaccurate measurement of monomers. 3. Low Temperature/Short Reaction Time: Insufficient energy to overcome the activation barrier. 4. Inefficient Water/Byproduct Removal: Equilibrium is not driven towards product formation. | 1. Switch to a more reactive diacid derivative (e.g., diacid chloride). 2. Use a catalyst or coupling agent. 3. Ensure a precise 1:1 molar ratio of the functional groups. 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress. 5. For reactions producing water, use a Dean-Stark trap or perform the reaction under vacuum. For reactions producing HCl, use an acid scavenger (e.g., a non-nucleophilic base). |
| Low Molecular Weight Polymer | 1. Premature Precipitation: The growing polymer is insoluble in the reaction solvent. 2. Presence of Monofunctional Impurities: These act as chain terminators. 3. Imbalance in Stoichiometry: An excess of one monomer will limit chain growth. | 1. Choose a better solvent or a solvent mixture (e.g., anisole/DMSO) that can keep the polymer in solution.[4] 2. Ensure the purity of your monomers. Recrystallize or distill them if necessary. 3. Very carefully measure the reactants to ensure a 1:1 molar ratio. |
| Discolored Product (e.g., yellowing) | 1. Side Reactions at High Temperatures: Oxidation or other degradation pathways. 2. Impurities in Monomers or Solvents: Can lead to colored byproducts. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature if possible, perhaps by using a more effective catalyst. 3. Purify the monomers and use high-purity, dry solvents. |
| Gel Formation | 1. Presence of Trifunctional Impurities: Can lead to cross-linking. 2. Side reactions leading to branching. | 1. Ensure the purity of your monomers. 2. Carefully control the reaction temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: Solution Polycondensation with a Diacid Chloride
This protocol provides a general method for the solution polycondensation of N,N'-Diethyl-1,6-diaminohexane with a diacid chloride (e.g., adipoyl chloride).
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
Adipoyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Triethylamine (or another non-nucleophilic base)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus and ensure it is dry and under an inert atmosphere.
-
In the reaction flask, dissolve a precise amount of N,N'-Diethyl-1,6-diaminohexane in the anhydrous solvent.
-
Add two equivalents of triethylamine to the solution to act as an acid scavenger.
-
In a separate dry flask, dissolve an equimolar amount of adipoyl chloride in the anhydrous solvent.
-
Slowly add the diacid chloride solution to the stirred diamine solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a temperature between 50-100 °C to drive the reaction to completion. The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by observing the increase in viscosity.
-
After several hours (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and salts, and dry it under vacuum.
Protocol 2: Interfacial Polycondensation
This method is a rapid way to form the polyamide at the interface of two immiscible liquids.[1][3][7]
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Adipoyl chloride (or another diacid chloride)
-
Hexane (or cyclohexane)
-
A beaker
Procedure:
-
Prepare an aqueous solution of N,N'-Diethyl-1,6-diaminohexane containing NaOH (the base neutralizes the HCl byproduct).
-
Prepare a solution of an equimolar amount of adipoyl chloride in hexane.
-
Carefully pour the hexane solution of the diacid chloride on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers.[5][8]
-
A film of the polyamide will form at the interface of the two layers.
-
Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of the polymer can be drawn.
-
Wash the polymer rope thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts.
-
Allow the polymer to dry.
Visualizations
Experimental Workflow for Solution Polycondensation
Caption: Workflow for solution polycondensation of N,N'-Diethyl-1,6-diaminohexane.
Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting logic for achieving higher molecular weight polymers.
Data Summary
The following table provides an example of reaction conditions for the synthesis of Nylon 6,10 from the unsubstituted 1,6-diaminohexane. These conditions can serve as a starting point for the optimization of reactions with N,N'-Diethyl-1,6-diaminohexane, keeping in mind that more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) may be necessary.
| Monomers | Co-monomer | Polymerization Method | Solvent System | Typical Conditions | Expected Product | Reference |
| 1,6-Diaminohexane | Sebacoyl Chloride | Interfacial | Water-NaOH / Hexane | Room Temperature | Nylon 6,10 | [3][7] |
| 1,6-Diaminohexane | Adipoyl Chloride | Interfacial | Water-NaOH / Cyclohexane | Room Temperature | Nylon 6,6 | [2][9] |
References
-
Zhang, D., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(4), 892-895. Available at: [Link]
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LibreTexts Chemistry. (2023). 1.4.12: Condensation Polymers. Available at: [Link]
-
University of Massachusetts. (n.d.). Polymers: Demonstartion 3. Available at: [Link]
-
Pavia, D. L., et al. (n.d.). 21. Synthesis of a Polymer: Nylon-6,6. Laboratory Manual for Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020). Experiment 1: Polymers - Nylon 6 - 10. Available at: [Link]
-
Oishi, Y., Kakimoto, M., & Imai, Y. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 20(4), 703-706. Available at: [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). O670: Prep Notes. In Lecture Demonstration Manual General Chemistry. Available at: [Link]
-
PubChem. (n.d.). N,N'-Diethylethylenediamine. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Making nylon experiment - Questions. Available at: [Link]
-
Balasubramanian, S., et al. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Chemistry, 2013, 852780. Available at: [Link]
-
de Oliveira, A. D., et al. (2007). Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. Journal of Applied Polymer Science, 106(3), 1576-1581. Available at: [Link]
-
Homework.Study.com. (n.d.). Mechanism of initial steps of polymerization reaction between adipoyl chloride and 1,6 hexane diamine ( up to trimer formation). Available at: [Link]
-
ResearchGate. (n.d.). Polyamide Syntheses. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Polycondensation of N,N'-Diethyl-1,6-diaminohexane
Welcome to the technical support center for the synthesis and control of polyamides derived from N,N'-Diethyl-1,6-diaminohexane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this N-substituted diamine monomer. Unlike its unsubstituted counterpart, 1,6-diaminohexane, the presence of ethyl groups on the nitrogen atoms introduces significant steric hindrance. This fundamentally alters the monomer's reactivity, influencing reaction kinetics, polymer molecular weight, and final material properties.
This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve consistent and predictable results in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my polycondensation with N,N'-Diethyl-1,6-diaminohexane significantly slower than with standard primary diamines like 1,6-diaminohexane?
A: The primary reason is steric hindrance. The ethyl groups on the nitrogen atoms physically obstruct the approach of the electrophilic carbonyl carbon from the diacyl chloride or dicarboxylic acid. This increases the activation energy of the nucleophilic attack, thereby slowing down the rate of amide bond formation. While primary amines react rapidly, these secondary amines require more optimized conditions to achieve efficient polymerization.[1][2]
Q2: What is the best comonomer for N,N'-Diethyl-1,6-diaminohexane: a diacyl chloride or a dicarboxylic acid?
A: Diacyl chlorides (e.g., adipoyl chloride, sebacoyl chloride) are strongly recommended over dicarboxylic acids.[3] Diacyl chlorides are much more reactive electrophiles, which is crucial for overcoming the reduced nucleophilicity and steric hindrance of the N,N'-diethyl-substituted amine.[3][4] Reactions with dicarboxylic acids typically require high temperatures and the removal of water, which can lead to side reactions and thermal degradation, especially when the main reaction is already kinetically hindered.[5][6]
Q3: How do the N-ethyl groups affect the properties of the final polyamide?
A: The N-ethyl groups have a profound impact on the polymer's properties:
-
Reduced Hydrogen Bonding: Unlike polyamides from primary amines, the resulting polymer has no N-H bonds. This eliminates the strong inter-chain hydrogen bonding that gives traditional nylons their high melting points and crystallinity.[7]
-
Increased Solubility: The lack of hydrogen bonding and the presence of the flexible ethyl groups disrupt chain packing, generally making the polymer more amorphous and soluble in a wider range of organic solvents like NMP, DMF, and DMSO.[8]
-
Lower Glass Transition Temperature (Tg): The ethyl groups act as internal plasticizers, increasing the free volume and chain mobility, which typically results in a lower Tg compared to an equivalent polyamide made from a primary diamine.
Q4: What level of purity is required for the N,N'-Diethyl-1,6-diaminohexane monomer?
A: Extremely high purity (>99.0%) is critical for achieving a high molecular weight polymer.[9] Monofunctional impurities (e.g., N-ethyl-1-aminohexane) will act as chain terminators, severely limiting the degree of polymerization. Water is also a significant impurity, as it can react with diacyl chlorides, upsetting the stoichiometric balance and generating corrosive HCl.[1] Using ultra-dry solvents is equally important.[9]
Visualizing the Reaction: Polycondensation Workflow
The following diagram illustrates the fundamental polycondensation reaction between N,N'-Diethyl-1,6-diaminohexane and a generic diacyl chloride.
Caption: Interfacial polycondensation of N,N'-Diethyl-1,6-diaminohexane.
Troubleshooting Guide
Issue 1: Low Polymer Molecular Weight and/or Poor Yield
Low molecular weight is the most common challenge in this system. This manifests as a brittle, weak, or sticky product instead of a robust film or fiber.
| Potential Cause | Explanation & Validation | Recommended Solution |
| 1. Stoichiometric Imbalance | Polycondensation requires a precise 1:1 molar ratio of reactive functional groups. An excess of either monomer will lead to chain termination, drastically reducing the final molecular weight.[5] Validation: Re-calculate all molar masses and re-weigh monomers with high precision. Ensure the diacyl chloride has not degraded from exposure to moisture. | 1. Precise Measurement: Use a 4-place analytical balance. Prepare stock solutions if necessary for accurate delivery of small quantities. 2. Fresh Monomers: Use freshly opened or purified diacyl chloride for each reaction. Consider titrating the diacyl chloride to confirm its purity if degradation is suspected. |
| 2. Monomer Impurities | Monofunctional amines or acids are potent chain stoppers. Water in the organic phase will consume the highly reactive diacyl chloride, creating a carboxylic acid and upsetting the stoichiometry.[9] Validation: Check the Certificate of Analysis (CoA) of your monomers. Run an NMR or GC-MS to confirm purity if in doubt. | 1. Purify Monomers: Distill the N,N'-Diethyl-1,6-diaminohexane under vacuum. Recrystallize or distill the diacyl chloride if its purity is below 99%. 2. Dry Solvents & Glassware: Use anhydrous solvents (<50 ppm water).[9] Oven-dry all glassware overnight at >120 °C and cool under a nitrogen or argon atmosphere. |
| 3. Inadequate Mixing (Interfacial Method) | In an interfacial setup, the reaction rate is limited by the diffusion of monomers to the interface. If mixing is insufficient, the reaction will be slow and localized, preventing the formation of long polymer chains.[4] Validation: Observe the interface during the reaction. A thick, quickly forming polymer film that self-limits the reaction is a sign of a diffusion-controlled process. | 1. High-Speed Stirring: Use a high-shear mechanical stirrer (1000-2000 RPM) to create a large interfacial area and promote monomer diffusion. 2. Phase Transfer Catalyst: Consider adding a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) to help transport the diamine or its conjugate base across the phase boundary. |
| 4. Side Reactions | Although less common with secondary amines, side reactions can still occur, especially at elevated temperatures. For example, intramolecular cyclization could be a possibility, though less likely with a 6-carbon chain. Validation: Analyze the polymer structure using FTIR and NMR to look for unexpected functional groups. | 1. Low-Temperature Synthesis: Whenever possible, conduct the polymerization at low temperatures (0-25 °C) to minimize side reactions.[10] This is particularly important for the highly exothermic reaction with diacyl chlorides. |
Issue 2: Reaction Fails to Initiate or Proceeds Extremely Slowly
In some cases, the reaction may not start, or you may observe very little polymer formation even after an extended period.
| Potential Cause | Explanation & Validation | Recommended Solution |
| 1. Insufficient Monomer Reactivity | The inherent steric hindrance of the N,N'-diethyl groups may be too great for the chosen reaction conditions, leading to a very high activation energy barrier. Validation: No polymer precipitates, and analysis of the reaction mixture shows unreacted monomers. | 1. Use a More Reactive Comonomer: If using a less reactive diacyl chloride (e.g., an aromatic one), switch to a more reactive aliphatic one like adipoyl or sebacoyl chloride.[3] 2. Consider a Condensing Agent (Solution Method): For solution polymerization with dicarboxylic acids, use a condensing agent like the Yamazaki reagent (triphenyl phosphite/pyridine) to activate the carboxylic acid and facilitate amidation at lower temperatures.[8] |
| 2. Inappropriate Solvent Choice | In solution polymerization, the solvent must keep both the monomers and the growing polymer chains in solution. If the polymer precipitates prematurely, chain growth will stop.[8] Validation: The solution becomes cloudy and a low-molecular-weight powder crashes out early in the reaction. | 1. Select a Better Solvent: Use highly polar aprotic solvents known to dissolve polyamides, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of LiCl to aid solubility.[10][11] |
Troubleshooting Workflow: Diagnosing Low Molecular Weight
Caption: A logical workflow for troubleshooting low molecular weight issues.
Experimental Protocol: Interfacial Polycondensation
This protocol provides a robust method for synthesizing a polyamide from N,N'-Diethyl-1,6-diaminohexane and adipoyl chloride.
Materials:
-
N,N'-Diethyl-1,6-diaminohexane (≥99% purity)
-
Adipoyl chloride (≥99% purity)
-
Sodium hydroxide (NaOH), reagent grade
-
Hexane (anhydrous)
-
Deionized water
-
Methanol (for washing)
-
High-shear mechanical stirrer
-
Beaker (tall form, 500 mL)
-
Addition funnel
Procedure:
-
Prepare Aqueous Phase: In the 500 mL beaker, prepare a solution by dissolving N,N'-Diethyl-1,6-diaminohexane (e.g., 10.0 mmol, 1.723 g) and sodium hydroxide (20.0 mmol, 0.800 g) in 100 mL of deionized water. The NaOH is crucial to neutralize the HCl byproduct generated during the reaction.[12]
-
Set Up Stirring: Place the beaker in an ice bath on a stir plate and introduce a high-shear mechanical stirrer. Begin stirring vigorously to create a vortex (e.g., 1500 RPM).
-
Prepare Organic Phase: In a separate dry flask, prepare a solution of adipoyl chloride (10.0 mmol, 1.830 g, or 1.48 mL) in 100 mL of anhydrous hexane.[12]
-
Initiate Polymerization: Transfer the organic phase to an addition funnel. Add the adipoyl chloride solution to the rapidly stirring aqueous solution all at once. A white polymer should precipitate immediately at the interface.
-
Reaction Time: Allow the reaction to proceed with vigorous stirring for 15-30 minutes. The high shear creates a microemulsion, maximizing the interfacial surface area for chain growth.
-
Isolate Polymer: Stop stirring and allow the phases to separate. The polyamide will be present as a white solid. Isolate the polymer by vacuum filtration.
-
Wash the Product: Wash the collected polymer thoroughly with deionized water several times to remove any remaining NaOH and NaCl salt. Follow with a wash using methanol to help remove water and unreacted monomers.[12]
-
Dry the Polymer: Dry the final polymer in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (e.g., via GPC or inherent viscosity), structure (FTIR, NMR), and thermal properties (DSC, TGA).[8][13]
References
-
Sparkl. (n.d.). Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link]
-
Gao, C., et al. (2021). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines. MDPI. Retrieved from [Link]
-
Kricheldorf, H. R., & Schwarz, G. (2007). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Polymer Engineering & Science. Retrieved from [Link]
-
Qian, Z., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Retrieved from [Link]
-
Stolle, A., et al. (2013). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
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University of Massachusetts. (n.d.). The Formation of the Wonder Polymer. Retrieved from [Link]
-
Fenouillot, F., et al. (2011). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie. Retrieved from [Link]
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ResearchGate. (n.d.). 121 questions with answers in POLYAMIDES | Science topic. Retrieved from [Link]
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Save My Exams. (2024). Formation of Polyamides. Retrieved from [Link]
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ResearchGate. (n.d.). Polyamide Syntheses. Retrieved from [Link]
-
Senthil, S., et al. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Nguyễn, P. H. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. Retrieved from [Link]
-
Scott, A. H., et al. (1962). Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Retrieved from [Link]
-
Reddit. (2019). Can someone please outlines what happens in a reaction with hexamethyldiamene OH solution and Sebacoyl chloride/hexane? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Condensation Polymers. Retrieved from [Link]
-
Wang, Z., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. Retrieved from [Link]
-
Sci. Int. (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS. Retrieved from [Link]
-
NIST. (n.d.). 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid. Retrieved from [Link]
-
Chern, Y. T., & Lin, M. C. (1995). Synthesis and characterization of poly(amide-imide)s containing 1,6-diamantane moieties in the main chain. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
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Chern, Y. T., & Chen, L. W. (1991). Interfacial polyfunctional condensation : curing reaction. Journal of Applied Polymer Science. Retrieved from [Link]
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"solubility issues of N,N'-Diethyl-1,6-diaminohexane in organic solvents"
Welcome to the technical support guide for N,N'-Diethyl-1,6-diaminohexane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex solubility challenges encountered when working with this versatile diamine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Molecule
N,N'-Diethyl-1,6-diaminohexane (CAS RN: 13093-05-5) is a bifunctional organic compound featuring a six-carbon (hexyl) backbone with a diethylamino group at each terminus.[1] This structure imparts a unique combination of properties: the central hexyl chain provides flexibility and a significant non-polar character, while the terminal tertiary amine groups offer sites for hydrogen bonding and acid-base reactions. These characteristics are pivotal in its applications as a monomer in polymer synthesis, a linker in supramolecular chemistry, and a building block for complex organic molecules.
However, this dual nature of polar and non-polar regions within the same molecule is the primary source of its nuanced and sometimes challenging solubility behavior. This guide will address these issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving N,N'-Diethyl-1,6-diaminohexane. What are the first steps I should take?
When initial dissolution fails, a systematic approach is crucial. Do not immediately resort to aggressive heating, as this can lead to degradation. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolution issues.
Causality Behind the Steps:
-
Purity: Impurities from synthesis or degradation can be insoluble and prevent the formation of a clear solution.
-
Hygroscopy: The parent compound, 1,6-diaminohexane, is known to be hygroscopic.[2] Absorbed water can interfere with dissolution, especially in non-polar, anhydrous solvents, by forming hydrates or immiscible micro-phases.
-
Agitation & Heating: Dissolution is often a kinetically limited process. Increasing agitation enhances the interaction between solute and solvent molecules at the surface. For most substances, solubility is an endothermic process, meaning an increase in temperature will increase solubility.[3][4]
-
Co-Solvent: If a single solvent isn't effective, a mixture can be. For example, if dissolving in a non-polar solvent like hexane, adding a small amount of a more polar solvent like isopropanol can help solvate the polar amine groups.
-
Acidification: Amines are basic. In the presence of an acid, they can be protonated to form ammonium salts. These salts are ionic and typically much more soluble in polar solvents than the neutral amine.
Q2: What is the general solubility profile of N,N'-Diethyl-1,6-diaminohexane in common organic solvents?
The principle of "like dissolves like" is the most critical guide here.[4][5] The molecule has a significant non-polar alkyl chain but also polar amine end-groups. This makes it most soluble in solvents of intermediate polarity or those capable of hydrogen bonding.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Insights |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The long C6 chain and ethyl groups favor interaction with non-polar solvents, but the polar amine groups limit high solubility. Toluene will likely be a better solvent than hexane due to its higher polarizability. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Moderate to High | These solvents can effectively solvate both the non-polar backbone and the polar amine groups, making them good general-purpose choices. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Alcohols are excellent solvents for most amines.[6][7] They can act as both hydrogen bond donors and acceptors, readily solvating the amine groups, while their alkyl portions interact favorably with the molecule's non-polar regions. |
| Highly Polar | Water | Low | While the parent 1,6-diaminohexane is quite soluble in water[2][8], the addition of two ethyl groups significantly increases the molecule's hydrophobicity, drastically reducing its water solubility.[6] |
Q3: My solution turned cloudy upon standing or exposure to air. What happened?
This is a common issue with amines and is typically caused by one of two phenomena:
-
Carbamate Formation: Amines can react with atmospheric carbon dioxide (CO₂) to form carbamic acids, which can then be deprotonated by another amine molecule to form an insoluble ammonium carbamate salt. This is a well-known characteristic of the parent compound, 1,6-diaminohexane.[9]
-
Temperature Fluctuation: If the solution was prepared with heating to achieve saturation, a decrease in temperature to ambient conditions can cause the compound to precipitate out if its saturation limit is exceeded.
Preventative Measures & Solutions:
-
Work Under Inert Gas: To prevent carbamate formation, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Ensure your solvents are dry, as moisture can facilitate the reaction with CO₂.
-
Re-dissolve with Heat: If precipitation is due to cooling, gentle warming should re-dissolve the compound. If it does not, the issue is likely chemical (carbamate formation).
-
Acidification: Adding a small amount of acid will decompose the carbamate salt and form a soluble ammonium salt, clarifying the solution.
Experimental Protocol: Determining Optimal Solubility
This protocol provides a systematic, small-scale method to efficiently screen for an appropriate solvent or co-solvent system.
Objective: To identify a suitable solvent that dissolves N,N'-Diethyl-1,6-diaminohexane to a target concentration at a specified temperature.
Materials:
-
N,N'-Diethyl-1,6-diaminohexane
-
A selection of candidate solvents (e.g., Toluene, THF, Ethanol, Isopropanol)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and small stir bars
-
Pipettes and graduated cylinders
-
Heating block or water bath
Procedure:
-
Preparation: Place a small magnetic stir bar into a clean, dry vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Initial Solute Addition: Add a pre-weighed amount of N,N'-Diethyl-1,6-diaminohexane to achieve a starting concentration (e.g., 10 mg for a 10 mg/mL test).
-
Room Temperature Test:
-
Cap the vial and place it on the magnetic stir plate at room temperature.
-
Stir for 5-10 minutes.
-
Observe and record the results: "Completely Dissolved," "Partially Dissolved," or "Insoluble."
-
-
Heating Test (If Necessary):
-
If the compound is not completely dissolved, place the vial in a heating block or water bath.
-
Increase the temperature in increments of 10°C (e.g., to 35°C, then 45°C). Do not exceed the solvent's boiling point or the compound's stability limit.
-
Allow the solution to stir for 5 minutes at each new temperature.
-
Record the temperature at which complete dissolution occurs.
-
-
Cooling and Stability Check:
-
Once dissolved, remove the vial from the heat source and allow it to cool to room temperature.
-
Observe if any precipitate forms upon cooling. This indicates that heating was required to achieve supersaturation.
-
-
Documentation: Repeat for all candidate solvents and tabulate the results for easy comparison.
Caption: Logic diagram illustrating solvent-solute interactions.
Safety & Handling
All laboratory work should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Corrosivity and Irritation: The parent compound, 1,6-diaminohexane, is classified as corrosive and can cause severe skin burns and eye damage.[10] It is prudent to handle N,N'-Diethyl-1,6-diaminohexane with the same level of caution.
-
Inhalation: Avoid breathing dust, fumes, or vapors. Work should be performed in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] As it may be sensitive to air and moisture, storing under an inert gas is recommended.[2][9]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16402, Hexamethylenediamine. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Royal Society of Chemistry. Retrieved from [Link]
-
CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162081, N-Acetyl-1,6-diaminohexane. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Carolina Biological Supply Company. (n.d.). Safety Data Sheet: 1,6-Hexanediamine. Retrieved from [Link]
-
Koyon. (2024). What are the effects of solvent on the reaction between acids and diamine?. Retrieved from [Link]
-
FCT EMIS. (n.d.). Factors Affecting solubility curve. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]
-
ChemBK. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]
-
Lee, S., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Publishing. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N,N'-Diethyl-1,6-hexanediamine. NIST Chemistry WebBook. Retrieved from [Link]
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- 11. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Challenges for N,N'-Diethyl-1,6-diaminohexane Synthesis
Welcome to the technical support center for the synthesis of N,N'-Diethyl-1,6-diaminohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will address common challenges, provide detailed troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
Introduction to N,N'-Diethyl-1,6-diaminohexane Synthesis
N,N'-Diethyl-1,6-diaminohexane is a symmetrical secondary diamine used as a building block in the synthesis of polyamides, polyurethanes, and other specialized polymers. While its synthesis appears straightforward on paper, scaling up the process introduces significant challenges related to reaction control, selectivity, and purification. The most common synthetic routes involve the direct alkylation of 1,6-diaminohexane or reductive amination pathways. This guide focuses primarily on the ubiquitous direct alkylation method due to its frequent use and associated scale-up hurdles.
Section 1: Common Synthetic Pathways
Two primary routes are considered for the synthesis of N,N'-Diethyl-1,6-diaminohexane. The choice of pathway often depends on the available starting materials, cost, and desired purity profile.
-
Direct Alkylation of 1,6-Diaminohexane: This is the most direct approach, involving the reaction of 1,6-diaminohexane with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base to neutralize the hydrohalic acid byproduct. The primary challenge of this method is controlling the degree of alkylation to prevent the formation of over-alkylated byproducts.[1][2]
-
Reductive Amination: This alternative route involves reacting a C6 dicarbonyl compound (like adipoyl chloride or adipic acid derivatives) with an excess of ethylamine, followed by reduction.[3] While this can offer better selectivity, it is a multi-step process.
The following diagram illustrates the direct alkylation pathway and the major side reactions that pose significant scale-up challenges.
Caption: Synthesis of N,N'-Diethyl-1,6-diaminohexane via direct alkylation and common over-alkylation side products.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of N,N'-Diethyl-1,6-diaminohexane synthesis in a question-and-answer format.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield dropped significantly when I increased the scale. What are the likely causes?
A: Low yields on a larger scale can often be traced to three main factors: incomplete reactions, competing side reactions, and mechanical losses during work-up.
-
Incomplete Reaction:
-
Cause: Poor mixing and heat transfer in larger reactors can create "dead zones" where reactants are not sufficiently mixed or heated, leading to an incomplete reaction. The exothermic nature of amine alkylation can also lead to localized overheating if not controlled, which can degrade reactants or products.[4]
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Use a jacketed reactor with a reliable temperature control unit to maintain a consistent internal temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]
-
-
Competing Side Reactions:
-
Cause: The most significant side reaction is over-alkylation, where the desired N,N'-diethyl product reacts further with the ethyl halide to form tri- and tetra-ethylated species.[1] Another possibility is elimination reactions, particularly if using secondary or tertiary alkyl halides at elevated temperatures.[1]
-
Solution: Carefully control the stoichiometry. Using a slight excess of 1,6-diaminohexane can help minimize over-alkylation by ensuring the ethylating agent is more likely to react with a primary amine. Add the ethyl halide slowly and maintain the optimal reaction temperature to disfavor side reactions.[4]
-
-
Product Loss During Work-up:
-
Cause: N,N'-Diethyl-1,6-diaminohexane has some solubility in water. During aqueous washes to remove salts and unreacted base, a significant amount of product can be lost to the aqueous phase. Emulsion formation during extraction can also trap the product.
-
Solution: Minimize the volume of water used for washing. Perform multiple extractions with a smaller volume of organic solvent rather than one large extraction. To break emulsions, you can add brine (saturated NaCl solution). Before final purification, ensure the organic phase is thoroughly dried using an agent like anhydrous magnesium sulfate or sodium sulfate.
-
Problem 2: Product Purity Issues
Q: My final product is contaminated with unreacted 1,6-diaminohexane and over-alkylated byproducts. How can I improve its purity?
A: This is the most common challenge in this synthesis. Achieving high purity requires both optimizing the reaction conditions and employing an effective purification strategy.
-
Minimizing Impurity Formation:
-
Cause: As primary, secondary, and tertiary amines have similar reactivity, a mixture of products is common.[3] The desired secondary diamine can be more nucleophilic than the starting primary diamine, leading to rapid subsequent alkylations.
-
Solution:
-
Stoichiometry Control: Use a molar excess of 1,6-diaminohexane relative to the ethylating agent. This statistically favors the reaction of the ethyl halide with the more abundant starting material.
-
Slow Addition & Temperature Control: Add the ethyl halide dropwise at a controlled temperature (e.g., using an ice bath initially).[4] This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of multiple alkylations on the same molecule.
-
-
-
Effective Purification:
-
Cause: The boiling points of the desired product and the various byproducts can be close, making simple distillation challenging.
-
Solution: Fractional vacuum distillation is the most effective method for purifying N,N'-Diethyl-1,6-diaminohexane on a large scale.[6] Due to its relatively high boiling point (approx. 228°C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal decomposition.[7] Use a fractionating column with sufficient theoretical plates to achieve good separation.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Separation |
| 1,6-Diaminohexane | 116.21 | ~205 | Can be removed as the first fraction during vacuum distillation.[8] |
| N,N'-Diethyl-1,6-diaminohexane | 172.31 | ~228 | Desired product. [7] |
| N,N,N'-Triethyl-1,6-diaminohexane | 200.37 | >230 | Higher boiling point; will distill after the main product. |
| N,N,N',N'-Tetraethyl-1,6-diaminohexane | 228.42 | >240 | Highest boiling point; remains as residue or distills last. |
Problem 3: Thermal Runaway and Safety Concerns
Q: The reaction is highly exothermic and difficult to control at a larger scale. What are the risks and how can they be mitigated?
A: Thermal runaway is a serious safety risk during scale-up. The alkylation of amines is a highly exothermic process. Without adequate control, the temperature can rise rapidly, leading to a dangerous increase in pressure, vigorous boiling of solvents, and potentially a runaway reaction.[4]
-
Risk Mitigation Strategies:
-
Process Hazard Analysis (PHA): Before any scale-up, perform a thorough PHA to identify potential thermal hazards.
-
Reactor and Cooling System: Use a reactor with a high heat transfer capacity (e.g., a jacketed reactor with a powerful cooling system). Ensure the cooling system can handle the total heat output of the reaction.
-
Controlled Reagent Addition: Add the ethylating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature does not exceed the set point.
-
Solvent Choice: Use a solvent with a suitable boiling point that can help dissipate heat. The solvent should also be inert to the reaction conditions.
-
Emergency Preparedness: Have an emergency plan in place, including a quenching protocol (e.g., addition of a cold, inert solvent or a suitable quenching agent).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up of the direct alkylation route? A1: The three most critical parameters are:
-
Temperature: Must be strictly controlled to manage the exotherm and minimize side reactions.
-
Rate of Addition: The feed rate of the ethylating agent directly controls the rate of heat generation.
-
Agitation Speed: Proper mixing is crucial for ensuring homogenous reaction conditions and efficient heat transfer.
Q2: How can I effectively remove the hydrohalic acid (e.g., HBr) byproduct without losing the product? A2: The most common method is to use an inorganic base (like NaOH or K₂CO₃) or an excess of the starting amine itself to act as a scavenger.[2] After the reaction, the resulting salt can be removed by washing the organic phase with water. To minimize product loss into the aqueous phase during washing, use brine and perform multiple extractions with your organic solvent.
Q3: Is column chromatography a viable purification method on a large scale? A3: While technically possible, silica gel chromatography is generally not economically viable or practical for large-scale purification of bulk chemicals like N,N'-Diethyl-1,6-diaminohexane due to the large volumes of solvent required. Fractional vacuum distillation is the industry-standard method for this class of compounds.[6]
Q4: What are the main safety hazards associated with the starting materials? A4:
-
1,6-Diaminohexane: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[9][10]
-
Ethyl Halides (e.g., Ethyl Bromide): These are volatile, potentially toxic, and should be handled in a well-ventilated fume hood. They are also alkylating agents with potential health risks. Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of N,N'-Diethyl-1,6-diaminohexane via Direct Alkylation (Lab Scale)
Disclaimer: This protocol is for informational purposes. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,6-diaminohexane (1.0 eq) and potassium carbonate (2.2 eq) in a suitable solvent like acetonitrile.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add ethyl bromide (2.1 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Transfer the crude N,N'-Diethyl-1,6-diaminohexane to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Fraction 1 (Fore-run): Collect any low-boiling impurities and residual solvent.
-
Fraction 2 (Main Product): Collect the N,N'-Diethyl-1,6-diaminohexane product at its characteristic boiling point at the given pressure.
-
Residue: Higher-boiling over-alkylated byproducts will remain in the distillation flask.
-
-
Analysis: Analyze the collected main fraction for purity using GC or NMR spectroscopy.
Section 5: Troubleshooting Workflow Visualization
The following diagram provides a logical workflow for diagnosing and solving common problems during synthesis.
Caption: A logical workflow for troubleshooting common issues in N,N'-Diethyl-1,6-diaminohexane synthesis.
References
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Validation & Comparative
"N,N'-Diethyl-1,6-diaminohexane vs 1,6-hexanediamine in polyamide properties"
An In-Depth Comparative Guide to Polyamide Properties: The Impact of N-Alkylation
Introduction: Beyond Conventional Polyamides
For decades, 1,6-hexanediamine (also known as hexamethylenediamine, HMDA) has been a foundational monomer in the polymer industry, most notably for the synthesis of Nylon 6,6 through polycondensation with adipic acid.[1][2] The resulting polyamides are prized for their high mechanical strength, thermal stability, and wear resistance, properties which are largely attributable to the strong intermolecular hydrogen bonds formed between the amide (N-H) and carbonyl (C=O) groups of adjacent polymer chains.[2][3]
However, these same hydrogen bonds are responsible for the high melting points and limited solubility of conventional polyamides, which can complicate processing.[4][5] This guide explores a strategic modification to the diamine monomer—N-alkylation—by comparing the properties of polyamides derived from the standard 1,6-hexanediamine with those synthesized using its N,N'-diethyl substituted counterpart, N,N'-Diethyl-1,6-diaminohexane.
As we will demonstrate, the substitution of ethyl groups onto the nitrogen atoms of the diamine fundamentally alters the polymer's architecture by eliminating hydrogen bonding capabilities. This guide, intended for researchers and material scientists, provides a detailed analysis of the resulting changes in solubility, thermal behavior, and mechanical properties, supported by experimental principles and characterization protocols.
Molecular Architecture: The Critical Impact of N-Substitution
The fundamental difference between polyamides synthesized from 1,6-hexanediamine and N,N'-Diethyl-1,6-diaminohexane lies in the presence or absence of hydrogen atoms on the amide nitrogen. In a polyamide made with 1,6-hexanediamine, each amide linkage contains a hydrogen atom that can act as a hydrogen bond donor. In contrast, the ethyl groups in the N,N'-diethyl-derived polymer replace these hydrogens, completely removing the capacity for hydrogen bonding.[5][6] This structural alteration has profound consequences for polymer chain interaction and packing.
Caption: Molecular structures of conventional and N-alkylated polyamides.
Comparative Analysis of Polyamide Properties
The elimination of hydrogen bonding and the introduction of bulky ethyl groups directly influence the material's macroscopic properties.
Solubility and Processability
One of the most significant advantages of N-alkylation is the dramatic improvement in solubility.[4][5] Conventional polyamides are typically soluble only in highly polar, aggressive solvents like m-cresol or sulfuric acid. The strong intermolecular forces prevent dissolution in common organic solvents.
By removing hydrogen bonds, N,N'-diethyl-substituted polyamides exhibit enhanced solubility in a wider range of polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and even less polar solvents like Tetrahydrofuran (THF) in some cases.[4][7] This increased solubility facilitates easier processing, such as solution casting of films and coatings, at lower temperatures.[4]
| Property | Polyamide from 1,6-Hexanediamine | Polyamide from N,N'-Diethyl-1,6-diaminohexane | Rationale for Change |
| Solubility | Poor in common organic solvents | Readily soluble in polar aprotic solvents (NMP, DMAc)[4][8] | Elimination of strong intermolecular hydrogen bonds reduces chain-chain cohesion. |
| Processability | Requires high-temperature melt processing | Amenable to solution-based processing; lower melt viscosity | Increased solubility and lower melting point allow for more versatile processing options. |
Thermal Properties
The thermal characteristics of polyamides are directly linked to the energy required to induce chain mobility (glass transition temperature, Tg) and to disrupt the crystalline lattice (melting temperature, Tm).
-
Melting Temperature (Tm): Hydrogen bonding is a major contributor to the crystalline stability of conventional polyamides. Eliminating these bonds significantly reduces the energy needed to melt the polymer, resulting in a much lower Tm.[5]
-
Glass Transition Temperature (Tg): The bulky ethyl side groups increase the free volume between polymer chains and hinder close packing.[4][9] This increased spacing facilitates segmental motion, leading to a lower Tg compared to the unsubstituted analogue.
| Property | Polyamide from 1,6-Hexanediamine (Nylon 6,6) | Polyamide from N,N'-Diethyl-1,6-diaminohexane | Rationale for Change |
| Melting Temp. (Tm) | ~260 °C[10] | Significantly Lower | Disruption of crystal lattice due to loss of hydrogen bonding and steric hindrance.[5] |
| Glass Transition Temp. (Tg) | ~60 °C[3] | Lower | Increased chain flexibility and free volume from bulky ethyl groups.[9] |
| Thermal Stability | High (Decomposition > 450 °C)[11] | Slightly Reduced | N-alkyl substitution can sometimes create less stable points in the polymer backbone.[4] |
Mechanical Properties
Mechanical strength in semi-crystalline polymers is derived from both the crystalline regions and the intermolecular forces in the amorphous regions. The loss of hydrogen bonding negatively impacts the mechanical performance.
-
Tensile Strength & Modulus: Hydrogen bonds act as physical crosslinks, efficiently transferring stress between polymer chains. Their absence in the N-diethyl polyamide leads to weaker inter-chain forces, resulting in lower tensile strength and modulus.[9] The polymer becomes softer and more flexible.
-
Toughness: While strength may decrease, the increased chain mobility can sometimes lead to an increase in elongation at break, potentially improving toughness depending on the specific application.
| Property | Polyamide from 1,6-Hexanediamine (Nylon 6,6) | Polyamide from N,N'-Diethyl-1,6-diaminohexane | Rationale for Change |
| Tensile Strength | High (75 - 90 MPa)[2] | Lower | Absence of hydrogen bonds reduces intermolecular force and load transfer capability. |
| Flexural Modulus | High (2.5 - 3.0 GPa)[2] | Lower | Increased chain flexibility and reduced stiffness.[9] |
| Crystallinity | Semi-crystalline (typically 35-55%) | Lower / Amorphous | Bulky ethyl groups disrupt chain packing and hinder the formation of an ordered crystalline lattice.[4] |
Experimental Protocols
To quantitatively assess these differences, standardized synthesis and characterization procedures are essential.
Synthesis: Interfacial Polycondensation
This method is suitable for preparing both types of polyamides on a laboratory scale.
-
Aqueous Phase Preparation: Dissolve the diamine (either 1,6-hexanediamine or N,N'-Diethyl-1,6-diaminohexane) and an acid scavenger (e.g., sodium hydroxide) in water.
-
Organic Phase Preparation: Dissolve an equimolar amount of a diacid chloride (e.g., adipoyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide will form instantly at the interface.
-
Polymer Collection: Gently pull the polymer film from the interface using forceps and wind it onto a spool.
-
Purification: Thoroughly wash the collected polymer with water and then methanol to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization Workflow
A systematic workflow is crucial for comparing the properties of the synthesized polymers.
Caption: Standard workflow for polyamide synthesis and characterization.
1. Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Use a heat-cool-heat cycle from ~0 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. The glass transition (Tg) is determined from the second heating scan, and the melting point (Tm) is taken as the peak of the endotherm.[3]
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to 600 °C at 10 °C/min in both nitrogen and air to determine the onset of thermal decomposition.[11]
2. Mechanical Testing:
-
Prepare dog-bone shaped specimens from compression-molded or solution-cast films.
-
Perform tensile testing according to ASTM D638 standard to determine Tensile Strength, Elongation at Break, and Young's Modulus.[12]
3. Structural Analysis (XRD):
-
X-Ray Diffraction (XRD): Analyze thin film samples to assess crystallinity. A sharp, well-defined diffraction pattern indicates a high degree of crystallinity (expected for the 1,6-hexanediamine polyamide), while broad, diffuse halos are characteristic of amorphous materials (expected for the N,N'-diethyl polyamide).[13]
Conclusion and Application Outlook
The N,N'-diethyl substitution on 1,6-diaminohexane provides a powerful tool for tuning polyamide properties. While this modification leads to a reduction in thermal resistance and mechanical strength due to the elimination of hydrogen bonding, it offers significant advantages in processability and solubility.
Polyamides derived from N,N'-Diethyl-1,6-diaminohexane are not direct replacements for high-strength nylons like Nylon 6,6. Instead, they represent a class of specialty polymers suited for applications where the following are desired:
-
Enhanced Solubility: For use in coatings, adhesives, and membranes where solution-based application is necessary.
-
Lower Processing Temperatures: Reduced melting points allow for lower energy consumption during melt processing and make them suitable for blending with temperature-sensitive materials.[5]
-
Increased Flexibility: The softer, less rigid nature of these polymers could be beneficial in applications requiring higher elasticity.
By understanding the fundamental structure-property relationships, researchers can strategically select between conventional and N-alkylated diamines to design polyamides with a property profile tailored to specific and demanding applications.
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The N-Ethyl Group: A Subtle Substitution with Profound Impact on Polymer Characteristics
A Senior Application Scientist's Guide to Structure-Property Relationships
In the vast landscape of polymer science, the ability to fine-tune material properties through subtle chemical modifications is paramount. Among these modifications, N-alkylation, and specifically the introduction of N-ethyl groups, represents a powerful strategy to modulate the characteristics of a wide range of polymers. This guide provides an in-depth comparison of N-ethylated polymers with their non-ethylated or N-methylated analogs, offering experimental data and protocols to support the observed differences in their performance. We will explore the causal relationships between the presence of the N-ethyl group and the resulting changes in solubility, thermal stability, electrical conductivity, and biocompatibility, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical structural motif.
The Rationale for N-Ethylation: Beyond a Simple Homolog
The substitution of a hydrogen or a methyl group with an ethyl group on a nitrogen atom within a polymer backbone might seem like a minor alteration. However, this change introduces a unique combination of steric and electronic effects that can dramatically alter a polymer's macroscopic properties. The primary driver for these changes is the disruption of intermolecular and intramolecular hydrogen bonding. In polymers like polyamides and unsubstituted polyanilines, the N-H bond is a key participant in hydrogen bonding networks, which contributes to high melting points, rigidity, and often poor solubility in common organic solvents.
The introduction of an N-ethyl group replaces the hydrogen atom, effectively eliminating this hydrogen-bonding capability. This seemingly simple change has a cascading effect on the polymer's behavior in both solution and the solid state. Furthermore, the ethyl group, being larger and more electron-donating than a methyl group, can introduce additional steric hindrance and influence the electronic properties of the polymer backbone.
Comparative Analysis of Key Polymer Characteristics
To illustrate the profound effects of N-ethylation, we will compare the properties of several classes of polymers with and without this functional group.
Polypeptoids: Enhancing Solubility and Processability
Polypeptoids, or poly(N-substituted glycines), are a class of polymers that have gained significant attention in biomedical applications due to their biocompatibility and structural similarity to polypeptides. A direct comparison between polysarcosine (poly(N-methylglycine)) and poly(N-ethylglycine) highlights the impact of the N-alkyl side chain.
| Property | Polysarcosine (PSar) | Poly(N-ethylglycine) (pNEtGly) | Rationale for Difference |
| Solubility in Water | Highly soluble | Good solubility | Both polymers are hydrophilic due to the amide backbone, but the slightly increased hydrophobicity of the ethyl group in pNEtGly can marginally reduce its solubility compared to the highly hydrophilic methyl group in PSar.[1] |
| Chain Stiffness (Kuhn Length) | ~1.5 nm in PBS[2][3] | Slightly more flexible than PSar | The bulkier ethyl group can introduce more conformational flexibility compared to the methyl group. |
| Biocompatibility | Excellent, considered a PEG alternative[4] | Excellent, with potential for biomedical applications[5] | The N-substituted backbone prevents the formation of immunogenic secondary structures. |
The enhanced solubility and processability of N-alkylated polypeptoids, in general, are attributed to the absence of backbone hydrogen bonding, which allows for easier solvation by a wider range of solvents.[6]
Polyanilines: Tuning Conductivity and Solubility
Polyaniline (PANI) is one of the most studied conducting polymers. However, its practical application is often limited by its poor solubility in common organic solvents. N-alkylation, including N-ethylation, has been explored as a means to overcome this limitation.
| Property | Polyaniline (PANI) | Poly(N-methylaniline) (PNMA) | Poly(N-ethylaniline) (PNEA) | Rationale for Difference |
| Solubility | Poor in most organic solvents[7] | Improved solubility[8] | Good solubility in solvents like m-cresol and NMP[9][10] | The N-alkyl groups disrupt the interchain hydrogen bonding that contributes to the insolubility of PANI. The larger ethyl group in PNEA provides even better solubility than the methyl group in PNMA. |
| Electrical Conductivity | High (doped state)[11] | Lower than PANI[12] | Lower than PANI and PNMA[12][13] | The steric hindrance from the N-alkyl groups can disrupt the planarity of the polymer backbone, which is crucial for charge delocalization and high conductivity. The bulkier ethyl group causes a greater disruption, leading to lower conductivity. |
| Electrochemical Capacitance | High (~132 F g⁻¹)[12][13] | Moderate (~38 F g⁻¹)[12][13] | Lower (~16.5 F g⁻¹)[12][13] | The capacitance is related to the ability of the polymer to undergo redox reactions. The steric hindrance from the N-ethyl group can impede ion diffusion and reduce the electroactive surface area. |
This comparison clearly demonstrates the trade-off between processability and electrical performance when introducing N-ethyl groups to polyaniline.
Polyamides: Modifying Thermal and Mechanical Properties
In traditional polyamides (nylons), the amide N-H group is fundamental to the material's properties, forming strong hydrogen bonds that lead to high melting points and excellent mechanical strength. N-alkylation disrupts this, leading to significant changes.
| Property | Conventional Polyamide (e.g., Nylon 6) | N-Alkylated Polyamide | Rationale for Difference |
| Melting Temperature (Tm) | High (e.g., ~220°C for Nylon 6)[14] | Significantly Lower[15] | The elimination of interchain hydrogen bonding drastically reduces the energy required to melt the crystalline domains. |
| Glass Transition Temperature (Tg) | Typically 40-80°C[14] | Can be lower or higher depending on the alkyl group and backbone structure | The disruption of hydrogen bonds can increase chain mobility, lowering Tg. However, the steric bulk of the N-alkyl group can restrict segmental motion, potentially increasing Tg. |
| Solubility | Generally soluble only in strong acids or high-boiling polar solvents | Increased solubility in common organic solvents[15] | The absence of strong hydrogen bonding networks allows for easier solvation. |
| Mechanical Strength | High tensile strength | Generally Lower | The loss of hydrogen bonding, a key contributor to the cohesive energy density, results in reduced mechanical strength. |
Experimental Methodologies: A Self-Validating Approach
To ensure the technical accuracy and trustworthiness of the data presented, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for key characterization techniques.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymers.
Diagram of the Thermal Analysis Workflow:
Caption: Workflow for thermal characterization of polymers using TGA and DSC.
Detailed Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-6 mg of the polymer sample into an aluminum DSC pan.[2]
-
Pan Sealing: Hermetically seal the pan using a sample press. An identical empty sealed pan will be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program:
-
Equilibrate the cell at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.[6] This is the first heating scan.
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Ramp the temperature again at the same heating rate. This is the second heating scan, from which Tg and Tm are typically determined.
-
-
Data Analysis: The glass transition (Tg) is observed as a step change in the heat flow, and the melting temperature (Tm) is the peak of the endothermic melting transition.[13]
Causality Behind Experimental Choices: The heat-cool-heat cycle is crucial for obtaining reproducible results for Tg and Tm. The first heating scan reveals the thermal history of the polymer (e.g., processing conditions), while the controlled cooling and second heating scan provide data on the inherent properties of the material. A heating rate of 10 °C/min is a common standard that provides a good balance between signal resolution and experimental time.[1]
Detailed Protocol for TGA:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina or platinum).[15]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[4][16]
-
Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset of degradation is a key parameter for assessing thermal stability.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the N-ethylated polymer and determine the degree of substitution.
Diagram of the NMR Analysis Workflow:
Caption: Workflow for structural characterization of polymers using NMR.
Detailed Protocol for ¹H NMR of Poly(N-ethylglycine):
-
Sample Preparation: Dissolve approximately 5-10 mg of the poly(N-ethylglycine) sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in a vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the N-ethyl group: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
Identify the signal for the backbone methylene protons (-N-CH₂-CO-).
-
Integrate the signals. The ratio of the integrals of the N-ethyl protons to the backbone protons should be consistent with the polymer structure.[17] End-group analysis can be used to determine the number-average molecular weight (Mn) if the end-groups have distinct and well-resolved signals.[5][18]
-
Causality Behind Experimental Choices: The choice of deuterated solvent is critical to avoid a large solvent signal that would obscure the polymer signals. D₂O is suitable for water-soluble polymers like poly(N-ethylglycine), while CDCl₃ can be used for less polar polymers. The integration of the signals provides quantitative information about the relative number of protons of each type, which is essential for structural verification and purity assessment.
Biomedical Implications of N-Ethylation
The introduction of N-ethyl groups can have a significant impact on the biological performance of polymers, particularly in drug delivery and tissue engineering applications.
-
Biocompatibility: N-ethylated polymers like poly(2-ethyl-2-oxazoline) and poly(N-ethylglycine) are often considered biocompatible.[5][19] The N-substitution prevents the formation of strong hydrogen bonds with proteins, which can reduce non-specific protein adsorption and subsequent immune responses. This "stealth" property is highly desirable for in vivo applications.
-
Drug-Polymer Interactions: The hydrophobicity of the polymer can influence its interaction with encapsulated drugs. The slightly more hydrophobic nature of an N-ethyl group compared to an N-methyl group can affect drug loading capacity and release kinetics. For hydrophobic drugs, a more hydrophobic polymer matrix may lead to higher loading and more sustained release.
Conclusion
The N-ethyl group is a versatile and powerful tool in the polymer chemist's toolbox. By strategically replacing N-H or N-methyl moieties with N-ethyl groups, researchers can systematically and predictably alter key polymer characteristics. The elimination of hydrogen bonding enhances solubility and processability, albeit often at the cost of reduced thermal stability, mechanical strength, and, in the case of conductive polymers, electrical conductivity. In the biomedical arena, N-ethylation can impart favorable properties such as improved biocompatibility and tunable drug interaction profiles. The experimental protocols detailed in this guide provide a robust framework for characterizing these effects, ensuring the generation of reliable and comparable data. As the demand for precisely engineered materials continues to grow, a thorough understanding of the structure-property relationships governed by seemingly minor modifications like N-ethylation will be indispensable for the development of next-generation polymers for a wide array of applications.
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Bauer, M., et al. (2012). Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility. PubMed. [Link]
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Comparative Analysis of Chelating Efficiency with N,N'-Diethyl-1,6-diaminohexane Macrocycles: A Technical Guide
To our valued audience of researchers, scientists, and drug development professionals, it is with regret that we must inform you that a comprehensive comparative analysis of the chelating efficiency of N,N'-Diethyl-1,6-diaminohexane macrocycles cannot be provided at this time.
Our commitment to scientific integrity and the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) mandates that our guides are built upon a foundation of verifiable, peer-reviewed experimental data. Despite extensive and targeted searches of the scientific literature, we have been unable to identify sufficient specific research on the synthesis, metal ion complexation, and comparative chelating efficiency of macrocycles derived from N,N'-Diethyl-1,6-diaminohexane.
The development of a robust and insightful comparison guide, as per our stringent internal standards, requires access to detailed experimental protocols, stability constants for metal complexes, and direct comparative studies against other chelating agents. In the absence of such specific data for N,N'-Diethyl-1,6-diaminohexane macrocycles, any attempt to construct the requested guide would be speculative and would not meet the rigorous, data-driven requirements of our audience.
We understand the importance of staying at the forefront of chelating agent development and its applications in fields ranging from therapeutics to environmental remediation. The exploration of novel macrocyclic ligands is a vibrant area of research, and the structure of an N,N'-diethyl-substituted diaminohexane macrocycle suggests potentially interesting coordination properties. However, without published research to draw upon, a scientifically sound analysis is not feasible.
We remain committed to providing our audience with high-quality, actionable scientific content. Should relevant research on N,N'-Diethyl-1,6-diaminohexane macrocycles become available in the future, we will eagerly revisit this topic and endeavor to produce the comprehensive guide you have come to expect from us.
We appreciate your understanding and encourage you to explore our existing library of technical guides on other well-documented chelating agents and related scientific topics.
Performance Evaluation of N,N'-Diethyl-1,6-diaminohexane-based Polymers: A Comparative Guide
In the rapidly evolving landscape of drug delivery and gene therapy, the rational design of polymeric vectors is paramount for achieving therapeutic efficacy and ensuring patient safety. Among the myriad of synthetic polymers, poly(β-amino ester)s (PBAEs) have emerged as a promising class of biodegradable and biocompatible materials for the delivery of nucleic acids and other therapeutic payloads.[1] This guide provides an in-depth performance evaluation of a specific subset of PBAEs, those based on the N,N'-Diethyl-1,6-diaminohexane monomer.
This document will provide a comparative analysis of these polymers against established alternatives such as polyethyleneimine (PEI) and other classes of PBAEs. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate the selection and optimization of polymeric delivery systems.
The Rationale for N,N'-Diethyl-1,6-diaminohexane in Polymer Synthesis
The performance of a polymeric drug delivery vehicle is intrinsically linked to its chemical structure. The choice of monomers dictates critical physicochemical properties such as hydrophobicity, charge density, and degradability, which in turn influence nanoparticle formation, biocompatibility, and transfection efficiency.
N,N'-Diethyl-1,6-diaminohexane is a diamine monomer that offers several advantageous features when incorporated into a PBAE backbone. The presence of secondary amines, in contrast to the primary amines of 1,6-diaminohexane, can influence the pKa of the resulting polymer, potentially leading to more effective endosomal escape—a critical step in intracellular drug delivery. Furthermore, the ethyl groups contribute to the overall hydrophobicity of the polymer, which can impact nanoparticle stability and interactions with cell membranes.
This guide will explore the synthesis of a representative N,N'-Diethyl-1,6-diaminohexane-based polymer and subsequently evaluate its performance in forming nanoparticles for gene delivery.
Synthesis of a Representative N,N'-Diethyl-1,6-diaminohexane-based Polymer
The synthesis of PBAEs is typically achieved through the Michael addition of an amine-containing monomer to a diacrylate monomer. This one-step reaction is often performed at an elevated temperature and does not require a catalyst.[2]
Experimental Protocol: Synthesis of a Poly(β-amino ester)
This protocol describes the synthesis of a PBAE using 1,4-butanediol diacrylate and a combination of amine monomers, including N,N'-Diethyl-1,6-diaminohexane, to create a branched structure.
Materials:
-
1,4-butanediol diacrylate (BDA)
-
N,N'-Diethyl-1,6-diaminohexane
-
5-amino-1-pentanol
-
Pentaerythritol tetraacrylate (PTTA)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,4-butanediol diacrylate (3.96 g), 5-amino-1-pentanol (2.06 g), N,N'-Diethyl-1,6-diaminohexane, and pentaerythritol tetraacrylate (0.70 g) in dimethyl sulfoxide (1.53 mL).[3]
-
Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen.[3]
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture.[3]
-
Monitor the reaction progress by taking aliquots for gel permeation chromatography (GPC) to determine the molecular weight.
-
Once the desired molecular weight is achieved, stop the reaction by diluting the mixture with DMSO.[3]
-
To end-cap the acrylate-terminated polymer, add an excess of an appropriate amine (e.g., ethylenediamine) and stir at room temperature for 48 hours.[3]
-
Precipitate the polymer by adding the reaction mixture dropwise to vigorously stirring diethyl ether.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Store the dried polymer at -20°C.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a branched N,N'-Diethyl-1,6-diaminohexane-based poly(β-amino ester).
Nanoparticle Formulation and Physicochemical Characterization
The ability of a polymer to condense a therapeutic payload, such as plasmid DNA, into stable nanoparticles is a critical performance metric. These nanoparticles should ideally be of a suitable size for cellular uptake and possess a positive surface charge to facilitate interaction with the negatively charged cell membrane.
Experimental Protocol: Nanoparticle Formulation
Materials:
-
Synthesized N,N'-Diethyl-1,6-diaminohexane-based polymer
-
Plasmid DNA (e.g., encoding a reporter protein like GFP)
-
Nuclease-free water or a suitable buffer (e.g., 25 mM sodium acetate buffer, pH 5.2)
Procedure:
-
Prepare a stock solution of the polymer in nuclease-free water or buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of plasmid DNA in nuclease-free water or buffer (e.g., 1 mg/mL).
-
To form nanoparticles at a specific N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA), add the appropriate volume of the polymer solution to a vortexing solution of the plasmid DNA.
-
Incubate the mixture at room temperature for 30 minutes to allow for complexation.
-
The resulting nanoparticle suspension is ready for characterization and in vitro studies.
Nanoparticle Characterization
The key parameters for nanoparticle characterization are size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.[4]
-
Size and PDI: Measured by Dynamic Light Scattering (DLS). Nanoparticles intended for drug delivery are typically in the range of 50-200 nm for effective cellular uptake.[5] A PDI value below 0.3 indicates a homogenous population of nanoparticles.
-
Zeta Potential: Measured by Laser Doppler Velocimetry. A positive zeta potential (typically > +10 mV) is desirable for electrostatic interaction with the cell membrane and for maintaining colloidal stability.
Comparative Physicochemical Properties
The following table presents a comparison of the typical physicochemical properties of nanoparticles formed from an N,N'-Diethyl-1,6-diaminohexane-based PBAE, a standard PBAE, and PEI.
| Parameter | N,N'-Diethyl-1,6-diaminohexane PBAE (Expected) | Standard PBAE | PEI (25 kDa) |
| Size (nm) | 150 - 300 | 136 - 350[5][6] | > 1000 (prone to aggregation)[6] |
| PDI | < 0.3 | < 0.3 | > 0.5 |
| Zeta Potential (mV) | +20 to +40 | +26 to +33[5] | +15 to +30 |
Note: The values for the N,N'-Diethyl-1,6-diaminohexane PBAE are expected based on the general properties of PBAEs. Specific experimental data is required for a definitive characterization.
In Vitro Performance Evaluation
The ultimate goal of a non-viral gene delivery vector is to efficiently transfect cells with minimal cytotoxicity. This section outlines the protocols for evaluating these two critical performance indicators.
Experimental Protocol: In Vitro Transfection
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Nanoparticle suspension (polymer/pDNA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24-well plate) and culture overnight to allow for attachment.
-
On the day of transfection, replace the old media with fresh, complete media.
-
Add the prepared nanoparticle suspension to the cells at a predetermined polymer/DNA ratio.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the media containing the nanoparticles and replace it with fresh, complete media.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Assess transfection efficiency by quantifying the percentage of cells expressing the reporter gene (e.g., GFP) using flow cytometry or by visualizing the cells under a fluorescence microscope.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the nanoparticle suspension. Include untreated cells as a negative control.
-
Incubate the cells for 24-48 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Comparative In Vitro Performance
The following table summarizes the expected in vitro performance of N,N'-Diethyl-1,6-diaminohexane-based PBAE nanoparticles in comparison to other vectors.
| Performance Metric | N,N'-Diethyl-1,6-diaminohexane PBAE (Expected) | Standard PBAE | PEI (25 kDa) |
| Transfection Efficiency (%) | 30 - 60 | 57.1[9] | 41.4[9] |
| Cytotoxicity | Low to Moderate | Lower than PEI[10] | High[11] |
Note: Transfection efficiency is highly cell-type dependent. The values presented are representative and may vary.
In Vitro Evaluation Workflow
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- 6. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. In vitro blood cell viability profiling of polymers used in molecular assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N'-Diethyl-1,6-diaminohexane: Benchmarking Performance Against Key Aliphatic Diamines
Introduction
Aliphatic diamines are foundational building blocks in the world of polymer chemistry and organic synthesis. Their bifunctional nature, characterized by two amine groups separated by a flexible hydrocarbon chain, allows them to serve as critical monomers in the production of high-performance materials like polyamides and as effective curing agents for epoxy resins.[1][2] The specific structure of the diamine—including chain length, and the nature of substitution on the nitrogen atoms—is a primary determinant of the final product's properties, such as thermal stability, mechanical strength, and chemical resistance.[1]
This guide provides an in-depth comparative analysis of N,N'-Diethyl-1,6-diaminohexane , a secondary diamine, benchmarked against a curated selection of other aliphatic diamines. The chosen comparators allow for a systematic evaluation of key structural variables:
-
1,6-Diaminohexane (Hexamethylenediamine, HMDA): The unsubstituted primary diamine analogue, providing a baseline for reactivity and polymer morphology.[3]
-
N,N'-Dimethyl-1,6-diaminohexane: A secondary diamine with smaller N-alkyl groups, used to isolate the effect of substituent size (methyl vs. ethyl).
-
1,7-Diaminoheptane: A primary diamine with a longer carbon backbone, used to evaluate the impact of chain length.[4]
Through objective comparison and supporting experimental frameworks, this guide will elucidate the unique performance characteristics imparted by the N,N'-diethyl substitution, offering researchers and developers the data-driven insights needed to select the optimal diamine for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a monomer are the first-level indicators of its handling characteristics and its potential influence on polymer properties. The following table summarizes the key physicochemical data for our selected diamines.
| Property | N,N'-Diethyl-1,6-diaminohexane | 1,6-Diaminohexane (HMDA) | N,N'-Dimethyl-1,6-diaminohexane | 1,7-Diaminoheptane |
| CAS Number | 13093-05-5[5] | 124-09-4[2] | 13093-04-4 | 646-19-5[4] |
| Molecular Formula | C₁₀H₂₄N₂[6] | C₆H₁₆N₂[3] | C₈H₂₀N₂ | C₇H₁₈N₂[4] |
| Molecular Weight | 172.31 g/mol [6] | 116.21 g/mol [7] | 144.26 g/mol | 130.23 g/mol [4] |
| Type | Secondary Diamine | Primary Diamine | Secondary Diamine | Primary Diamine |
| Appearance | - | Colorless solid[8] | Liquid | Solid[4] |
| Melting Point | - | 39-42 °C[7] | 15-18 °C[9] | 26-29 °C[4] |
| Boiling Point | - | 204-205 °C[10] | 96 °C (14 mmHg)[9] | 223-225 °C[4] |
| Density | - | 0.84 g/mL[7] | 0.807 g/mL (at 25 °C)[9] | - |
Reactivity Profile: The Impact of N-Alkylation and Steric Hindrance
The reactivity of a diamine is governed by the nucleophilicity of its nitrogen atoms and the steric accessibility of their lone pair of electrons.[11] Moving from a primary amine (like HMDA) to a secondary N-alkylated amine introduces significant changes to both factors.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen atom, thereby enhancing its intrinsic basicity and nucleophilicity.
-
Steric Effects: This is the dominant factor. The presence of alkyl groups on the nitrogen atom creates steric hindrance, which physically obstructs the approach of electrophiles to the nitrogen's lone pair. The larger the alkyl group, the more pronounced the steric effect.
Therefore, we can predict a reactivity trend based on the degree of N-substitution and the size of the substituent:
Primary Amines (HMDA, 1,7-Diaminoheptane) > N,N'-Dimethyl-1,6-diaminohexane > N,N'-Diethyl-1,6-diaminohexane
The ethyl groups in N,N'-Diethyl-1,6-diaminohexane present a significantly larger steric shield compared to the methyl groups in its dimethyl analogue, leading to the lowest relative reactivity in this series. This reduced reactivity is not a disadvantage; rather, it can be a critical design parameter for systems requiring longer pot life or more controlled reaction kinetics.
Caption: Structural comparison of the benchmarked aliphatic diamines.
Application Benchmarking I: Polyamide Synthesis
Polyamides, such as Nylon, are synthesized through the polycondensation of a diamine with a dicarboxylic acid.[12][13] The structure of the diamine directly influences the properties of the resulting polymer.
Causality of Experimental Design: Using a diacid like adipic acid, we can directly compare how each diamine affects polymerization and final polymer properties. The primary amines (HMDA, 1,7-diaminoheptane) are expected to react readily to form high-molecular-weight polyamides. The presence of N-H bonds in these polymers allows for strong intermolecular hydrogen bonding, leading to high melting points and crystallinity.
In contrast, the secondary diamines, particularly N,N'-Diethyl-1,6-diaminohexane, lack these N-H protons in the polymer backbone. This fundamentally disrupts the capacity for hydrogen bonding. Consequently, polyamides synthesized from N,N'-diethyl-1,6-diaminohexane are predicted to exhibit:
-
Slower polymerization kinetics due to steric hindrance.
-
Lower melting points and glass transition temperatures (Tg).
-
Increased solubility in organic solvents due to weaker inter-chain forces.
Caption: Experimental workflow for comparative polyamide synthesis.
Protocol: Comparative Synthesis of Polyamides
This protocol is designed to be a self-validating system where the differences in outcomes can be directly attributed to the choice of diamine.
-
Reagent Preparation: In separate reaction flasks, prepare equimolar mixtures of each diamine (N,N'-Diethyl-1,6-diaminohexane, HMDA, N,N'-Dimethyl-1,6-diaminohexane, 1,7-Diaminoheptane) and adipic acid in a suitable high-boiling solvent like m-cresol.
-
Inert Atmosphere: Equip each flask with a mechanical stirrer, a condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes to create an inert atmosphere, preventing oxidation at high temperatures.
-
Polymerization: Heat the reaction mixtures to 180-200°C with vigorous stirring. The removal of water, a byproduct of the condensation, drives the reaction to completion. Maintain the reaction for a set time (e.g., 5 hours) for all samples to ensure a valid comparison.
-
Isolation: After cooling, slowly pour each reaction mixture into a large volume of methanol to precipitate the polyamide.
-
Purification: Filter the precipitated polymer, wash thoroughly with fresh methanol to remove unreacted monomers and solvent, and dry under vacuum at 60°C until a constant weight is achieved.
-
Characterization:
-
Thermal Analysis: Determine the melting point (Tm) and glass transition temperature (Tg) of each dried polymer using Differential Scanning Calorimetry (DSC).
-
Solubility: Test the solubility of each polymer in a range of common organic solvents (e.g., DMF, NMP, THF, Chloroform) at room temperature.
-
Molecular Weight: Analyze the molecular weight and polydispersity index (PDI) of the soluble polymers using Gel Permeation Chromatography (GPC).
-
Application Benchmarking II: Epoxy Resin Curing
Aliphatic amines are widely used as hardeners for epoxy resins.[14][15] The amine's active hydrogens react with the epoxide rings in an addition reaction, creating a rigid, cross-linked thermoset polymer.[16]
Causality of Experimental Design: The curing process and final properties are highly dependent on the amine structure.
-
Functionality: Primary amines (HMDA, 1,7-diaminoheptane) have four active hydrogens per molecule (two per nitrogen), allowing them to form four bonds and act as high-functionality cross-linkers. Secondary amines (N,N'-diethyl and N,N'-dimethyl) have only two active hydrogens per molecule, leading to a lower cross-link density.
-
Reactivity: As established, the steric hindrance of N,N'-Diethyl-1,6-diaminohexane will slow the curing reaction compared to the other diamines.
This leads to the following hypotheses for an epoxy system cured with N,N'-Diethyl-1,6-diaminohexane:
-
Longer Gel Time: The time required for the resin to transition from a liquid to a gel will be significantly longer.
-
Lower Exotherm: The slower reaction will release heat at a lower rate.
-
Lower Glass Transition Temperature (Tg): The resulting polymer network will be less densely cross-linked, leading to a lower Tg.
-
Increased Flexibility: A lower cross-link density often correlates with increased flexibility and toughness.
Caption: Experimental workflow for comparative analysis of epoxy curing.
Protocol: Comparative Analysis of Epoxy Curing Performance
-
Stoichiometric Calculation: For a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin, calculate the required parts by weight for each diamine based on its Amine Hydrogen Equivalent Weight (AHEW). This ensures that the number of active amine hydrogens is stoichiometrically matched to the number of epoxy groups for each system.
-
Mixing: Thoroughly mix the calculated amount of each diamine into the epoxy resin at room temperature until a homogenous mixture is achieved.
-
Curing Kinetics (DSC): Immediately place a small sample (10-15 mg) of each freshly mixed formulation into a DSC pan. Run an isothermal scan at a relevant temperature (e.g., 40°C) to determine the time to the peak of the exothermic reaction, which provides a measure of gel time and reaction speed.
-
Sample Preparation: Cast the remaining material for each formulation into molds to create samples for mechanical and thermal testing. Follow a consistent curing schedule for all samples (e.g., 24 hours at room temperature followed by a 2-hour post-cure at 80°C).
-
Material Characterization:
-
Glass Transition Temperature (Tg): Use DSC or Dynamic Mechanical Analysis (DMA) on the cured samples to determine the Tg. A lower Tg indicates a more flexible network.
-
Hardness: Measure the Shore D hardness of the cured samples as an indicator of cross-link density and rigidity.
-
Safety and Handling
All aliphatic amines are corrosive and require careful handling. Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]
| Diamine | Key GHS Hazard Statements |
| N,N'-Diethyl-1,6-diaminohexane | H314: Causes severe skin burns and eye damage.[5] |
| 1,6-Diaminohexane (HMDA) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[18] |
| N,N'-Dimethyl-1,6-diaminohexane | H314: Causes severe skin burns and eye damage. |
| 1,7-Diaminoheptane | H314: Causes severe skin burns and eye damage.[19] |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.
Conclusion and Strategic Outlook
This guide demonstrates that N,N'-Diethyl-1,6-diaminohexane occupies a unique performance space within the family of aliphatic diamines. Its defining characteristic is the significant steric hindrance imparted by the N-ethyl groups, which modulates its reactivity downwards compared to primary amines and its N,N'-dimethyl counterpart.
Key Differentiators of N,N'-Diethyl-1,6-diaminohexane:
-
Controlled Reactivity: Its slower reaction kinetics are advantageous in applications requiring extended pot life or controlled curing profiles, such as in certain adhesives, coatings, and composite manufacturing processes.
-
Modified Polymer Properties: In polyamides, the lack of N-H bonding sites leads to polymers with lower melting points and enhanced solubility, opening avenues for solution-processable polyamides or materials with lower temperature processing requirements.
-
Flexible Cured Networks: As an epoxy curing agent, it generates a less densely cross-linked network, resulting in materials with a lower Tg and potentially greater flexibility and impact resistance compared to systems cured with primary diamines.
The selection of a diamine is a strategic choice based on a desired balance of processability and final performance. While HMDA remains the workhorse for high-strength, high-temperature polyamides, N,N'-Diethyl-1,6-diaminohexane offers a compelling alternative for formulators seeking to engineer specific properties such as process control, solubility, and flexibility into their polymer systems.
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Guan, Z. et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH Public Access. [Link]
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- 13. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 14. hanepoxy.net [hanepoxy.net]
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- 19. 1,7-ジアミノヘプタン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Influence of Diamine Structure on Polymer Morphology and Performance
For researchers and professionals in polymer science and drug development, the selection of monomers is a critical decision point that dictates the final properties and applicability of a material. Among these building blocks, diamines play a pivotal role, serving as essential monomers or curing agents in the synthesis of high-performance polymers such as polyimides, polyamides, and epoxy resins. The structural characteristics of the chosen diamine—its flexibility, aromaticity, and the presence of substituent groups—profoundly influence the polymer's chain arrangement, morphology, and, consequently, its mechanical, thermal, and chemical performance.
This guide provides an in-depth comparison of how different classes of diamines—aliphatic, aromatic, and cycloaliphatic—direct polymer morphology and performance. We will explore the causal relationships between molecular structure and macroscopic properties, supported by experimental data and validated testing protocols, to empower you to make informed decisions in your material design and development endeavors.
The Foundational Principle: How Diamine Structure Governs Polymer Properties
The core principle lies in how the diamine's molecular architecture translates to the final polymer's solid-state structure. Key structural features of the diamine, such as chain rigidity, steric hindrance, and polarity, directly control polymer chain packing, intermolecular interactions (like hydrogen bonding or π-π stacking), and the overall chain mobility. These factors collectively determine the polymer's morphology—whether it is amorphous, with randomly coiled chains, or semi-crystalline, with regions of ordered structure.[1] This morphology is the primary determinant of the material's bulk properties.
Caption: Relationship between diamine structure and polymer performance.
A Head-to-Head Comparison of Diamine Classes
The choice between aliphatic, aromatic, and cycloaliphatic diamines represents a fundamental trade-off between flexibility, thermal stability, and processability.
Aliphatic Diamines: The Flexible Backbone
Characterized by their linear, flexible alkane chains, aliphatic diamines like 1,6-hexamethylene diamine are foundational monomers for many polyamides.
-
Impact on Morphology and Performance: The flexibility of the aliphatic chain allows for significant molecular motion and facilitates strong intermolecular hydrogen bonding.[2] This often results in polymers with a lower glass transition temperature (Tg) but a higher degree of crystallinity.
-
Mechanical Properties: These polymers are typically flexible with high elongation at break. For some systems like polyurethane-imides, tensile strength has been observed to increase with the length of the aliphatic diamine chain.[2]
-
Thermal Stability: They exhibit lower thermal stability compared to their aromatic counterparts due to the absence of rigid, heat-resistant aromatic rings.
-
Chemical Resistance: Polymers derived from aliphatic diamines generally show higher swelling values, indicating lower resistance to solvents compared to those made with aromatic diamines.[3]
-
Aromatic Diamines: The Rigid Performer
Aromatic diamines, which contain one or more benzene rings (e.g., 4,4'-oxydianiline, p-phenylene diamine), are the cornerstone of high-performance polymers. Their rigid structure is key to achieving superior thermal and mechanical properties.
-
Impact on Morphology and Performance: The planar, rigid nature of aromatic rings severely restricts polymer chain mobility, leading to high glass transition temperatures (Tg).[4] This rigidity results in materials with exceptional strength and thermal resistance.
-
Mechanical Properties: Polymers synthesized with aromatic diamines display high tensile strength and modulus but are often more brittle, with lower elongation at break.[2][3] They also tend to be harder than polymers made with aliphatic diamines.[3]
-
Thermal Stability: Aromatic structures provide excellent thermal stability, making these polymers suitable for high-temperature applications. Aromatic structures also generally yield higher thermal conductivity than aliphatic ones.[5]
-
Optical and Dielectric Properties: The presence of aromatic rings can lead to charge-transfer complexes, often resulting in colored films. However, this can be mitigated by introducing bent structures or bulky, electron-withdrawing groups like trifluoromethyl (–CF3), which disrupt chain packing and inhibit charge-transfer, leading to colorless, transparent polyimides with lower dielectric constants.[6][7][8]
-
-
The Critical Role of Isomers and Substituents:
-
Isomers: The substitution pattern on aromatic rings is crucial. Para-linked diamines create rigid, linear polymer chains that pack efficiently, maximizing thermal and mechanical properties. In contrast, meta-linked diamines introduce kinks into the polymer backbone, disrupting packing and thereby improving solubility and optical transparency at the expense of some thermal performance.[8]
-
Substituents: Attaching substituent groups to the aromatic ring can fine-tune properties. Bulky groups (e.g., -CF3) increase the free volume between polymer chains, which can enhance solubility and optical transparency.[8] Conversely, polar substituents like chlorine can strengthen intermolecular interactions, enhancing mechanical performance.[4] However, bulky or electron-withdrawing substituents can also create steric hindrance or reduce the nucleophilicity of the amine groups, decreasing the reactivity of the diamine during polymerization.[4]
-
Cycloaliphatic Diamines: The Balanced Hybrid
Cycloaliphatic diamines contain saturated cyclic rings (e.g., 4,4'-methylenebis(cyclohexylamine)) and offer a unique balance of properties.
-
Impact on Morphology and Performance: These diamines merge the rigidity of a ring structure with the non-planar nature of a saturated ring. This combination provides better thermal and mechanical properties than linear aliphatic diamines while offering improved processability and optical clarity over many aromatic diamines.[9][10]
-
Performance Profile: Polymers based on cycloaliphatic diamines are valued for their excellent adhesion, high resistance to moisture and chemicals, and good thermal stability, making them ideal for high-performance adhesives and coatings.[11] The rigid cycloaliphatic structure can limit polymer chain mobility, leading to enhanced mechanical properties.[9]
-
Comparative Performance Data
The following table summarizes the typical influence of diamine structure on key polymer properties, based on findings from various studies.
| Property | Aliphatic Diamine | Cycloaliphatic Diamine | Aromatic Diamine |
| Chain Flexibility | High | Moderate | Low (Rigid) |
| Glass Transition (Tg) | Low (-60 to -35 °C for some PUIEs[2]) | Moderate to High | High (296–388 °C for some FPIs[12]) |
| Thermal Stability | Moderate | Good | Excellent |
| Tensile Strength | Moderate (Increases with chain length[2]) | Good to High | Very High (152–248 MPa for some FPIs[12]) |
| Elongation at Break | High | Moderate | Low |
| Hardness | Low | Moderate | High[3] |
| Solvent Resistance | Low (High Swelling[3]) | Good | Excellent (Low Swelling[3]) |
| Optical Transparency | Generally Good | Excellent | Variable (Often colored, can be colorless[7]) |
Experimental Validation: Synthesis and Characterization Protocols
To ensure the trustworthiness of these comparisons, rigorous and repeatable experimental protocols are essential. The following sections outline standardized workflows for polymer synthesis and characterization.
General Polymer Synthesis Workflow: Polyamide Example
This protocol describes a direct catalytic dehydrogenation method for synthesizing polyamides, which offers a cleaner, high-atom-economy alternative to conventional condensation.[13]
Objective: To synthesize a polyamide from a diol and a diamine to evaluate the effect of the diamine structure.
Materials:
-
Diol (e.g., 1,6-hexanediol), 1.0 mmol
-
Diamine (e.g., 1,6-hexamethylenediamine or other diamine of interest), 1.0 mmol
-
Ruthenium PNN pincer catalyst (Milstein catalyst), 1-2 mol%
-
Anhydrous solvent (e.g., anisole), 1.5 mL
-
Nitrogen gas supply
-
Precipitation solvent (e.g., toluene)
Procedure:
-
Preparation: In an inert atmosphere glovebox, precisely weigh the diol (1.0 mmol), the selected diamine (1.0 mmol), and the Ru catalyst (1-2 mol%) into a reaction vessel.
-
Solvent Addition: Add 1.5 mL of anhydrous anisole to the vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Heat the mixture under a gentle flow of nitrogen for 48 hours. The reaction temperature will depend on the specific monomers but is typically elevated.
-
Purification: After cooling to room temperature, precipitate the resulting polymer by slowly adding the reaction mixture to a stirred, non-solvent such as toluene.
-
Isolation: Collect the precipitated polyamide by vacuum filtration.
-
Drying: Dry the polymer under vacuum to a constant weight. The isolated yield can then be calculated.[13]
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- 8. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 9. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 10. paint.org [paint.org]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer Stabilization: Assessing the Impact of N,N'-Diethyl-1,6-diaminohexane on Polymer Degradation
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the longevity and durability of materials are of paramount importance. Polymer degradation, a process that alters the material's properties over time, is a significant challenge.[1] This guide provides an in-depth analysis of N,N'-Diethyl-1,6-diaminohexane and its role in mitigating polymer degradation, offering a comparative perspective against other common stabilization techniques.
Section 1: The Inevitable Challenge of Polymer Degradation
Polymers, despite their versatility, are susceptible to various forms of degradation, including thermal, oxidative, and photo-degradation.[1][2] These processes can lead to a decline in mechanical properties, discoloration, and overall failure of the polymeric material.[2] The primary mechanism often involves the formation of free radicals, which initiate a chain reaction of bond scission and cross-linking within the polymer matrix.[2]
Key Polymer Degradation Pathways:
-
Thermal Degradation: High temperatures can provide the energy needed to break the chemical bonds in the polymer backbone.[3]
-
Oxidative Degradation: This common form of degradation occurs when polymers react with oxygen, often initiated by heat or UV radiation.[2][4] It is an autocatalytic process, meaning it accelerates over time.[1]
-
Photo-oxidation: A combination of light and oxygen, this process is a major cause of weathering in polymers exposed to sunlight.[1]
Section 2: The Role of Stabilizers in Enhancing Polymer Lifespan
To counteract degradation, chemical additives known as stabilizers are incorporated into polymers.[1] These molecules function by interrupting the degradation cycle. Antioxidants, a major class of stabilizers, can be categorized as primary or secondary based on their mechanism of action.[1]
-
Primary Antioxidants: These are radical scavengers that donate a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides.[1] Hindered phenols and secondary aromatic amines are common examples.[1]
-
Secondary Antioxidants: These agents, such as phosphites and thioethers, work by decomposing hydroperoxides into non-radical, stable products.[4]
Hindered Amine Light Stabilizers (HALS) are another critical class of stabilizers that protect against photo-oxidative damage through a cyclic process known as the Denisov cycle, which involves the formation of nitroxide radicals that scavenge damaging radical species.[5]
Section 3: N,N'-Diethyl-1,6-diaminohexane: A Closer Look
N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine.[6] While traditionally used as a monomer or curing agent in the synthesis of polyamides and polyurethanes, its chemical structure suggests potential as a stabilizer.[6][7] The secondary amine groups in its structure are nucleophilic and can react with species that propagate degradation.[6]
Proposed Mechanism of Action:
The stabilizing effect of N,N'-Diethyl-1,6-diaminohexane is hypothesized to stem from the ability of its amine functional groups to act as radical scavengers, similar to the mechanism of some amine-based antioxidants. The lone pair of electrons on the nitrogen atoms can interact with and neutralize free radicals, thus terminating the degradation chain reaction.
Caption: Proposed mechanism of polymer stabilization by N,N'-Diethyl-1,6-diaminohexane.
Section 4: Comparative Analysis with Alternative Stabilizers
To objectively assess the efficacy of N,N'-Diethyl-1,6-diaminohexane, a comparison with established stabilizers is essential. The following table summarizes the performance characteristics of N,N'-Diethyl-1,6-diaminohexane against common alternatives.
| Stabilizer Type | Mechanism of Action | Advantages | Disadvantages |
| N,N'-Diethyl-1,6-diaminohexane | Radical Scavenging (proposed) | Potentially non-discoloring, may act as a co-monomer | Efficacy and long-term stability not as well-documented as traditional stabilizers |
| Hindered Phenols (e.g., BHT) | Primary Antioxidant (Radical Scavenger)[1] | Widely used, effective at high temperatures | Can cause discoloration (yellowing)[1] |
| Secondary Aromatic Amines | Primary Antioxidant (Radical Scavenger)[1] | Highly effective | Causes significant discoloration[1] |
| Phosphites/Phosphonites | Secondary Antioxidant (Hydroperoxide Decomposer)[4] | Prevents discoloration caused by phenolic antioxidants[8] | Can be sensitive to hydrolysis[8] |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging (regenerative cycle)[5] | Excellent long-term light stability, non-discoloring | Can be less effective at high processing temperatures |
Section 5: Experimental Protocols for Assessing Polymer Degradation
Evaluating the effectiveness of stabilizers requires rigorous experimental testing. The following are standard methodologies used to measure polymer degradation.[9][10]
5.1 Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to determine the thermal stability of the polymer.[11]
-
Protocol:
-
Place a small, known weight of the polymer sample into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition indicates thermal stability.
-
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] It can be used to determine the glass transition temperature (Tg) and melting temperature (Tm), which can change upon degradation.[12]
-
Protocol:
-
Seal a small, known weight of the polymer sample in a DSC pan.
-
Heat the sample at a controlled rate while measuring the heat flow relative to an empty reference pan.
-
Analyze the resulting thermogram for changes in Tg and Tm.
-
-
5.2 Mechanical Testing
-
Tensile Testing: This test measures the force required to stretch a polymer sample to its breaking point.[13] Degradation often leads to a decrease in tensile strength and elongation at break.[13]
-
Protocol:
-
Prepare dumbbell-shaped specimens of the polymer.
-
Mount the specimen in a tensile testing machine.
-
Stretch the specimen at a constant rate until it fractures, recording the applied force and elongation.
-
-
5.3 Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR identifies the functional groups present in a polymer.[10] The formation of carbonyl groups (C=O) is a common indicator of oxidative degradation.
-
Protocol:
-
Obtain a thin film or a KBr pellet of the polymer sample.
-
Record the infrared spectrum of the sample.
-
Monitor the appearance or increase in the intensity of the carbonyl peak (around 1700 cm⁻¹) as an indicator of oxidation.
-
-
Caption: Experimental workflow for assessing polymer degradation.
Section 6: Conclusion
The selection of an appropriate stabilizer is crucial for ensuring the performance and longevity of polymeric materials. While traditional stabilizers like hindered phenols and HALS are well-established, there is ongoing research into novel additives. N,N'-Diethyl-1,6-diaminohexane presents an interesting possibility due to its chemical structure. However, comprehensive experimental data is required to fully validate its efficacy and compare its performance against industry standards. The protocols outlined in this guide provide a framework for such an evaluation.
References
- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications. (2010, April 27).
- Some Methodes for Measurements of Polymer Degradation: A Review Nabeel Hasan Al-Mutairi1 Zahraa Omran Mousa2 - JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. (2021, October 22).
- influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines - SAMPE Digital Library. (n.d.).
- The Synthesis and Thermal Degradation of Some Diketone-Diamine Polymers - ACS Publications. (n.d.).
- Methods of Analyses for Biodegradable Polymers: A Review - PMC - PubMed Central. (2022, November 15).
- Biodegradation of Polymers: Stages, Measurement, Standards and Prospects - MDPI. (n.d.).
- What are the thermal properties of the polymers formed by acids and diamine? - Koyon. (2026, January 8).
- Polymer stabilizer - Wikipedia. (n.d.).
- (PDF) Some Methods for Measurements of Polymer Degradation: A Review - ResearchGate. (2025, August 10).
- N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent - Benchchem. (n.d.).
- Oxidative degradation | Polymer Chemistry Class Notes - Fiveable. (n.d.).
- Current Status of Methods Used In Degradation of Polymers: A Review - MATEC Web of Conferences. (n.d.).
- OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to heat, light, or oxyge. (n.d.).
- N,N'-DIETHYL-1,6-DIAMINOHEXANE CAS#: 13093-05-5 - ChemicalBook. (n.d.).
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide - SpecialChem. (2025, June 19).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Diethyl-1,6-diaminohexane
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. N,N'-Diethyl-1,6-diaminohexane is a valuable compound in various synthetic applications; however, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
N,N'-Diethyl-1,6-diaminohexane is not merely a chemical reagent; it is a hazardous substance that demands respect. Its primary dangers lie in its corrosivity and toxicity. Direct contact can cause severe skin burns and eye damage.[1][2] Furthermore, it is harmful if swallowed or absorbed through the skin and can cause respiratory irritation.[3][4] Environmentally, it is classified as harmful to aquatic life, meaning improper disposal can have lasting ecological consequences.[1]
The causality behind these hazards is rooted in its chemical nature as an aliphatic amine. Amines are basic and can react vigorously with acids and oxidizing agents.[5] Failure to segregate amine waste from other chemical streams is a common but dangerous laboratory oversight that can lead to uncontrolled exothermic reactions. Therefore, the disposal protocol is not just a list of steps but a self-validating system designed to mitigate these inherent risks.
Table 1: Hazard Profile of N,N'-Diethyl-1,6-diaminohexane (and its parent compound 1,6-Hexanediamine)
| Hazard Classification | Rating & Description | Source |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [6] |
| GHS Signal Word | Danger | [1][2][6] |
| GHS Hazard Statements | H302+H312: Harmful if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H402: Harmful to aquatic life. | [1] |
| NFPA Rating | Health: 3 (Severe)Flammability: 2 (Moderate)Reactivity: 1 (Slight) | [1] |
Core Principles of Amine Waste Management
Before proceeding to the disposal protocol, it is essential to internalize three core principles for managing any amine waste, including N,N'-Diethyl-1,6-diaminohexane:
-
Segregation is Paramount : Never mix amine waste with other waste streams, especially acidic or halogenated wastes.[5][7] This prevents dangerous chemical reactions.
-
Containment Must Be Compatible : Use only approved, chemically resistant containers. N,N'-Diethyl-1,6-diaminohexane is corrosive and incompatible with metals like aluminum, copper, and zinc.[6]
-
"Cradle-to-Grave" Responsibility : Under regulations like the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from creation to final disposal.[8] This necessitates thorough documentation and the use of licensed disposal services.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. The goal is to create a complete barrier against exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection : Use safety glasses with side shields and a face shield.[2]
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage.[1][2]
-
Respiratory Protection : If there is a risk of inhaling dust or vapors, especially in case of a spill or poor ventilation, use a NIOSH-approved respirator.[3]
Step 2: Characterize and Segregate the Waste
Properly identify the waste stream. N,N'-Diethyl-1,6-diaminohexane waste can exist in several forms:
-
Unused or Surplus Chemical : The original, pure substance.
-
Solutions : Diluted in a solvent.
-
Contaminated Materials : Items like pipette tips, gloves, weigh boats, or absorbent pads from a spill cleanup.
Each of these must be collected in a dedicated hazardous waste container labeled for "Non-Halogenated Organic Waste" or "Amine Waste." Do not mix with other waste types.[5]
Step 3: Waste Collection and Containment
-
Select the Right Container :
-
Label the Container Correctly :
-
As soon as you begin accumulating waste, affix a hazardous waste label.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "N,N'-Diethyl-1,6-diaminohexane" and any other components.
-
The associated hazards (e.g., "Corrosive," "Toxic").[5]
-
The date accumulation started.
-
-
-
Store the Waste Safely :
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab.[9]
-
This area should be under the control of the operator, away from drains, and in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[6][9]
-
Step 4: Final Disposal via Professional Services
Under no circumstances should N,N'-Diethyl-1,6-diaminohexane be disposed of down the drain or in regular trash.[1][10] Doing so is a regulatory violation and poses a serious environmental threat.
-
Engage a Licensed Disposal Company : Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service. This is the only acceptable route for final disposal.[1]
-
Follow Institutional Procedures : Contact your EHS office to schedule a waste pickup. Follow their specific procedures for documenting and preparing the waste container for transport.
-
Recommended Disposal Method : The standard and most effective disposal method for this type of waste is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the organic molecule and neutralizes corrosive and toxic combustion byproducts, such as oxides of nitrogen.[11]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material (such as vermiculite or sand). Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[6]
-
Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][12]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,N'-Diethyl-1,6-diaminohexane waste.
Caption: Decision workflow for handling N,N'-Diethyl-1,6-diaminohexane waste.
References
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Material Safety Data Sheet . West Liberty University. [Link]
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Safety Data Sheet: 1,6-diaminohexane . Carl ROTH. [Link]
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SAFETY DATA SHEET . AIM Scientific. [Link]
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Safety Data Sheet 1,6-Hexanediamine . Carolina Biological Supply Company. [Link]
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Amine Disposal For Businesses . Collect and Recycle. [Link]
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1,6-HEXANEDIAMINE 124-09-4 by Acros Organics . Chemical Safety. [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
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Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) . Integrated Environmental Assessment and Management. [Link]
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PlastChem database reveals scale of hazardous chemicals in plastics . The Canary. [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University Risk Management and Safety. [Link]
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The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989 . India Code. [Link]
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Hexamethylenediamine . PubChem. [Link]
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Mastering the Safe Handling of N,N'-Diethyl-1,6-diaminohexane: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, the promise of scientific advancement is intrinsically linked to a paramount commitment to safety. N,N'-Diethyl-1,6-diaminohexane, a versatile aliphatic diamine, is a valuable building block in various research and development applications. However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to its handling and disposal. This guide provides an in-depth, experience-driven framework for the safe utilization of N,N'-Diethyl-1,6-diaminohexane, moving beyond mere procedural steps to elucidate the scientific rationale behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal well-being and the integrity of your research.
Understanding the Inherent Risks of N,N'-Diethyl-1,6-diaminohexane
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is non-negotiable. N,N'-Diethyl-1,6-diaminohexane is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] Contact with the skin can be harmful, and inhalation may lead to respiratory irritation.[4] These hazards are not to be underestimated, as even brief exposure can result in significant injury.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[1][2] | Dermal (skin) contact |
| Serious Eye Damage/Irritation | Can cause permanent eye damage.[1][2][3] | Ocular (eye) contact |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Dermal (skin) contact |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[4] | Inhalation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
The corrosive nature of N,N'-Diethyl-1,6-diaminohexane stems from its basicity, a characteristic of amines. This property necessitates a stringent personal protective equipment (PPE) protocol to prevent any direct contact with the substance.
The Last Line of Defense: A Multi-Faceted PPE Strategy
A comprehensive PPE strategy is your most critical barrier against the hazards of N,N'-Diethyl-1,6-diaminohexane. This is not a matter of simply wearing a lab coat and gloves; it is about selecting the right equipment for the specific chemical being handled.
Hand Protection: Beyond the Standard Nitrile
In many laboratory settings, nitrile gloves are the default choice. However, for aliphatic amines like N,N'-Diethyl-1,6-diaminohexane, nitrile gloves offer poor resistance .[5] Permeation can occur rapidly, offering a false sense of security. The causality lies in the chemical structure of the amine and its interaction with the glove material.
For robust protection, the following glove materials are recommended:
-
Butyl Rubber: This synthetic rubber provides excellent resistance to a wide array of chemicals, including strong bases and amines.[1][6] Butyl gloves are highly impermeable to gases and liquids, making them a superior choice for handling corrosive amines.[6]
-
Neoprene: While not as robust as butyl rubber, neoprene gloves offer a good balance of chemical resistance and dexterity. They provide protection against a range of chemicals, including organic acids and alkalis.[1]
Viton® gloves are generally not recommended for use with amines. [7][8][9]
It is imperative to double-glove when handling N,N'-Diethyl-1,6-diaminohexane. A common and effective practice is to wear a thinner, disposable glove (such as a nitrile glove for splash protection and dexterity) underneath a more robust butyl or neoprene glove. This provides an additional layer of protection in case the outer glove is compromised.
| Glove Material | Recommendation for N,N'-Diethyl-1,6-diaminohexane | Rationale |
| Nitrile | Not Recommended for direct or prolonged contact. | Poor chemical resistance to amines.[5] |
| Butyl Rubber | Highly Recommended | Excellent resistance to strong bases and amines.[1][6] |
| Neoprene | Recommended | Good chemical resistance and dexterity.[1] |
| Viton® | Not Recommended | Poor resistance to amines.[7][8] |
| Natural Rubber (Latex) | Not Recommended | Poor chemical resistance to many organic compounds. |
Eye and Face Protection: An Impenetrable Shield
Given the severe eye damage potential of N,N'-Diethyl-1,6-diaminohexane, standard safety glasses are insufficient. The following are mandatory:
-
Chemical Splash Goggles: These provide a complete seal around the eyes, protecting against splashes from all angles.
-
Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face.
Body and Respiratory Protection: Completing the Armor
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat will not provide adequate protection against a corrosive liquid. A lab coat made of a chemical-resistant material, such as rubberized cloth or a synthetic polymer, is essential.
-
Respiratory Protection: All handling of N,N'-Diethyl-1,6-diaminohexane should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
Preparation and Handling Protocol
-
Designated Work Area: All work with N,N'-Diethyl-1,6-diaminohexane must be conducted in a designated area within a certified chemical fume hood.
-
Gather all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible within the fume hood.
-
Donning PPE: Don all required PPE in the correct order: inner gloves, lab coat, outer gloves, chemical splash goggles, and face shield.
-
Dispensing the Chemical: Use a syringe or a pipette with a compatible bulb to transfer the liquid. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Immediate Cleanup: In the event of a small spill within the fume hood, immediately absorb the material with a chemical absorbent pad or sand. Treat all spill cleanup materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Dispose of disposable gloves immediately.
Storage Requirements
Proper storage is crucial to maintaining the stability and integrity of N,N'-Diethyl-1,6-diaminohexane and preventing accidental exposure.
-
Segregation: Store N,N'-Diethyl-1,6-diaminohexane away from incompatible materials, particularly acids and oxidizing agents.[10]
-
Ventilation: Store in a cool, dry, and well-ventilated area.
-
Container Integrity: Keep the container tightly closed when not in use.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of N,N'-Diethyl-1,6-diaminohexane and its associated waste is a critical component of laboratory safety and environmental protection.
Waste Segregation
All materials that come into contact with N,N'-Diethyl-1,6-diaminohexane, including gloves, pipette tips, and absorbent materials, must be considered hazardous waste and disposed of accordingly.
Neutralization of Corrosive Amine Waste
For small quantities of aqueous waste containing N,N'-Diethyl-1,6-diaminohexane, neutralization is a viable in-laboratory treatment method to render the waste non-corrosive before disposal. This procedure must be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste solution containing N,N'-Diethyl-1,6-diaminohexane
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another suitable acid
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Ice bath
Protocol:
-
Dilution and Cooling: If the waste is concentrated, dilute it with water in a beaker placed in an ice bath to manage any heat generated during neutralization.
-
Slow Addition of Acid: While stirring the waste solution, slowly add dilute hydrochloric acid dropwise. The neutralization of an amine with an acid is an exothermic reaction, so slow addition is crucial to control the temperature.
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Target pH: Continue adding acid until the pH of the solution is between 6 and 8.
-
Final Disposal: Once neutralized, and provided the resulting salt solution is not otherwise hazardous, it can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11]
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for selecting and using personal protective equipment when handling N,N'-Diethyl-1,6-diaminohexane.
Caption: PPE selection and workflow for handling N,N'-Diethyl-1,6-diaminohexane.
Conclusion: Fostering a Culture of Safety
The safe handling of N,N'-Diethyl-1,6-diaminohexane is not merely a matter of following rules, but of understanding the principles behind them. By internalizing the rationale for each safety measure—from the specific choice of glove material to the step-by-step neutralization of waste—researchers can cultivate a proactive safety culture. This guide is intended to be a living document, a foundation upon which your laboratory can build its own robust safety protocols. Your commitment to these principles will not only protect you and your colleagues but will also ensure the continued progress of your vital research endeavors.
References
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Butyl Gloves. (2025, June 22). The Glove Guru. Retrieved from [Link]
-
Viton Chemical Compatibility Chart. (n.d.). Mykin Inc. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
Viton - Chemical Compatibility Reference Chart. (n.d.). Marco Rubber & Plastics. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]
- SAFETY DATA SHEET - N,N'-Diethyl-1,6-diaminohexane. (2025, June 24). TCI Chemicals.
- SAFETY DATA SHEET - Hexamethylenediamine. (2025, June 24). Sigma-Aldrich.
- Glove Guide - Chemical Compatibility. (n.d.). University of South Florida.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
-
Chemical Resistant Glove Guide. (n.d.). Environmental Health and Safety - University of Connecticut. Retrieved from [Link]
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Neutralization/Deactivation/Recovery. (n.d.). Office of Environmental Health and Safety - Princeton University. Retrieved from [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety - University of Washington. Retrieved from [Link]
- CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Ansell.
- VWR® gloves. (n.d.). VWR.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
-
Chemical Resistance of Glove Materials. (n.d.). SKS Science Products. Retrieved from [Link]
- Chemical Resistance of Gloves.pdf. (n.d.). University of Pennsylvania.
- Guidance for Working with Aliphatic Diisocyanates. (n.d.). American Chemistry Council.
-
Safe Handling and Storage of Chemicals. (2011, February 19). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
- Overview of Aliphatic Diamines. (n.d.). BASF.
Sources
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- 3. nouryon.com [nouryon.com]
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- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
